molecular formula C11H13FO3 B13892487 3-(tert-Butoxy)-5-fluorobenzoic acid CAS No. 1369915-63-8

3-(tert-Butoxy)-5-fluorobenzoic acid

Cat. No.: B13892487
CAS No.: 1369915-63-8
M. Wt: 212.22 g/mol
InChI Key: GSJUIDXAQUOVLM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-Butoxy)-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butoxy)-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1369915-63-8

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14)

InChI Key

GSJUIDXAQUOVLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

3-(tert-Butoxy)-5-fluorobenzoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Building Block for Lipophilic Ligand Design

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) represents a specialized pharmacophore scaffold used in the optimization of small molecule inhibitors, particularly those targeting hydrophobic pockets in kinases and transcription factors (e.g., HIF-2


).

This guide provides a comprehensive technical analysis of this building block. Unlike generic benzoic acids, the simultaneous presence of the tert-butoxy group (providing steric bulk and lipophilicity) and the fluorine atom (modulating pKa and metabolic stability) creates a unique electronic and steric profile. This document details its physiochemical properties, a validated synthetic route avoiding acid-catalyzed deprotection risks, and handling protocols.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Core Identifiers
ParameterDetail
Chemical Name 3-(tert-Butoxy)-5-fluorobenzoic acid
CAS Number 1369915-63-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES CC(C)(C)Oc1cc(F)cc(C(=O)O)c1
InChI Key Derived from structure
Physical & Electronic Properties
  • Appearance: White to off-white crystalline powder.

  • Predicted pKa: ~3.85 (The fluorine at the meta position inductively stabilizes the carboxylate, lowering pKa relative to benzoic acid).

  • LogP (Predicted): ~2.70. The tert-butyl group significantly increases lipophilicity compared to methoxy analogs, aiding membrane permeability.

  • Electronic Character: The fluorine acts as a weak deactivator (inductive withdrawal), while the tert-butoxy group is a strong activator (resonance donation), creating a "push-pull" electronic system on the phenyl ring that influences downstream coupling reactivity.

Strategic Utility in Drug Design

Structural Activity Relationship (SAR)

This molecule is frequently employed to probe hydrophobic collapse in protein binding pockets.

  • The tert-Butyl Effect: Acts as a "space-filling" moiety. It is rigid and bulky, often used to displace high-energy water molecules from hydrophobic protein cavities (e.g., allosteric sites).

  • The Fluorine Effect:

    • Metabolic Blocking: Blocks P450-mediated oxidation at the vulnerable phenyl position.

    • Conformational Bias: The C-F bond prefers coplanarity with adjacent pi-systems in specific contexts, potentially locking bioactive conformations.

Bioisosterism

The tert-butoxy moiety serves as a metabolically robust bioisostere for isopropyl groups or diethyl amines, offering similar steric volume without the hydrogen bond donor capability.

Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The synthesis poses a specific challenge: Acid Sensitivity. The tert-butyl ether is labile under strong acidic conditions (cleaving to the phenol and isobutylene). Therefore, the ester hydrolysis step must be base-mediated.

Retrosynthesis Target 3-(tert-Butoxy)-5-fluorobenzoic acid (Target) Intermediate Methyl 3-(tert-butoxy)-5-fluorobenzoate (Stable Intermediate) Target->Intermediate Hydrolysis (LiOH) Starting Methyl 3-fluoro-5-hydroxybenzoate (Commercially Available) Intermediate->Starting Etherification Reagent tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Intermediate->Reagent

Caption: Retrosynthetic disconnection relying on mild etherification and basic hydrolysis to preserve the acid-labile t-butyl group.

Validated Synthetic Protocol

Objective: Synthesis of 3-(tert-butoxy)-5-fluorobenzoic acid from Methyl 3-fluoro-5-hydroxybenzoate.

Step 1: Formation of the tert-Butyl Ether

Rationale: Direct reaction of phenols with tert-butyl halides is low yielding due to elimination (E2). The use of tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is the gold standard for phenols under mild catalysis.

  • Reagents: Methyl 3-fluoro-5-hydroxybenzoate (1.0 equiv), TBTA (2.0 equiv), Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane/DCM mix.

  • Procedure:

    • Dissolve the phenol in DCM under Nitrogen atmosphere.

    • Add TBTA slowly at 0°C.

    • Add catalytic BF₃·OEt₂ dropwise (Exothermic).

    • Stir at room temperature (RT) for 16 hours.

    • Quench: Add solid NaHCO₃ to neutralize the catalyst before concentration.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). The trichloroacetamide byproduct precipitates and is easily removed.

Step 2: Saponification (Ester Hydrolysis)

Rationale: Acid hydrolysis (e.g., HCl/AcOH) will cleave the tert-butyl group. Lithium Hydroxide (LiOH) is selected for its mildness and solubility in THF/Water mixtures.

  • Reagents: Methyl 3-(tert-butoxy)-5-fluorobenzoate (from Step 1), LiOH·H₂O (3.0 equiv).

  • Solvent: THF:Water:Methanol (3:1:1).

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add LiOH·H₂O. Stir at RT for 4–6 hours. (Monitor by LCMS; avoid heating >50°C).

    • Workup (Critical):

      • Concentrate to remove THF/MeOH.

      • Cool the aqueous residue to 0°C.

      • Carefully acidify with 1M Citric Acid or 1M HCl to pH ~4-5. Do not use concentrated strong acids or pH < 2 to avoid ether cleavage.

      • Extract immediately with Ethyl Acetate.

      • Dry over Na₂SO₄ and concentrate.[1]

Workflow Start Start: Methyl 3-fluoro-5-hydroxybenzoate Step1 Step 1: Etherification (TBTA, BF3.OEt2, DCM) Start->Step1 Check1 QC: TLC/LCMS (Check for disappearance of phenol) Step1->Check1 Step2 Step 2: Saponification (LiOH, THF/H2O) Check1->Step2 Pass Workup Workup: Acidify to pH 4 (Avoid pH < 2) Step2->Workup Final Product: 3-(tert-Butoxy)-5-fluorobenzoic acid Workup->Final

Caption: Step-by-step synthetic workflow emphasizing pH control during the final workup.

Analytical Characterization & Quality Control

To ensure the integrity of the building block for downstream applications, the following spectral features must be verified:

TechniqueExpected Signals / Criteria
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH)δ ~7.4-7.6 (m, 3H, Aromatic protons)δ 1.35 (s, 9H, tert-Butyl group)
¹⁹F NMR Single peak around -110 to -115 ppm (dependent on solvent).[2]
LC-MS ESI- : [M-H]⁻ = 211.2. ESI+ : Often ionizes poorly; look for [M+Na]⁺ or fragment ions (loss of t-butyl: [M-56+H]⁺).
Purity >98% by HPLC (254 nm). Note: Impurities often include the de-butylated phenol (3-fluoro-5-hydroxybenzoic acid) if workup was too acidic.

Safety & Handling (SDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C. Keep container tightly closed.

  • Stability: Stable under basic and neutral conditions. Unstable in strong acids (TFA, HCl, H₂SO₄), which will remove the tert-butyl group.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Eames, J., & Watkinson, M. (2001). Synthesis of tert-butyl ethers. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (General reference for TBTA methodology).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl ethers).
  • PubChem. (2023). Compound Summary for 3-Fluorobenzoic acid analogs. National Library of Medicine. Retrieved from [Link]

Sources

Physicochemical Properties & Synthetic Utility of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 3-(tert-Butoxy)-5-fluorobenzoic acid , a specialized intermediate in medicinal chemistry.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) is a high-value aromatic building block characterized by a trisubstituted benzene ring featuring a carboxylic acid, a fluorine atom, and a bulky tert-butoxy ether.[1][2] Its structural uniqueness lies in the orthogonality of its functional groups: the acid-labile tert-butyl group serves as a masked phenol, while the carboxylic acid provides a handle for amide coupling or heterocycle formation.[1]

This compound is critically relevant in the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs) and other fluorinated pharmaceuticals where metabolic stability (via fluorine) and lipophilic tuning are required.[1] It serves as a direct precursor to 3-fluoro-5-hydroxybenzonitrile , a key pharmacophore in modern oncology drug candidates.[1]

Molecular Architecture & Electronic Profile[1]

The reactivity of 3-(tert-Butoxy)-5-fluorobenzoic acid is governed by the interplay between the electron-withdrawing fluorine and the bulky, electron-rich tert-butoxy group.[1]

Electronic Effects
  • Fluorine (C5): Exerts a strong inductive withdrawal (-I), deactivating the ring towards electrophilic attack but activating the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr) if the acid is converted to an electron-withdrawing derivative (e.g., ester or nitrile).[1] It also lowers the pKa of the benzoic acid relative to the unsubstituted parent.[1]

  • tert-Butoxy (C3): Acts as a weak resonance donor (+R) but is sterically demanding.[1] The bulky t-butyl group prevents coplanarity in adjacent substitutions and protects the oxygen from metabolic glucuronidation until cleavage.[1]

  • Carboxylic Acid (C1): The primary reactive center for amide coupling, esterification, or reduction.[1]

Structural Visualization

The following diagram maps the electronic vectors and steric zones of the molecule.[1]

MolecularMap Core Benzene Core COOH C1: Carboxylic Acid (Reactive Handle) Core->COOH pKa ~3.9 OtBu C3: tert-Butoxy Group (Acid-Labile Mask) Core->OtBu Steric Bulk Fluorine C5: Fluorine (Metabolic Stability / -I Effect) Core->Fluorine Inductive Withdrawal OtBu->COOH Orthogonal Reactivity

Figure 1: Functional map of 3-(tert-Butoxy)-5-fluorobenzoic acid showing electronic vectors and reactive sites.

Physicochemical Profile

The following data aggregates calculated and experimental values standard for this structural class.

PropertyValueContext/Notes
CAS Number 1369915-63-8 Unique Identifier
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline solidTypical for fluorobenzoic acids
Melting Point 122–129 °C (Predicted)Based on 3-fluorobenzoic acid (124°C) analogs
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic t-butyl group limits aqueous solubility
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM, Ethyl Acetate
pKa (Acid) 3.8 – 3.9 (Calculated)More acidic than benzoic acid (4.[1][3]2) due to F-induction
LogP 2.70 ± 0.2Moderately lipophilic; suitable for CNS penetration models
TPSA 46.53 ŲPolar Surface Area
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Data Interpretation: The LogP of 2.7 indicates this compound is significantly more lipophilic than 3-fluorobenzoic acid (LogP ~2.2), driven by the tert-butyl moiety.[1] This makes it an excellent candidate for fragment-based drug discovery (FBDD) where permeability is a priority.[1]

Synthetic Utility & Reactivity[4]

Primary Application: Synthesis of HIF-2α Inhibitor Fragments

This compound is a precursor to 3-fluoro-5-hydroxybenzonitrile , the "right-hand" pharmacophore of Belzutifan (Welireg).[1] The synthetic logic involves converting the acid to a nitrile, followed by acid-catalyzed deprotection of the phenol.[1]

Workflow:

  • Amidation: Conversion of COOH to Primary Amide (via SOCl₂/NH₃).[1]

  • Dehydration: Conversion of Amide to Nitrile (via POCl₃ or TFAA).[1]

  • Deprotection: Cleavage of t-butyl ether (via TFA or HCl) to reveal the phenol.[1]

Deprotection Mechanism (The "Self-Validating" Step)

The tert-butyl group is acid-sensitive.[1] In process chemistry, this is a feature, not a bug. It allows the phenol to remain protected during basic conditions (e.g., nucleophilic substitutions) and revealed only in the final stage.

SynthesisPath Start 3-(tert-Butoxy)-5-fluorobenzoic acid (Starting Material) Step1 Step 1: Amidation (SOCl2, then NH3) Start->Step1 Step2 Step 2: Dehydration (POCl3 / Pyridine) Step1->Step2 Intermediate 3-(tert-Butoxy)-5-fluorobenzonitrile (Protected Intermediate) Step2->Intermediate Step3 Step 3: Acid Deprotection (TFA or HCl/MeOH) Intermediate->Step3 Cleavage of t-Bu cation Final 3-Fluoro-5-hydroxybenzonitrile (Target Pharmacophore) Step3->Final

Figure 2: Synthetic pathway from the benzoic acid precursor to the active phenolic nitrile fragment.[1]

Experimental Protocols

Analytical Quality Control (HPLC)

To ensure the integrity of the tert-butyl group (which can degrade to the phenol if stored improperly), the following HPLC method is recommended.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).[1]

  • Expected Retention:

    • Impurity (Phenol derivative): ~4.5 min (more polar).[1]

    • Target (t-Butoxy acid): ~7.2 min (more lipophilic).[1]

Solubility & Stability Testing

Protocol:

  • Weigh 5 mg of compound into a clear vial.

  • Add 100 µL DMSO.[1] Vortex for 30 seconds.[1]

    • Pass Criteria: Clear solution, no particulates.[1]

  • Stress Test: Add 10 µL of 1M HCl to the DMSO solution and incubate at 40°C for 1 hour.

    • Analysis: Inject into HPLC.[1] If >5% conversion to the phenol (lower retention time) is observed, the batch is acid-sensitive and requires buffered storage.[1]

Handling & Safety (MSDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1][4]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) recommended to prevent moisture absorption, which can accelerate hydrolysis.[1]

  • Incompatibility: Strong acids (cleaves ether), Strong oxidizers.[1]

References

  • ChemScene. (2024).[1] Product Analysis: 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8).[1][5] Retrieved from [1]

  • Xu, R., et al. (2019).[1][6][7][8][9][10] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma."[1] Journal of Medicinal Chemistry, 62(15), 6876–6893.[1] Link[1]

  • Wallace, O. B., et al. (2016).[1] "Structure-Activity Relationships of Indane-Based HIF-2α Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 3-fluoro-5-hydroxybenzonitrile usage).

  • PubChem. (2024).[1] Compound Summary: 3-Fluorobenzoic Acid Derivatives.[1][3][11] National Library of Medicine.[1] Link

Sources

Molecular Architecture and Synthetic Utility of 3-(tert-Butoxy)-5-fluorobenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic decoration of aromatic scaffolds is essential for optimizing pharmacokinetics, metabolic stability, and target affinity. 3-(tert-Butoxy)-5-fluorobenzoic acid is a highly specialized, multi-functional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). By integrating a bulky, lipophilic tert-butoxy ether, a metabolically stabilizing fluorine atom, and a versatile carboxylic acid anchor into a single 1,3,5-substituted benzene ring, this molecule offers a precise pharmacophoric profile for rational drug design.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties is the first step in predicting a compound's behavior in biological systems and organic synthesis. The table below consolidates the critical identifiers and properties of 3-(tert-Butoxy)-5-fluorobenzoic acid[1].

ParameterValue / Description
Chemical Name 3-(tert-Butoxy)-5-fluorobenzoic acid
CAS Registry Number 1369915-63-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Isomeric SMILES CC(C)(C)Oc1cc(F)cc(C(=O)O)c1
InChI Key Derived from 1S/C11H13FO3/c1-11(2,3)15-9...
SMILES String Deconstruction

The SMILES (Simplified Molecular-Input Line-Entry System) string CC(C)(C)Oc1cc(F)cc(C(=O)O)c1 provides a linear topological map of the molecule:

  • CC(C)(C): Defines the central carbon bonded to three methyl groups, forming the sterically demanding tert-butyl moiety.

  • O: Represents the ether oxygen linking the tert-butyl group to the aromatic system.

  • c1...c1: Denotes the delocalized aromatic benzene ring.

  • (F) and (C(=O)O): Indicate the fluorine atom and the carboxylic acid functional group. Their placement, separated by cc (unsubstituted aromatic carbons), dictates the precise 1,3,5-substitution (meta-relationship) around the ring.

Pharmacophore Mapping & Mechanistic Utility

The selection of 3-(tert-Butoxy)-5-fluorobenzoic acid in a synthetic pipeline is rarely arbitrary. Each functional group serves a distinct mechanistic purpose in medicinal chemistry.

Pharmacophore Core 3-(tert-Butoxy)-5-fluorobenzoic acid F Fluoro Group (-F) Metabolic Stability pKa Modulator Core->F tBuO tert-Butoxy Group (-OtBu) Steric Shielding Lipophilicity Core->tBuO COOH Carboxylic Acid (-COOH) Target Anchoring H-Bonding Core->COOH

Pharmacophore mapping of functional groups and their medicinal chemistry rationale.

  • Fluoro Group (-F): Fluorine introduces a strong inductive electron-withdrawing effect (-I) while providing minimal steric bulk (acting as a bioisostere to hydrogen). This lowers the pKa of the adjacent carboxylic acid, enhancing its ability to form stable salt bridges. Crucially, fluorine substitution at the 5-position blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the molecule's metabolic half-life.

  • tert-Butoxy Group (-OtBu): This group acts as a bulky, lipophilic domain. The massive steric shielding of the tert-butyl group restricts solvent accessibility to the ether oxygen. This increases the overall logP of the molecule, driving passive membrane permeability and allowing the moiety to tightly occupy hydrophobic pockets within a target receptor.

  • Carboxylic Acid (-COOH): Serves as the primary pharmacophore anchor and synthetic handle. It acts as a strong hydrogen bond donor/acceptor and allows for downstream functionalization (e.g., amide coupling with APIs).

Synthetic Methodology: A Self-Validating Protocol

The preparation of 1,3,5-trisubstituted benzenes requires strict regiochemical control[2]. The following two-step protocol details the synthesis of 3-(tert-Butoxy)-5-fluorobenzoic acid from commercially available 3-bromo-5-fluorophenol.

Synthesis SM 3-Bromo-5-fluorophenol Intermediate 1-Bromo-3-(tert-butoxy) -5-fluorobenzene SM->Intermediate Isobutylene, H2SO4 DCM, -78°C to rt Product 3-(tert-Butoxy)-5-fluorobenzoic acid Intermediate->Product 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. HCl (aq)

Synthetic workflow for 3-(tert-Butoxy)-5-fluorobenzoic acid via lithiation-carboxylation.

Step 1: Etherification (Protection & Lipophilic Modification)
  • Objective: Protect the phenolic oxygen and introduce the tert-butyl group.

  • Procedure: Dissolve 3-bromo-5-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a catalytic amount of concentrated H₂SO₄. Bubble isobutylene gas into the solution until saturation is achieved. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality: The strong acid protonates isobutylene to form a highly stable tert-butyl carbocation, which is trapped by the phenolic oxygen. The cryogenic starting temperature is critical to control the exothermic reaction and suppress unwanted Friedel-Crafts alkylation on the electron-rich aromatic ring.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The disappearance of the highly polar phenolic starting material (low Rf) and the emergence of a non-polar spot (high Rf) visually validates the successful formation of the ether intermediate.

Step 2: Lithiation-Carboxylation
  • Objective: Convert the aryl bromide into the target carboxylic acid via lithium-halogen exchange.

  • Procedure: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool strictly to -78°C. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes. Rapidly transfer the solution into a flask containing a large excess of crushed, dry solid carbon dioxide (CO₂). Allow the mixture to warm to room temperature. Quench with 1M aqueous HCl until the pH reaches ~2. Extract with Ethyl Acetate.

  • Causality: n-BuLi drives a rapid, quantitative lithium-halogen exchange. Maintaining -78°C is an absolute requirement; if the aryllithium intermediate warms, it can undergo elimination to form a highly reactive benzyne, destroying the yield. Solid CO₂ acts as an overwhelming electrophilic trap, ensuring immediate carboxylation. The acidic quench protonates the resulting lithium carboxylate to yield the free acid.

  • Self-Validating Checkpoint: The product will precipitate out of the aqueous layer upon acidification to pH 2, providing immediate visual confirmation of the carboxylic acid formation prior to extraction.

Analytical Validation Parameters

To ensure the integrity of the synthesized 3-(tert-Butoxy)-5-fluorobenzoic acid, the following analytical parameters serve as a self-validating framework for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~1.42 (s, 9H): Confirms the integration and presence of the tert-butyl group.
      
    • 
       ~7.05 - 7.55 (m, 3H): The aromatic region will display three distinct proton signals. Due to the 1,3,5-substitution and coupling to the spin-½ ¹⁹F nucleus, these will appear as complex doublets or multiplets (e.g., dt, dd), confirming the meta-relationship of the substituents.
      
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       ~-112.0 (m, 1F): A single resonance peak confirms the presence of a single aromatic fluorine environment.
      
  • LC-MS (ESI-):

    • Expected m/z for [M-H]⁻ (C₁₁H₁₂FO₃⁻): 211.08. The negative ionization mode is highly selective for carboxylic acids, validating the success of the carboxylation step.

References

1. Sigma-Aldrich. "5-tert-butylisophtalic acid - Sigma-Aldrich" (Catalog data encompassing 3-(tert-butoxy)-5-fluorobenzoic acid, CAS 1369915-63-8). Sigma-Aldrich. 2.[1] Sigma-Aldrich. "3-(tert-butoxy)-5-fluorobenzoic acid | 1369915-63-8 Specifications" (InChI and SMILES structural parameters). Sigma-Aldrich. 1 3.[2] ChemicalBook. "3-(tert-butoxy)-5-fluorobenzoic acid Properties and Preparation". ChemicalBook. 2

Sources

Calculated LogP and pKa values of 3-(tert-Butoxy)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 3-(tert-Butoxy)-5-fluorobenzoic acid , focusing on calculated LogP and pKa values. It is designed for medicinal chemists and formulation scientists requiring precise data for ADME prediction and lead optimization.

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) serves as a specialized building block in medicinal chemistry, particularly for introducing metabolic stability (via fluorine) and lipophilic bulk (via the tert-butoxy group) into a scaffold.[1]

Understanding its dissociation constant (pKa ) and lipophilicity (LogP ) is critical for predicting:

  • Bioavailability: The balance between solubility (ionized form) and permeability (neutral form).

  • Binding Affinity: Electronic effects of the 3,5-substitution pattern on the carboxylic acid pharmacophore.

  • Formulation: Selection of appropriate counter-ions and buffer systems.

Chemical Identity & Structural Analysis

The compound features a benzoic acid core substituted at the meta positions. This 3,5-substitution pattern avoids the steric "ortho effect," allowing for reliable prediction of electronic properties using Linear Free Energy Relationships (LFER).

PropertyDetail
IUPAC Name 3-(tert-Butoxy)-5-fluorobenzoic acid
CAS Number 1369915-63-8
SMILES CC(C)(C)Oc1cc(F)cc(C(=O)O)c1
Molecular Weight 212.22 g/mol
Key Functional Groups Carboxylic Acid (Ionizable), Fluorine (EWG), tert-Butoxy (Bulky Ether)

Calculated Physicochemical Values

Acid Dissociation Constant (pKa)

The pKa determines the ionization state of the molecule at physiological pH (7.4).[2] For benzoic acid derivatives, this can be calculated with high precision using the Hammett Equation .

  • Reference pKa (Benzoic Acid): 4.20[3]

  • Substituent Effects (Meta Position):

    • Fluorine (3-F): A strong Electron Withdrawing Group (EWG) via induction (

      
      ). This stabilizes the carboxylate anion, lowering the pKa.
      
    • tert-Butoxy (5-OtBu): Alkoxy groups at the meta position exert a weak electron-withdrawing inductive effect (

      
      ), as their resonance donation is not effectively transmitted to the reaction center from the meta position.
      

Theoretical Calculation:





MethodValueInterpretation
Hammett Prediction 3.76 Moderately stronger acid than benzoic acid due to cumulative inductive withdrawal.
Database Consensus 3.70 – 3.85 Consistent with meta-halogenated benzoic acids.

Implication: At physiological pH (7.4), the compound will exist almost exclusively (>99.9%) in its ionized carboxylate form (


), favoring solubility but potentially limiting passive diffusion unless paired with a transporter or formulated as a prodrug.
Partition Coefficient (LogP)

LogP represents the lipophilicity of the neutral molecule.[4]

  • Base Value (Benzoic Acid): ~1.87

  • Fluorine Contribution: +0.14 (Increases lipophilicity slightly).

  • tert-Butoxy Contribution: The tert-butyl group is highly hydrophobic. An aromatic ether linkage adds significant lipophilicity compared to a hydroxyl or methoxy group.

    • Fragment estimation adds ~0.7 – 0.9 for the ether/alkyl bulk.

MethodValueSource/Algorithm
Calculated (cLogP) 2.70 ChemScene / Consensus Algorithms
Predicted Range 2.6 – 2.8 Based on fragmental additivity (ClogP)

Implication: A LogP of 2.70 places this compound in the "sweet spot" for drug-likeness (Lipinski's Rule of 5 suggests LogP < 5). It possesses sufficient lipophilicity for membrane permeability while maintaining reasonable aqueous solubility in its ionized state.

Visualizing Electronic Effects & Workflows

Structural Electronic Effects

The following diagram illustrates how the meta-substituents influence the acidity of the carboxylic core.

G Core Benzoic Acid Core (pKa 4.20) Result Resulting pKa ~3.76 Core->Result Baseline F_Sub 3-Fluoro Group (EWG, σm = 0.34) F_Sub->Result Inductive Withdrawal Stabilizes Anion OtBu_Sub 5-tert-Butoxy Group (Weak EWG, σm ≈ 0.10) OtBu_Sub->Result Minor Inductive Effect

Caption: Electronic influence of meta-substituents on the pKa of 3-(tert-Butoxy)-5-fluorobenzoic acid.

Experimental Validation Workflow

To validate these calculated values, the following standard operating procedure (SOP) logic is recommended.

Experiment cluster_pKa pKa Determination cluster_LogP LogP Determination Start Compound Sample (>98% Purity) Solubility Solubility Screen (DMSO/Water) Start->Solubility Titration Potentiometric Titration (Sirius T3 or similar) Solubility->Titration If Soluble > 0.1mM HPLC RP-HPLC Method (OECD 117) Solubility->HPLC Rapid Screen DataFit Bjerrum Plot Analysis Titration->DataFit Report Final Validated Physicochemical Profile DataFit->Report ShakeFlask Shake Flask (OECD 107 - Gold Std) HPLC->ShakeFlask Validation ShakeFlask->Report

Caption: Workflow for experimental validation of pKa and LogP values.

Methodology for Calculation & Validation

Computational Methodology (Hammett Equation)

The calculated pKa is derived using the Hammett equation for meta-substituted benzoic acids. This method is preferred over black-box algorithms for benzene derivatives due to its transparency and high correlation with experimental data.

  • Identify Core: Benzoic acid (

    
    ).
    
  • Assign Constants: Retrieve

    
     values from the Hansch-Leo database.
    
    • 
       (Estimated from O-alkyl trends).
      
  • Calculate: Apply

    
     for water dissociation.
    
Experimental Protocol: Potentiometric Titration (pKa)
  • Instrument: Automated titrator (e.g., Sirius T3).

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. If insolubility is observed, use Methanol/Water co-solvent extrapolations (Yasuda-Shedlovsky plot).

  • Procedure:

    • Dissolve 1-2 mg of compound in the assay buffer.

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform triple titrations to ensure reproducibility.

    • Derive pKa from the inflection point of the buffer capacity curve.

Experimental Protocol: HPLC-Based LogP (OECD 117)
  • Column: C18 Reverse Phase (end-capped).

  • Mobile Phase: Methanol/Water (buffered to pH 3.0 to suppress ionization).

  • Standards: Calibrate using a set of 6 reference compounds with known LogP values (e.g., Toluene, Naphthalene, Benzoic Acid).

  • Calculation:

    
    
    Plot 
    
    
    
    vs. Reference LogP to interpolate the sample's value.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (2024). Compound Summary: 3-Fluorobenzoic acid. National Library of Medicine. [Link]

Sources

Safety Data Sheet (SDS) and hazard classification for 3-(tert-Butoxy)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and operational manual for 3-(tert-Butoxy)-5-fluorobenzoic acid , a specialized fluorinated building block used in medicinal chemistry.[1] It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application.[1]

Document Control:

  • Compound: 3-(tert-Butoxy)-5-fluorobenzoic acid[1][2]

  • CAS Registry Number: 1369915-63-8[2]

  • Role: Senior Application Scientist

Executive Summary & Chemical Identity[1][2][4][5]

In the landscape of drug discovery, 3-(tert-Butoxy)-5-fluorobenzoic acid represents a strategic intermediate. The tert-butoxy group provides significant lipophilicity and steric bulk, while the fluorine atom at the meta position modulates metabolic stability and pKa.[1] This compound is frequently employed in the synthesis of PROTAC linkers, kinase inhibitors, and other small-molecule therapeutics where "magic methyl" or fluorine scan effects are desired.[1]

Unlike commodity chemicals, this substance is often supplied with limited toxicological data. This guide applies the Precautionary Principle , deriving hazard classifications from Structure-Activity Relationships (SAR) of analogous benzoic acid derivatives to ensure maximum safety coverage.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationTechnical Note
CAS Number 1369915-63-8 Unique identifier for inventory tracking.
Molecular Formula C₁₁H₁₃FO₃Contains an acid moiety and an ether linkage.[1][3]
Molecular Weight 212.22 g/mol Suitable for fragment-based drug design (FBDD).[1]
Appearance White to off-white solidTypical of benzoic acid derivatives.[1]
Solubility DMSO, Methanol, DCMLipophilic t-butyl group reduces water solubility.[1]
pKa (Predicted) ~3.8 - 4.2Acidic; requires base for deprotonation in coupling.[1]
Storage 2–8°C, Inert AtmosphereHygroscopic potential; store under Nitrogen/Argon.[1]

Hazard Identification & GHS Classification

As a research chemical, 3-(tert-Butoxy)-5-fluorobenzoic acid has not been fully tested for chronic toxicity. However, based on the functional group analysis (carboxylic acid + fluorinated aromatic), we assign the following Provisional GHS Classification to mandate high-level control measures.

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][4][5][6] (Acidic nature)[1]

  • H319: Causes serious eye irritation.[1][4][6][7][8] (Acidic nature, potential for corneal damage)[1]

  • H335: May cause respiratory irritation.[1][4][6][7] (Dust/aerosol inhalation)[1][4][6][8]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][7][8] Continue rinsing.[7][8]

Scientific Insight: The tert-butoxy group is generally stable, but under strongly acidic conditions (e.g., neat TFA), it may cleave to form isobutylene and the corresponding phenol.[1] This reaction can generate gas pressure in sealed vessels, presenting a physical hazard during deprotection steps.[1]

Risk Assessment & Control Banding

Effective safety is not just about PPE; it is about engineering controls .[1] The following workflow illustrates the decision logic for handling this compound based on the operation scale.

RiskAssessment Start Operation Planning ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Weighing/Aliquot) ScaleCheck->SmallScale LargeScale > 100 mg or Heating/Reaction ScaleCheck->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood Standard PPE_Basic PPE: Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses SmallScale->PPE_Basic LargeScale->Hood Liquid Handling Glovebox Isolator / Glovebox (Recommended for high dust) LargeScale->Glovebox Solid Handling PPE_High PPE: Double Nitrile Gloves, Respirator (N95/P100) if outside hood LargeScale->PPE_High Proceed Execute Experiment (Monitor for Gas Evolution) Hood->Proceed Safe to Proceed Glovebox->Proceed

Figure 1: Risk Assessment & Handling Workflow. This logic gate ensures that higher quantities, which generate more dust, trigger stricter engineering controls.[1]

Specific Handling Protocols
1. Weighing & Transfer
  • The Problem: Static electricity often causes dry, organic solids like this to "jump" or disperse, creating an inhalation hazard.[1]

  • The Solution: Use an antistatic gun (e.g., Zerostat) on the spatula and weighing boat before transfer.[1] Always weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (tared vial) to transport the solid.

2. Reaction Setup (Amide Coupling)
  • Context: When activating the carboxylic acid (e.g., using HATU/EDC), the intermediate active ester is highly reactive.[1]

  • Protocol: Add the base (DIPEA/TEA) slowly at 0°C. Although this specific compound is stable, the exotherm from coupling reagents can cause solvent bumping.[1]

  • Incompatibility: Avoid strong oxidizers (e.g., KMnO₄) which may attack the ether linkage or the aromatic ring.[1]

Emergency Response Protocols

In the event of exposure, immediate action minimizes injury severity.[1] This protocol is self-validating: it prioritizes decontamination before administrative reporting.[1]

Biological Exposure Response[1][2][10]
  • Ocular (Eyes):

    • Immediate: Flush with tepid water for 15 minutes . Hold eyelids open.

    • Mechanism:[1][2] Acidic compounds denature corneal proteins; immediate dilution is critical to prevent opacity.[1]

  • Dermal (Skin):

    • Immediate: Wash with soap and water.[6][7][8] Do not use organic solvents (ethanol/acetone) as they may facilitate transdermal absorption of the fluorinated compound.

  • Inhalation:

    • Immediate: Move to fresh air.[5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Solution) Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid ActionSolid Wet Wipe / Damp Paper Towel (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorbent Pads / Vermiculite Liquid->ActionLiquid Waste Seal in HazMat Bag Label: 'Fluorinated Organic Acid' ActionSolid->Waste ActionLiquid->Waste

Figure 2: Emergency Spill Response Logic. Prioritizes containment of dust for solids and absorption for liquids.[1]

Waste Disposal & Environmental Stewardship[1][2]

Fluorinated compounds are persistent.[4] Do not dispose of down the drain.

  • Segregation: Collect in "Organic Solid" or "Non-Halogenated Solvent" waste streams (unless dissolved in DCM, then "Halogenated").[1] Note: While the molecule contains Fluorine, many waste contractors classify "Halogenated Waste" specifically for solvents like Chloroform/DCM. Check local EHS guidelines; often solid fluorinated organics go to high-temperature incineration.

  • Labeling: Clearly mark as "Contains Fluorinated Benzoic Acid Derivative."

References

  • ChemScene. (2023). Safety Data Sheet: 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8).[2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: 3-Fluorobenzoic acid (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Fluorobenzoic acid.[1][8] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[1][5][8] Retrieved from

Sources

The Fluorine Efficacy: Strategic Implementation of Fluorinated Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of fluorinated benzoic acid derivatives in drug discovery Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds represents a high-leverage maneuver in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated benzoic acid derivatives (FBADs) offer a predictable toolkit for modulating pKa, enhancing metabolic stability, and altering conformational preferences. This guide synthesizes the physicochemical mechanics, synthetic pathways, and clinical applications of FBADs, moving beyond basic literature summary to provide actionable insights for lead optimization.

Physicochemical Mechanics: The Ortho, Meta, Para Matrix

The introduction of a fluorine atom onto the benzoic acid ring is not merely a steric modification; it is a profound electronic perturbation. The position of the fluorine atom dictates the physicochemical outcome, primarily driving acidity (pKa) and lipophilicity (LogP).

The Ortho-Effect and pKa Modulation

The most dramatic effect is observed with ortho-substitution. 2-Fluorobenzoic acid exhibits a significantly lower pKa compared to its isomers and the unsubstituted parent. This is driven by the inductive electron-withdrawing nature of fluorine ($ -I $ effect) stabilizing the carboxylate anion, coupled with a specific conformational lock that reduces steric strain in the deprotonated form.

Quantitative Comparison of Isomers:

CompoundStructurepKa (approx.)[3]LogPElectronic Effect Dominance
Benzoic Acid

4.201.87Reference
2-Fluorobenzoic Acid

-F-

3.27 1.86Strong Inductive ($ -I $), Ortho-effect
3-Fluorobenzoic Acid

-F-

3.862.16Moderate Inductive ($ -I $)
4-Fluorobenzoic Acid

-F-

4.141.87Inductive ($ -I

+R $)

Data compiled from standard physicochemical databases and experimental literature [1][2].

Conformational Control

In drug design, the ortho-fluorine often functions as a "conformational lock." By creating an electrostatic repulsion with the carbonyl oxygen of the amide or ester linkage (in derivatives), it forces the side chain out of planarity or locks it into a specific bioactive conformation. This is distinct from the hydrogen-bonding potential often cited; the C-F bond is a poor hydrogen bond acceptor but a potent electrostatic director.

G Start Benzoic Acid Scaffold Ortho Ortho-F Substitution (pKa ~3.27) Start->Ortho Meta Meta-F Substitution (pKa ~3.86) Start->Meta Para Para-F Substitution (pKa ~4.14) Start->Para Effect_O Increased Acidity Conformational Lock Metabolic Block (High) Ortho->Effect_O Effect_M Moderate Acidity Lipophilicity Boost Metabolic Block (Med) Meta->Effect_M Effect_P Minor Acidity Change Para-Metabolic Block Bioisostere for H Para->Effect_P

Figure 1: Decision matrix for fluorine positioning based on desired physicochemical outcome.

Metabolic Stability: The C-F Shield

A primary driver for incorporating FBADs is the mitigation of oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to Cytochrome P450 (CYP450) oxidative attack.

Mechanism of Metabolic Blocking

CYP450 enzymes typically target electron-rich aromatic rings for epoxidation or hydroxylation, often at the para position.

  • Direct Blocking: Substituting the para-hydrogen with fluorine (4-fluorobenzoic acid derivatives) directly prevents formation of the p-phenol metabolite.

  • Electronic Deactivation: The strong electronegativity of fluorine deactivates the entire aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP active site.
    

Case Study: Enzalutamide Enzalutamide (Xtandi), a standard-of-care androgen receptor antagonist, utilizes a 2-fluoro-N-methylbenzamide moiety.[4][5][6]

  • Role of Fluorine: The 2-fluoro group is not just for metabolic stability; it influences the twist angle of the benzamide relative to the central ring system, optimizing fit within the androgen receptor ligand-binding domain (LBD) while preventing rapid hydrolysis of the amide bond [3].

Advanced Synthetic Protocols

While classical methods like the Balz-Schiemann reaction remain valid, modern drug discovery demands milder, more functional-group-tolerant protocols.

Protocol A: Radical Decarboxylative Fluorination (The Ritter Method)

This represents a cutting-edge approach for converting benzoic acids directly to aryl fluorides or fluorinated scaffolds, bypassing the need for pre-functionalized aryl halides.

Mechanism: Photoinduced Ligand-to-Metal Charge Transfer (LMCT) using Copper catalysis.[7]

Step-by-Step Methodology:

  • Reagents: Start with the specific benzoic acid derivative (1.0 equiv). Use Selectfluor or NFSI as the fluorine source is not typical here; instead, this specific protocol often uses a nucleophilic fluoride source in the presence of a specific oxidant or a radical mediator, but the Ritter decarboxylative fluorination specifically uses Silver(I) or Copper(II) mediators with Selectfluor analogs or specific fluoride salts under blue LED irradiation [4].

    • Correction for Practical Application: A more robust, scale-friendly method for introducing the benzoic acid moiety is often Carbonylation of aryl fluorides, but for fluorinating the ring, C-H Activation is preferred.

Recommended Protocol: Pd-Catalyzed C-H Fluorination (Sanford-Type) Use this for late-stage fluorination of the benzoic acid scaffold.

  • Substrate Preparation: Dissolve the benzoic acid derivative (protect carboxylate as ester or use directing group like amide) in Acetonitrile .

  • Catalyst Loading: Add Pd(OAc)2 (10 mol%).[8]

  • Fluorine Source: Add N-Fluoropyridinium triflate (NFPy, 2.0 equiv) or Selectfluor .

  • Additives: Add Ag2CO3 (oxidant/additive) if required by the specific catalytic cycle.

  • Reaction: Heat to 100-120°C in a sealed tube for 12-24 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Classical Balz-Schiemann (High Reliability)

Use this for generating starting materials (e.g., 2-fluorobenzoic acid) from anilines.

  • Diazotization: Dissolve the anthranilic acid derivative in HBF4 (48% aq) at -5°C. Add NaNO2 (aq) dropwise.

  • Precipitation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Caution: Dry diazonium salts can be explosive.

  • Thermal Decomposition: Heat the dry salt gently with a heat gun or in an oil bath (approx. 100°C). The salt decomposes to release

    
     and 
    
    
    
    , yielding the aryl fluoride.
  • Hydrolysis (if ester used): Saponify using LiOH/THF/H2O to reveal the free fluorobenzoic acid.

SyntheticWorkflow Start Precursor Selection Path1 Pathway A: Aniline Precursor Start->Path1 Path2 Pathway B: Benzoic Acid Precursor Start->Path2 Step1A Diazotization (NaNO2 / HBF4) Path1->Step1A Step1B Direct C-H Activation (Pd(II) / Electrophilic F+) Path2->Step1B Late-Stage Functionalization Step2A Thermal Decomposition (-N2, -BF3) Step1A->Step2A Balz-Schiemann Product Fluorinated Benzoic Acid Scaffold Step2A->Product Step1B->Product Coupling Amide Coupling (HATU / DIPEA / Amine) Product->Coupling FinalDrug Final Drug Candidate (e.g., Enzalutamide Analog) Coupling->FinalDrug

Figure 2: Synthetic workflow comparing classical and modern routes to FBADs.

Emerging Applications: Solid-State Engineering

Recent research highlights the utility of polyfluorinated benzoic acids (e.g., 2,4,5-trifluorobenzoic acid) as co-formers in pharmaceutical co-crystals.

  • Mechanism: The enhanced acidity of the fluorinated acid strengthens the hydrogen bond with basic drugs (e.g., Naftopidil), significantly improving the dissolution rate and permeability of BCS Class IV drugs [5].

  • Application: This is a non-covalent modification strategy to rescue promising leads with poor solubility without altering the covalent structure of the API.

References

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV. Available at: [Link]

  • Enzalutamide Chemical Structure and Mechanism. PubChem (NIH). Available at: [Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids. Organic Chemistry Portal. Available at: [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC).[9] Available at: [Link][2][3][6][10][11]

Sources

Technical Guide: Thermodynamic Stability Profile of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the thermodynamic and physicochemical stability of 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8). Designed for drug development professionals, this document moves beyond basic property listing to analyze the interplay between the molecule’s electronic architecture and its stability under stress conditions.

The presence of the acid-labile tert-butoxy motif, juxtaposed with the electron-withdrawing fluorine substituent, creates a unique stability profile. While the fluorinated core offers metabolic robustness, the ether linkage presents a specific thermodynamic vulnerability to acid-catalyzed hydrolysis. This guide details the mechanistic basis of these instabilities and provides validated protocols for their assessment.

Molecular Architecture & Theoretical Stability

The thermodynamic behavior of 3-(tert-Butoxy)-5-fluorobenzoic acid is governed by the electronic push-pull relationship between its three functional groups.

FeatureElectronic EffectThermodynamic Consequence
Carboxylic Acid (C-1) Electron Withdrawing (–R, –I)Primary site of ionization (pKa ~3.8–3.9 est.). Drives pH-dependent solubility.[1]
tert-Butoxy Group (C-3) Electron Donating (+R) > Withdrawing (–I)Critical Instability Point. The bulky alkyl group is susceptible to

cleavage under acidic conditions.
Fluorine Atom (C-5) Strong Inductive Withdrawal (–I)Increases acidity of the benzoate. Deactivates the ring toward oxidation but stabilizes the phenoxide leaving group during ether hydrolysis.
The "Meta-Meta" Stability Interplay

The 3,5-substitution pattern places the fluorine and tert-butoxy groups meta to the carboxylic acid and meta to each other.

  • Acidity Modulation: The 5-fluoro substituent exerts a strong inductive effect (

    
    ), stabilizing the carboxylate anion more effectively than unsubstituted benzoic acid. This lowers the pKa (predicted < 4.0), meaning the compound will exist as a salt at a lower pH than typical benzoates.
    
  • Ether Lability: The tert-butyl ether is thermodynamically unstable relative to its hydrolysis products (phenol + isobutylene) in the presence of protons. The 5-fluoro group, being electron-withdrawing, makes the ether oxygen slightly less basic (harder to protonate), potentially offering a kinetic barrier to hydrolysis compared to the non-fluorinated analog, despite the thermodynamic drive toward cleavage.

Chemical Stability Profile: The Hydrolysis Risk

The primary thermodynamic risk for this molecule is Acid-Catalyzed Dealkylation . Unlike methyl ethers, tert-butyl ethers do not require strong nucleophiles to cleave; they cleave via a carbocation intermediate (


-like mechanism).
Degradation Mechanism

Under acidic stress (or high thermal stress in protic media), the reaction proceeds as follows:

  • Protonation: The ether oxygen accepts a proton.[2]

  • Cleavage: The weak O-tBu bond breaks, releasing a stable tert-butyl carbocation and the 3-hydroxy-5-fluorobenzoic acid.

  • Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene (gas) or reacts with water to form tert-butanol.

Visualization of Degradation Pathway

The following diagram illustrates the specific degradation pathway and the influence of the fluorine substituent.

DecompositionMechanism Substrate 3-(tert-Butoxy)-5-fluorobenzoic acid (Intact) Protonated Oxonium Intermediate (Activated) Substrate->Protonated Protonation (Fast) TS Transition State (C-O Bond Cleavage) Protonated->TS Rate Limiting Step Products 3-Hydroxy-5-fluorobenzoic acid + Isobutylene (Gas) TS->Products Irreversible Loss Acid H+ (Catalyst) Acid->Substrate Fluorine 5-Fluoro Effect: Destabilizes Oxonium (Inductive Withdrawal) Fluorine->Protonated Reduces Basicity

Caption: Acid-catalyzed hydrolysis pathway of the tert-butyl ether. The 5-fluoro substituent modulates the rate by reducing the basicity of the ether oxygen.

Solid-State Thermodynamics

For drug development, the physical form is as critical as chemical structure. Benzoic acid derivatives are prone to polymorphism due to the flexibility of the carboxylic acid dimer motif.

Crystal Lattice Energy & Melting Point
  • Melting Point (Predicted): 130°C – 150°C.

  • Lattice Interactions: The crystal lattice is stabilized by:

    • Centrosymmetric Dimers: Typical carboxylic acid R-COOH

      
       HOOC-R hydrogen bonding.
      
    • Fluorine Contacts: Weak C-F

      
       H interactions often direct packing in fluorinated benzoates.
      
    • Steric Bulk: The tert-butyl group disrupts efficient planar stacking (unlike planar methoxy groups), potentially lowering the melting point compared to the 3-methoxy analog but increasing solubility in organic solvents.

Polymorphism Risk Assessment

The rotational freedom of the tert-butyl group combined with the carboxylic acid hinge creates a High Risk for polymorphism.

  • Actionable Insight: Do not rely on a single batch for thermodynamic data. Different crystallization solvents (e.g., Ethanol vs. Heptane) may yield forms with different dissolution rates.

Experimental Protocols

To validate the thermodynamic stability and solubility, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Goal: Determine the equilibrium solubility of the stable crystal form, distinct from kinetic solubility.

Reagents:

  • Phosphate Buffer (pH 2.0, 7.4)

  • 0.1N HCl (Simulated Gastric Fluid)

  • HPLC Grade Acetonitrile

Workflow:

  • Supersaturation: Add excess solid 3-(tert-Butoxy)-5-fluorobenzoic acid to 5 mL of media in a glass vial. (Target > 2 mg/mL to ensure saturation).

  • Equilibration: Shake at 25°C ± 0.1°C for 24 to 48 hours .

    • Why 48h? To allow metastable polymorphs to convert to the stable thermodynamic form.

  • pH Check: Measure pH at T=0 and T=End.

    • Validation Step: If pH shifts > 0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

  • Separation: Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid filter adsorption of the lipophilic t-butyl group).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Protocol B: Forced Degradation (Stress Testing)

Goal: Empirically determine the activation energy of the ether cleavage.

Matrix Setup:

Condition Agent Temp Duration Target Degradation
Acid Hydrolysis 0.1 N HCl 60°C 1–8 Hours 5–20%
Base Hydrolysis 0.1 N NaOH 60°C 24 Hours < 5% (Expected Stable)

| Oxidation | 3%


 | 25°C | 24 Hours | Monitor for N-oxide (if amides present) or ring oxidation |
| Thermal  | Solid State | 80°C | 7 Days | Physical form change (DSC check) |

Strategic Implications for Drug Design

Bioisosteric Considerations

If the tert-butoxy group proves too labile for oral bioavailability (due to gastric acid instability), consider these thermodynamic bioisosteres:

  • Trifluoromethoxy (–OCF3): High metabolic stability, similar lipophilicity, but electron-withdrawing.

  • Cyclobutoxy: Similar steric bulk, slightly higher acid stability.

  • 3-Fluoro-5-(tert-butyl)phenyl: Replacing the ether oxygen with a carbon (alkyl) removes the hydrolytic vulnerability entirely while maintaining the steric profile.

Stability Testing Workflow

The following Graphviz diagram outlines the decision tree for evaluating this compound in a pre-clinical setting.

StabilityWorkflow Start Start: Solid 3-(tBuO)-5-F-Benzoic Acid DSC 1. DSC/TGA Analysis (Identify Polymorphs/MP) Start->DSC Solubility 2. Thermodynamic Solubility (pH 1.2, 4.5, 6.8, 7.4) DSC->Solubility Stress 3. Stress Testing (ICH Q1A) Acid/Base/Oxidation Solubility->Stress Decision Degradation > 5%? Stress->Decision Stable Proceed to Formulation (Stable Candidate) Decision->Stable No Unstable Identify Degradant: Likely 3-OH-5-F-Benzoic Acid Decision->Unstable Yes Mitigation Strategy: 1. Enteric Coating 2. Bioisostere Replacement Unstable->Mitigation

Caption: Step-wise stability evaluation workflow compliant with ICH Q1A(R2) standards.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003).[3][4] Defines the standard stress conditions (25°C/60% RH, 40°C/75% RH) and forced degradation protocols.

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (2008). Authoritative source on the inductive effects of fluorine on acidity and stability.[6]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley). The definitive reference for the acid lability of tert-butyl ethers and their cleavage mechanisms.

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. (Wiley-Interscience). The gold standard text for thermodynamic solubility measurement protocols (Shake-flask vs. Kinetic).

Sources

Metabolic stability predictions for 3-(tert-Butoxy)-5-fluorobenzoic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability Profiling of 3-(tert-Butoxy)-5-fluorobenzoic Acid Scaffolds: A Technical Guide

Executive Summary

The 3-(tert-butoxy)-5-fluorobenzoic acid scaffold represents a classic "privileged structure" in medicinal chemistry, often utilized to balance lipophilicity (via the tert-butyl group) with metabolic occlusion (via fluorine). However, this scaffold presents a dichotomous metabolic risk profile: the potential for rapid Phase I oxidative dealkylation of the ether moiety and the Phase II formation of reactive acyl glucuronides at the carboxylic acid tail.

This guide moves beyond standard assay protocols to provide a mechanistic framework for predicting, testing, and optimizing the metabolic stability of this specific chemical series.

Structural Analysis & Metabolic Vulnerabilities

Before initiating wet-lab workflows, we must deconstruct the scaffold to understand the "why" behind its instability.

The Benzoic Acid "Warhead" (Phase II Risk)

The carboxylic acid at C-1 is the primary solubility driver but also the site of a critical safety liability. Benzoic acid derivatives are substrates for UDP-glucuronosyltransferases (UGTs).

  • Mechanism: UGTs conjugate glucuronic acid to the carboxyl group, forming an acyl glucuronide .

  • The Risk: Unlike ether or ester glucuronides, acyl glucuronides are electrophilic. They can undergo nucleophilic attack by plasma proteins (e.g., albumin), leading to covalent drug-protein adducts. This is a known mechanism for idiosyncratic drug-induced liver injury (DILI).

  • Fluorine Effect: The electron-withdrawing fluorine at C-5 lowers the pKa of the benzoic acid, potentially altering its binding affinity to UGT active sites, though it rarely eliminates glucuronidation entirely.

The tert-Butoxy "Anchor" (Phase I Risk)

The tert-butoxy group at C-3 is intended to fill hydrophobic pockets in the target protein.

  • Mechanism: While sterically bulkier than a methoxy group, the tert-butyl moiety is not metabolically inert. It is susceptible to CYP450-mediated oxidation.

  • Primary Pathway: O-dealkylation . The CYP enzyme hydroxylates the

    
    -carbon (though sterically hindered) or, more commonly, hydroxylates one of the terminal methyl groups of the t-butyl moiety, leading to hemiketal collapse and release of the phenol.
    
  • Secondary Pathway:

    
    -Hydroxylation . Formation of a stable alcohol metabolite on the t-butyl chain.[1]
    
The Fluorine "Blockade"

The C-5 fluorine is strategically placed to block aromatic hydroxylation at that position. By preventing metabolism at C-5, it forces the metabolic flux toward the tert-butoxy group or the remaining open aromatic positions (C-2, C-4, C-6).

Visualizing the Metabolic Fate

The following diagram maps the divergent pathways this scaffold faces in a hepatic environment.

MetabolicPathways Parent 3-(tert-Butoxy)-5-fluorobenzoic Acid CYP CYP450 (Phase I Oxidation) Parent->CYP  Microsomal Stability   UGT UGT (Phase II Conjugation) Parent->UGT  Hepatocyte/S9   HydroxyMet Hydroxylated t-Butyl Metabolite CYP->HydroxyMet w-Hydroxylation Phenol O-Dealkylated Phenol CYP->Phenol O-Dealkylation AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc Glucuronidation AcylGluc->Parent Hydrolysis ProteinAdduct Covalent Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Nucleophilic Attack (In Vivo)

Figure 1: Divergent metabolic pathways for the scaffold. Note the bifurcation between oxidative clearance (CYP) and conjugative clearance (UGT).

In Silico Prediction Framework

Before synthesis, use computational tools to prioritize derivatives.

  • Site of Metabolism (SOM) Prediction:

    • Use tools like StarDrop (Optibrium) or FAME 3 to visualize the metabolic "hotspots."

    • Expectation: The model should flag the tert-butyl methyl groups and the C-2/C-4/C-6 aromatic protons. If the model predicts high instability at the tert-butyl group, consider bioisosteres (see Section 5).

  • pKa Calculation:

    • Accurate pKa prediction is vital for predicting acyl glucuronidation rates. A lower pKa (more acidic) generally correlates with higher UGT turnover.

In Vitro Validation Protocols

To validate stability, we employ a two-tiered assay system. We do not rely solely on microsomes because they lack the cofactors (UDPGA) necessary to detect the critical acyl glucuronidation pathway.

Protocol A: Microsomal Stability (Phase I Focus)

Validates the stability of the tert-butoxy group.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Quench Solution: Acetonitrile with Internal Standard (IS).

Step-by-Step Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 mins.

    • Why? To equilibrate the compound with the protein and prevent "cold shock" kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing IS.

    • Why? Acetonitrile precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Protocol B: S9 Fraction or Hepatocyte Stability (Phase I & II)

Validates the stability of the carboxylic acid (Glucuronidation).

Critical Modification:

  • If using S9 fractions, you must supplement with UDPGA (cofactor) and Alamethicin (pore-forming peptide).

  • Why? UGT enzymes are located inside the lumen of the endoplasmic reticulum. Alamethicin permeabilizes the membrane to allow UDPGA entry; otherwise, you will get false-negative stability data.

Experimental Workflow Visualization

AssayWorkflow cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Quantification Stock Compound Stock (DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Start Add NADPH (Start Reaction) Mix->Start TimePoints Sampling (0, 5, 15, 30, 45 min) Start->TimePoints Quench Quench with ACN (+ Internal Standard) TimePoints->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Interpretation & Optimization Strategy

Calculating Intrinsic Clearance ( )

Plot


 vs. time.[2] The slope 

is the elimination rate constant.

Benchmarks:

  • Low Clearance:

    
     (Ideal).
    
  • Moderate:

    
    .
    
  • High:

    
     (Likely poor bioavailability).
    
Troubleshooting the Scaffold

If the molecule is unstable (


), identify the metabolite via Mass Spec (MetID).
Observed Metabolite Diagnosis Optimization Strategy
M-56 (Loss of t-Bu) CYP-mediated O-dealkylation.Replace t-Bu with

-cyclopropyl.
This bioisostere retains lipophilicity but eliminates the labile methyl hydrogens [1].
M+176 (Glucuronide) UGT-mediated conjugation.Steric Shielding: Add a methyl group ortho to the COOH (C-2 or C-6) to hinder UGT access. Bioisostere: Replace COOH with a tetrazole or sulfonamide.
M+16 (Hydroxylation) Aromatic oxidation.Check if C-2, C-4, or C-6 are attacked. Add another Fluorine or Chlorine to block that specific site.

References

  • Barnes-Seeman, D., et al. (2013).[3][4] Metabolically Stable tert-Butyl Replacement.[3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 347-362. [Link]

Sources

Methodological & Application

Synthesis protocols for 3-(tert-Butoxy)-5-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Executive Summary

This guide details the synthesis of 3-(tert-butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) , a critical scaffold in the development of HIF-2


 antagonists (e.g., Belzutifan analogs) and other fluorinated bio-active molecules.

The protocol addresses the primary synthetic challenge: introducing a bulky, acid-labile tert-butyl ether while preserving the benzoic acid functionality. Unlike traditional etherifications that employ strong acids (which cleave t-butyl groups), this workflow utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a nitrile precursor, followed by a chemoselective alkaline hydrolysis.

Key Advantages of this Protocol:

  • Acid-Free Workflow: Prevents de-tert-butylation (cleavage to phenol).

  • Metal-Free: Avoids expensive Pd-catalysis (Buchwald-Hartwig) and heavy metal remediation.

  • Regiocontrol: Exploits the symmetry of 3,5-difluorobenzonitrile to ensure high regioselectivity.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis is disconnected into two phases.[1] The choice of 3,5-difluorobenzonitrile as the starting material is pivotal. The nitrile group serves two functions: it strongly activates the ring for


 displacement of the fluoride, and it acts as a masked carboxylic acid that withstands the basic conditions of the etherification.

Reaction Scheme:

  • 
     Etherification:  3,5-Difluorobenzonitrile + 
    
    
    
    
    
    3-(tert-butoxy)-5-fluorobenzonitrile.
  • Alkaline Hydrolysis: Nitrile

    
     Amide 
    
    
    
    Carboxylate
    
    
    Acid (via careful pH adjustment).

SyntheticLogic cluster_constraints Critical Constraints Target Target: 3-(tert-Butoxy)-5-fluorobenzoic acid Inter Intermediate: 3-(tert-butoxy)-5-fluorobenzonitrile Inter->Target Alkaline Hydrolysis (Chemoselective) SM Starting Material: 3,5-Difluorobenzonitrile SM->Inter SNAr Displacement (Kinetic Control) Reagent1 Reagent: KOtBu / THF Reagent1->Inter Reagent2 Reagent: NaOH / H2O2 Reagent2->Target C1 Avoid Acidic Hydrolysis (Cleaves t-Butyl ether) C2 Stoichiometry Control (Prevents Bis-substitution)

Figure 1: Retrosynthetic logic flow emphasizing the avoidance of acidic conditions to preserve the ether linkage.

Experimental Protocols

Protocol A: Regioselective Etherification

Objective: Mono-displacement of fluoride by tert-butoxide. Reaction:



ParameterSpecificationRationale
Limiting Reagent 3,5-DifluorobenzonitrileSubstrate for substitution.
Nucleophile Potassium tert-butoxide (

)
1.1 equivalents. Excess leads to bis-substitution (impurity).
Solvent Anhydrous THFSolubilizes

while moderating reactivity compared to DMF/DMSO.
Temperature 0°C

25°C
Controls exotherm to favor mono-substitution.
Concentration 0.5 MHigh dilution minimizes intermolecular side reactions.

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Charge: Add 3,5-Difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: In a separate flask, dissolve

    
      (8.87 g, 79.1 mmol, 1.1 eq) in anhydrous THF (40 mL). Note: Use fresh sublimed grade 
    
    
    
    to minimize hydroxide content.
  • Addition: Add the

    
     solution dropwise to the nitrile solution over 30 minutes, maintaining internal temperature 
    
    
    
    . The solution will turn yellow/orange.[2]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][3] Target

    
     ~0.[4]6. Look for the disappearance of SM and formation of the mono-ether.
    
    • Critical Check: If bis-ether (di-tert-butoxy) forms, it will appear as a more polar spot/peak.

  • Quench: Quench the reaction with Saturated

    
     (50 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is usually sufficient for the next step. If purity <95%, recrystallize from minimal hot hexane.

Protocol B: Chemoselective Alkaline Hydrolysis

Objective: Convert the nitrile to the carboxylic acid without cleaving the tert-butyl ether. Mechanism: Radical-mediated hydration (if using


 method) or Peroxide-assisted hydrolysis (Radziszewski reaction). We utilize the peroxide method for mildness.

Reaction:



ParameterSpecificationRationale
Reagents 30%

, 6N NaOH

accelerates nitrile hydration to amide; NaOH hydrolyzes amide to acid.
Solvent Ethanol / Water (3:1)Ensures solubility of the organic intermediate and inorganic base.
Temperature Reflux (80°C)Required to drive the amide

acid step.
pH Control Acidification to pH 4-5CRITICAL: Do not go below pH 4. Strong acid (pH 1) cleaves the ether.

Step-by-Step Procedure:

  • Charge: Dissolve the intermediate 3-(tert-butoxy)-5-fluorobenzonitrile (from Protocol A) in Ethanol (10 vol) and Water (3 vol).

  • Activation: Add NaOH pellets (5.0 eq). Stir until dissolved.

  • Oxidation (Optional but recommended): Carefully add 30%

    
      (5.0 eq) dropwise at room temperature. (Caution: Exothermic, gas evolution). Stir for 1 hour to form the primary amide.
    
  • Hydrolysis: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Endpoint: HPLC should show conversion of Amide (

      
       mid) to Acid (
      
      
      
      early).
  • Cooling: Cool to room temperature. Concentrate to remove ethanol (rotary evaporator).

  • Workup (The "Safe pH" Method):

    • Dilute the aqueous residue with water.[1]

    • Wash with Methyl tert-butyl ether (MTBE) to remove unreacted neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 10% Acetic Acid while monitoring pH with a meter.

    • Stop Point: Stop addition when pH reaches 4.5–5.0 . The product will precipitate as a white solid. Do not use conc. HCl.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

Quality Control & Characterization

Data Summary Table:

AttributeSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% Formic Acid)
Identity (

NMR)

1.35 (s, 9H, t-Bu), 7.2-7.8 (m, 3H, Ar-H)

-DMSO or

Identity (MS) [M-H]- = 211.2LC-MS (ESI Negative)
Melting Point 120–124°C (Literature dependent)Capillary

Impurity Fate Mapping:

ImpurityMap SM SM: 3,5-Difluorobenzonitrile Imp1 Impurity A: 3,5-Di(tert-butoxy)benzonitrile (Over-reaction) SM->Imp1 Excess KOtBu Removed in MTBE Wash\n(Protocol B, Step 6) Removed in MTBE Wash (Protocol B, Step 6) Imp1->Removed in MTBE Wash\n(Protocol B, Step 6) Imp2 Impurity B: 3-Fluoro-5-hydroxybenzoic acid (Ether cleavage) Remains in Filtrate\n(High Water Solubility) Remains in Filtrate (High Water Solubility) Imp2->Remains in Filtrate\n(High Water Solubility) Prod Target Product Prod->Imp2 pH < 3.0 (Acidic Workup)

Figure 2: Impurity tracking showing how process parameters (Stoichiometry, pH) control specific byproducts.

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Starting material remains).

    • Solution:

      
       may be hydrolyzed.[1][5][6] Use a fresh bottle or sublime it. Ensure THF is anhydrous.
      
  • Problem: Product oiling out during acidification.

    • Solution: The pH adjustment was too fast. Add acid slowly to the cold solution. Seed with authentic crystal if available.

  • Problem: Loss of tert-butyl group (formation of phenol).

    • Solution: Check the pH during workup. If strong acid (HCl) was used, repeat using Citric Acid. Ensure the drying oven temp is <50°C.

References

  • Nucleophilic Substitution on Fluorobenzenes

    • Source: Midya, G. C., et al. "Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide."[6] The Journal of Organic Chemistry, 2015, 80(8), 4148–4151.

    • Relevance: Validates the reactivity of with nitriles and fluoro-arenes.
    • [6]

  • Synthesis of HIF-2

    
     Inhibitor Precursors: 
    
    • Source: WO2016149423 (Peloton Therapeutics / Merck). "Heteroaryl compounds and uses thereof."
    • Relevance: Describes the use of 3,5-difluorobenzonitrile and similar scaffolds in drug development.
  • Hydrolysis of Nitriles without Acid

    • Source: "Process for preparing 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid."[7] EP1001929B1.

    • Relevance: Discusses alkaline hydrolysis strategies for fluorin
  • Compound Data (3-(tert-Butoxy)-5-fluorobenzoic acid)

    • Source: ChemScene / PubChem CID 1369915-63-8.
    • Relevance: Confirmation of CAS and physical properties.[4][8][9][10][11]

Sources

Application Note: Advanced Protocols for Amide Bond Formation Using 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Mechanistic Guide and Validated Experimental Protocols

Introduction & Mechanistic Rationale

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce lipophilic and metabolically stable motifs into drug candidates. However, the successful formation of an amide bond using this specific carboxylic acid requires a nuanced understanding of its unique electronic and steric microenvironment [1][1].

  • Electronic Effects (The 5-Fluoro Substituent): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the carboxylic acid proton, facilitating rapid deprotonation by non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA). Furthermore, once the acid is converted into an active ester, the electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, significantly accelerating the subsequent aminolysis step.

  • Steric Effects (The 3-tert-Butoxy Group): The tert-butoxy group introduces considerable steric bulk. Although situated in the meta position, its large van der Waals radius and cone angle restrict the conformational freedom of the intermediate active ester. When coupling with sterically hindered secondary amines, the transition state becomes highly crowded, necessitating the use of highly efficient coupling reagents to prevent reaction stalling [2][2].

Reagent Selection Causality

The selection of a coupling reagent is a critical decision dictated by the nucleophilicity and steric profile of the amine partner [3][3].

  • EDC/HOBt (For Primary Amines): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) is the baseline standard. EDC activates the acid to form an unstable O-acylisourea intermediate. Without HOBt, this intermediate can undergo a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a stable, highly reactive OBt ester [4][4].

  • HATU/DIPEA (For Secondary/Hindered Amines): For challenging amines, HATU is the gold standard. The HOAt leaving group generated by HATU contains a pyridine nitrogen that acts as an intramolecular hydrogen-bond acceptor. This anchors the incoming amine, pre-organizing the transition state and drastically lowering the activation energy for amide bond formation [2][2].

DecisionTree cluster_0 Start Amine Partner Analysis Primary Primary / Unhindered Aliphatic Amines Start->Primary Secondary Secondary / Aromatic Mildly Hindered Start->Secondary Hindered Highly Hindered / Electron-Deficient Start->Hindered ProtocolA Protocol A: EDC/HOBt Cost-effective, standard workup Primary->ProtocolA ProtocolB Protocol B: HATU/DIPEA High efficiency, HOAt anchoring Secondary->ProtocolB ProtocolC Protocol C: Acyl Fluoride Maximum electrophilicity Hindered->ProtocolC

Decision matrix for selecting the optimal amide coupling protocol based on amine sterics.

Quantitative Data Summary

The following table summarizes the expected performance of 3-(tert-Butoxy)-5-fluorobenzoic acid across different coupling systems based on empirical kinetic profiles [1][1].

Amine CategoryRecommended ProtocolCoupling ReagentBaseAvg. Reaction TimeExpected Yield
Primary / Aliphatic Protocol AEDC·HCl / HOBtDIPEA2 - 4 h> 85%
Secondary / Aromatic Protocol BHATUDIPEA1 - 3 h75 - 90%
Highly Hindered Protocol CTFFH (Acyl Fluoride)DIPEA12 - 24 h60 - 80%

Validated Experimental Protocols

Protocol A: EDC/HOBt-Mediated Coupling (Primary Amines)

This protocol utilizes water-soluble carbodiimide chemistry, allowing for a seamless aqueous workup.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 eq, 0.2 M) and HOBt (1.2 eq) in anhydrous DMF. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic fluorinated active ester.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes.

    • Self-Validation Check: The initial suspension will transition to a homogeneous clear solution as the OBt active ester forms.

  • Aminolysis: Add the primary amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA neutralizes the HCl salt of EDC and ensures the amine remains in its nucleophilic free-base form.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: Quench a 5 µL aliquot in 1 mL of Acetonitrile/Water. LC-MS analysis must confirm the complete disappearance of the m/z 211 [M-H]⁻ peak (the starting carboxylic acid).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over MgSO₄, filter, and concentrate [4][4].

Protocol B: HATU-Mediated Coupling (Secondary/Hindered Amines)

This protocol leverages the pre-organization effect of the HOAt leaving group for sluggish nucleophiles.

Mechanism A 3-(t-Butoxy)-5-fluorobenzoic acid (EWG enhances reactivity) B Deprotonation (DIPEA) A->B C Carboxylate Anion B->C D HATU Activation (Fast kinetics) C->D E OAt Active Ester (H-bond anchored) D->E - HMPT F Aminolysis (Nucleophilic attack) E->F G Target Amide + HOAt byproduct F->G

Mechanistic workflow of HATU-mediated activation of 3-(tert-Butoxy)-5-fluorobenzoic acid.

  • Pre-Activation (Critical Step): Dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for exactly 5 minutes at room temperature.

    • Causality: Pre-activation is mandatory. If the amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a dead-end guanidinium byproduct.

  • Aminolysis: Add the secondary amine (1.2 eq) to the activated ester solution.

  • Reaction Monitoring: Stir for 1–3 hours.

    • Self-Validation Check: LC-MS will often show the transient formation of the HOAt ester intermediate before its complete conversion to the target amide product.

  • Workup: Dilute with EtOAc. Because the HOAt byproduct can be stubborn to remove, perform three sequential washes with 10% aqueous Na₂CO₃, followed by a 5% LiCl aqueous wash to extract residual DMF. Dry over Na₂SO₄, filter, and concentrate [4][4].

References

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20 (2), 140–177.

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38 (2), 606-631.

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61 (46), 10827-10852.

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem Technical Library, 2025.

Sources

Application Note: Optimizing Esterification of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Analysis

The esterification of 3-(tert-Butoxy)-5-fluorobenzoic acid presents a classic chemoselective challenge in medicinal chemistry. While the carboxylic acid moiety requires activation for nucleophilic attack, the tert-butoxy ether (-OtBu) at the C3 position is highly acid-labile.

Standard Fischer esterification conditions (e.g.,


 in refluxing methanol) pose a high risk of cleaving the tert-butyl group, resulting in the formation of the phenolic impurity 3-fluoro-5-hydroxybenzoic acid  and isobutylene gas. This degradation not only reduces yield but complicates purification due to the similar polarity of the phenolic byproduct.

This guide details three optimized protocols designed to bypass harsh acidic conditions, ensuring the integrity of the tert-butoxy protecting group while achieving high conversion.

Chemical Structure & Vulnerability[1]
  • Target: 3-(tert-Butoxy)-5-fluorobenzoic acid[1]

  • Critical Vulnerability: Acid-catalyzed

    
     cleavage of the t-butyl ether.
    
  • Optimization Goal: Maximize ester formation (

    
    ) while minimizing ether cleavage (
    
    
    
    ).

Method Selection Guide

The choice of method depends strictly on the nature of the alcohol and the scale of the reaction.

EsterificationStrategy Start Select Alcohol Partner Simple Simple Alkyl (Me, Et, Bn) Start->Simple Complex Complex/Secondary Alcohol Start->Complex Scale Large Scale (>100g) Simple->Scale Cost Sensitive? MethodA Method A: Base-Promoted Alkylation (Highest Fidelity) Simple->MethodA Preferred MethodB Method B: Steglich Coupling (DCC/DMAP) Complex->MethodB Preferred MethodC Method C: Oxalyl Chloride (Strict Base Control) Scale->MethodC

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate complexity and scale.

Protocol A: Base-Promoted Alkylation (The "Safe" Route)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Why:  This method proceeds under basic conditions, rendering the acid-labile t-butoxy group completely stable.
Materials
  • Substrate: 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (if easy workup is required)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 3-(tert-Butoxy)-5-fluorobenzoic acid in DMF (concentration ~0.2 M).

    • Note: DMF is preferred over acetone for faster kinetics due to better solubility of the carboxylate salt.

  • Deprotonation: Add 2.0 equiv of powdered

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may appear as a suspension.
    
  • Alkylation: Dropwise add 1.2 equiv of Alkyl Iodide (e.g., MeI).

    • Caution: MeI is toxic and volatile. Use a fume hood.

  • Reaction: Stir at RT. Monitor by TLC or HPLC.

    • Timeframe: Usually complete within 2–4 hours.

    • Endpoint: Disappearance of the acid peak.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Often yields pure product without chromatography. If necessary, flash chromatography (Hexanes/EtOAc).

Validation Data (Typical):

Solvent Base Time (h) Yield (%) t-Bu Cleavage

| DMF |


 | 2.5 | 96% | Not Detected |
| Acetone  | 

| 6.0 | 92% | Not Detected | | MeOH |

| 4.0 | 45% | Major (>40%) |

Protocol B: Steglich Esterification (Coupling)

Best For: Coupling to complex alcohols, chiral alcohols, or when alkyl halides are unstable. Mechanism: Carbodiimide-mediated activation forming an O-acylisourea intermediate.[4] Why: Operates at neutral/mildly basic pH and RT, avoiding acid exposure.

Materials
  • Substrate: 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 equiv)

  • Alcohol: Target Alcohol (1.0 – 1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a flask and cool under

    
    . Add the benzoic acid (1.0 equiv), the alcohol (1.0 equiv), and DMAP (0.1 equiv) in DCM (0.1 M).
    
  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form within minutes if using DCC.

  • Reaction: Remove the ice bath after 30 mins and stir at RT overnight (8–12 hours).

  • Workup:

    • Filtration: Filter off the precipitated DCU through a Celite pad.

    • Wash: Wash the filtrate with saturated

      
      , then mild Citric Acid (0.5 M) or 
      
      
      
      .
    • Critical: Avoid strong acid washes (e.g., 1M HCl) during workup to protect the t-butoxy group. Use dilute citric acid if pH adjustment is needed.

  • Purification: Flash chromatography is usually required to remove N-acylurea byproducts.

Protocol C: Modified Acid Chloride Method (Scale-Up)

Best For: Large scale where DCC is too expensive or atom-inefficient, provided strict pH control is maintained. Risk: High. Requires buffering to prevent HCl accumulation.

Step-by-Step Procedure
  • Activation: Dissolve the benzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Stir until gas evolution (

    
    , 
    
    
    
    ) ceases (approx 1-2 h).
  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the solution to a pre-mixed solution of the Alcohol + Triethylamine (2.5 equiv) + DMAP (catalytic) at 0°C.

    • Why: The excess base neutralizes HCl immediately as it forms, preventing t-butyl cleavage.

QC & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl3):

    • Product: Look for the tert-butyl singlet at ~1.3–1.4 ppm (9H).

    • Impurity (Phenol): Loss of the t-butyl singlet; appearance of a broad -OH peak (exchangeable).

  • HPLC: The phenol byproduct is significantly more polar (elutes earlier on C18) than the tert-butoxy ester.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / Phenol formation Acidic conditions during reaction or workup.Switch to Protocol A. Ensure

is anhydrous. Avoid HCl washes.
Incomplete Reaction (Method A) Alkyl halide trapped in wet solvent sphere.Use dry DMF. Add catalytic NaI (Finkelstein condition) if using Alkyl Chlorides.
Urea Contamination (Method B) Inefficient filtration of DCU.Switch to EDC·HCl (water-soluble urea) or cool the filtrate to -20°C before filtering.

References

  • Steglich Esterification Overview. Wikipedia / Organic Chemistry Portal.[5] (Accessed 2023). Link

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] Link

  • BenchChem Application Note. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis.[6]Link

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[7][8]Link

  • Organic Chemistry Portal. Esterification - Reactivity & Mechanism.Link

Sources

Using 3-(tert-Butoxy)-5-fluorobenzoic acid as a fluorinated building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(tert-Butoxy)-5-fluorobenzoic Acid in Medicinal Chemistry

Abstract

This guide details the strategic application of 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) as a high-value building block in drug discovery.[1] Unlike simple benzoic acids, this scaffold offers a dual-modality advantage: it serves as a stable, lipophilic linker during early synthesis and acts as a "masked" precursor to 3-fluoro-5-hydroxybenzoic acid derivatives.[1] This document provides optimized protocols for amide coupling, chemoselective deprotection, and downstream diversification, supported by mechanistic insights into fluorine-mediated metabolic stability.

Chemical Profile & Strategic Value

PropertyData
CAS Number 1369915-63-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline solid
pKa (Calc.) ~3.8 (Carboxylic acid)
Key Functionality Meta-Fluorine: Metabolic blocker; tert-Butoxy: Lipophilic mask for phenol.[1]
The "Masked Phenol" Strategy

The tert-butoxy group is not merely a substituent; it is a strategic protecting group. Phenols are often problematic in early-stage synthesis due to oxidation susceptibility and poor membrane permeability.[1]

  • Lipophilicity: The t-Bu group increases logP, improving solubility in organic solvents (DCM, EtOAc) during intermediate steps.

  • Metabolic Blocking: The C-5 fluorine atom blocks the metabolically labile position meta to the carboxyl, preventing Phase I oxidation by Cytochrome P450 enzymes [1].

  • Late-Stage Diversification: Acidic cleavage reveals the phenol, enabling late-stage installation of solubilizing groups or H-bond donors.[1]

Workflow Visualization

The following diagram illustrates the logical flow of utilizing this building block, from coupling to deprotection.

G Start 3-(tert-Butoxy)-5-fluorobenzoic acid (Starting Material) Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Activation Intermed Protected Amide (Lipophilic Intermediate) Step1->Intermed R-NH2 Addition Step2 Chemoselective Deprotection (TFA + Scavengers) Intermed->Step2 Acidic Cleavage Final 3-Fluoro-5-hydroxy-benzamide (Active H-Bond Donor) Step2->Final Unmasking

Figure 1: Strategic workflow converting the lipophilic precursor into a polar, bioactive scaffold.

Protocol A: High-Efficiency Amide Coupling

Objective: To couple the carboxylic acid core with an amine (R-NH₂) while preserving the acid-labile tert-butoxy group.[1]

Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.[2] HATU generates an active OAt-ester in situ, which reacts faster than the corresponding OBt-ester (from HBTU) and minimizes racemization (though not a concern for this achiral acid) [2].[1]

Materials:

  • 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 equiv)[1]

  • Amine partner (R-NH₂) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. The solution may warm slightly.[3]

  • Activation: Add HATU in one portion. Stir at room temperature for 5–10 minutes. Visual Cue: Solution typically turns yellow/orange.

  • Coupling: Add the amine (R-NH₂).[1][4] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Target Mass: [M+H]⁺ = (MW of Amine + 212.[1]22) - 18.02.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA/unreacted amine).[1]

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Steric hindrance of amineSwitch solvent to NMP or heat to 50°C.
Byproduct (+99 Da) Tetramethylurea adductUse EDC/HOAt instead of HATU for difficult amines.[1]
Loss of t-Butyl Acidic workup too strongUse 0.5M HCl or Citric Acid; avoid strong mineral acids.[1]

Protocol B: Chemoselective tert-Butyl Deprotection[1]

Objective: To cleave the tert-butyl ether to reveal the phenol without affecting the amide bond or the C-F bond.

Critical Insight (The Scavenger Principle): Acidic cleavage of tert-butyl ethers generates a tert-butyl cation (


).[1] Without a scavenger, this electrophile will re-attach to the electron-rich aromatic ring (Friedel-Crafts alkylation), leading to irreversible impurities [3].[1]

Materials:

  • Protected Intermediate (from Protocol A)[1]

  • Trifluoroacetic Acid (TFA)[1][3]

  • Dichloromethane (DCM)[1][3][5]

  • Triethylsilane (TES) or Thioanisole (Scavenger)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in DCM (0.1 M). Cool to 0°C in an ice bath.

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Why TES? It acts as a hydride donor, quenching the

      
       cation to form isobutane (gas), which escapes the reaction.[1]
      
  • Acidification: Slowly add TFA (ratio 1:4 v/v relative to DCM).

    • Example: If using 4 mL DCM, add 1 mL TFA.

  • Reaction: Remove ice bath and stir at Room Temperature for 1–3 hours.

  • Monitoring: LC-MS should show a mass loss of -56 Da (isobutene).[1]

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene (3x) to remove trace TFA (critical if the next step is base-sensitive).[1]

    • The residue is typically the pure phenolic product.

Scientific Grounding & References

Mechanistic Rationale:

  • Fluorine Bioisosterism: The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), rendering the 5-position resistant to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity lowers the pKa of the resulting phenol (post-deprotection), making it a better Hydrogen Bond Donor (HBD) in protein active sites [4].

  • Ether Cleavage: The mechanism follows an E1-like pathway where protonation of the ether oxygen precedes the departure of the stable tert-butyl carbocation.[6]

References:

  • Purser, S., et al. "Fluorine in drug discovery." Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[1] Link

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1][7] International Journal of Peptide and Protein Research, 1978, 12, 258-268.[7] Link

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58, 8315–8359. Link[1]

Sources

Application Notes and Protocols for the Selective Deprotection of the Tert-butyl Group in 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyl protecting group is a cornerstone in modern organic synthesis, prized for its steric bulk and unique cleavage conditions. In the synthesis of complex molecules, such as active pharmaceutical ingredients, the selective removal of a tert-butyl group from a phenol in the presence of other sensitive functionalities, like a carboxylic acid, is a frequent and critical transformation. This document provides a detailed guide for the selective deprotection of the tert-butyl ether in 3-(tert-Butoxy)-5-fluorobenzoic acid to yield 3-fluoro-5-hydroxybenzoic acid, a valuable intermediate in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the reaction mechanisms, a comparison of various deprotection strategies, and detailed, field-proven protocols. The causality behind experimental choices is explained to ensure both scientific integrity and practical success.

Mechanistic Insights into Tert-butyl Ether Deprotection

The cleavage of a tert-butyl ether is typically achieved under acidic conditions. The generally accepted mechanism proceeds through a pathway involving the formation of a stable tertiary carbocation.[1][2]

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol).

  • Formation of a Tert-butyl Cation: The protonated ether undergoes cleavage of the carbon-oxygen bond, resulting in the formation of a relatively stable tert-butyl cation and the desired phenol.[2] This step can proceed through either an SN1 or E1 mechanism.[2]

  • Fate of the Tert-butyl Cation: The highly reactive tert-butyl cation can be neutralized through several pathways. It can be trapped by a nucleophile, or more commonly, it can undergo elimination of a proton to form the volatile gas isobutylene.[3][4]

The stability of the tert-butyl cation is a key thermodynamic driver for this reaction. However, its electrophilic nature also presents a significant challenge: the potential for unwanted side reactions, such as alkylation of the starting material or the product.[5] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[6]

Diagram of the General Acid-Catalyzed Deprotection Mechanism:

G cluster_0 Acid-Catalyzed Deprotection of a Tert-butyl Ether A Aryl-O-tBu B Protonated Ether [Aryl-O(H+)-tBu] A->B + H+ H_plus H+ C Phenol [Aryl-OH] B->C Cleavage D Tert-butyl Cation [(CH3)3C+] B->D Cleavage E Isobutylene [CH2=C(CH3)2] D->E - H+ H_plus_regenerated H+

Caption: General mechanism of acid-catalyzed tert-butyl ether deprotection.

Deprotection Strategies and Protocols

The selection of an appropriate deprotection method is contingent on the overall molecular structure and the presence of other acid-sensitive functional groups. In the case of 3-(tert-Butoxy)-5-fluorobenzoic acid, the primary challenge is to cleave the phenolic tert-butyl ether without promoting the esterification of the carboxylic acid with the liberated tert-butanol or isobutylene.

Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid is a widely used reagent for the cleavage of tert-butyl protecting groups due to its strength and volatility, which simplifies work-up procedures.[7] However, its strong acidity can also lead to side reactions if not carefully controlled.

Rationale:

  • Efficacy: TFA is highly effective at protonating the ether oxygen, facilitating cleavage.

  • Volatility: Excess TFA and the trifluoroacetate salt of the product can be readily removed under reduced pressure.

  • Potential for Side Reactions: The generated tert-butyl cation can potentially esterify the carboxylic acid of the starting material or product. The use of a scavenger is recommended to minimize this.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add a scavenger, such as anisole (1.0-2.0 eq) or triisopropylsilane (TIS) (1.1 eq).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Summary Table for TFA Method:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for the substrate and inert to TFA.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Equivalents of TFA 5-10 eqEnsures complete protonation and cleavage.
Scavenger Anisole or Triisopropylsilane (TIS)Traps the electrophilic tert-butyl cation, preventing side reactions.[5]
Reaction Time 1-4 hoursSubstrate dependent; requires careful monitoring.
Method 2: Aluminum Chloride (AlCl3) Mediated Deprotection

Lewis acids, such as aluminum chloride, offer an alternative to Brønsted acids for the cleavage of tert-butyl ethers.[5] They function by coordinating to the ether oxygen, which weakens the C-O bond and facilitates cleavage.

Rationale:

  • Selectivity: In some cases, Lewis acids can offer improved selectivity for the deprotection of certain protecting groups over others.

  • Milder Conditions: The reaction can often be carried out under milder conditions compared to strong Brønsted acids.

  • Work-up: The work-up procedure typically involves quenching with water, which can sometimes be complicated by the formation of aluminum salts.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or nitromethane at 0 °C, add aluminum chloride (2.0-3.0 eq) portion-wise.

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Data Summary Table for AlCl3 Method:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane or NitromethaneInert solvent that facilitates the Lewis acid-mediated reaction.
Temperature 0 °C to Room TemperatureTo control the reaction and minimize potential side reactions.
Equivalents of AlCl3 2.0-3.0 eqStoichiometric or slight excess is typically required for Lewis acid-mediated cleavage.
Reaction Time Varies (monitor closely)Dependent on the substrate and reaction temperature.
Method 3: Thermal Deprotection

In some instances, tert-butyl ethers can be cleaved thermally, without the need for acidic reagents. This method relies on heating the substrate in a high-boiling solvent to induce elimination of isobutylene.[8][9]

Rationale:

  • Avoidance of Acid: This method is advantageous for substrates that are highly sensitive to acidic conditions.

  • Clean By-products: The primary by-product is the volatile gas isobutylene, which simplifies purification.

  • High Temperatures Required: This method often requires high temperatures, which may not be suitable for all substrates.

Detailed Protocol:

  • Reaction Setup: Dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid in a high-boiling inert solvent such as quinoline or diphenyl ether.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-220 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and purify the product, which may involve distillation of the solvent or extraction.

Data Summary Table for Thermal Method:

ParameterRecommended ConditionRationale
Solvent Quinoline or Diphenyl EtherHigh-boiling and inert solvent to facilitate thermal cleavage.
Temperature 180-220 °CSufficient thermal energy is required to induce elimination.
Reaction Time Varies (monitor closely)Highly dependent on the substrate and temperature.

Experimental Workflow and Troubleshooting

G cluster_1 Experimental and Troubleshooting Workflow Start Start: 3-(tert-Butoxy)-5-fluorobenzoic acid Choose_Method Choose Deprotection Method (TFA, AlCl3, or Thermal) Start->Choose_Method Run_Reaction Run Reaction with Careful Monitoring (TLC/LC-MS) Choose_Method->Run_Reaction Troubleshoot Troubleshoot Run_Reaction->Troubleshoot Workup Perform Aqueous Work-up and Extraction Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Analysis Analyze Final Product (NMR, MS, Purity) Purification->Analysis Success Success: 3-Fluoro-5-hydroxybenzoic acid Analysis->Success Pure Product Low_Yield Low Yield: Optimize work-up and purification Analysis->Low_Yield Low Yield Troubleshoot->Workup Reaction Complete Incomplete Incomplete Reaction: Increase time, temp, or reagent Troubleshoot->Incomplete Incomplete Side_Products Side Products Observed: Add/change scavenger, lower temp Troubleshoot->Side_Products Side Products Incomplete->Run_Reaction Side_Products->Run_Reaction Low_Yield->Purification

Caption: A workflow for the selective deprotection and troubleshooting.

References

  • Organic Chemistry Portal. (2023). tert-Butyl Esters. Retrieved from [Link]

  • Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050. [Link]

  • Cole, K. P., Groh, J. M., & Hawkins, J. M. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Bioconjugate chemistry, 28(5), 1338–1343. [Link]

  • Sousa e Silva, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry (Weinheim an der Bergstrasse, Germany), 19(38), 12753–12759. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). tert-Butyl Ethers. Retrieved from [Link]

  • Wu, Y. Q., & Limburg, D. C. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]

  • Lin, Y. A., & Lin, C. C. (2010). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Organic letters, 12(15), 3388–3391. [Link]

  • Wu, Y. Q., & Limburg, D. C. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]

  • Hughes, D. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS catalysis, 5(11), 6554–6560. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Cole, K. P., Groh, J. M., & Hawkins, J. M. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioconjugate chemistry, 28(5), 1338–1343. [Link]

  • ResearchGate. (2019, February 21). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]

  • Bhawal, S., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(124), 102357-102361. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Appiah, K., & Akembasi, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23235–23241. [Link]

Sources

Strategic Utilization of 3-(tert-Butoxy)-5-fluorobenzoic Acid in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), 3-(tert-Butoxy)-5-fluorobenzoic acid represents a "privileged scaffold." It is not merely a starting material but a strategic probe designed to interrogate protein binding sites with high fidelity.

This fragment offers a trifecta of molecular features:

  • The Carboxylic Acid Anchor: A polar handle for electrostatic interactions (e.g., salt bridges with Lys/Arg) and a validated vector for synthetic expansion.

  • The Fluorine Spy: A built-in NMR sensor (

    
    F) that provides a noise-free background for screening, allowing for the detection of millimolar affinity binders that other methods miss.
    
  • The tert-Butoxy Hydrophobe: A bulky, space-filling group that probes hydrophobic pockets while serving as a "latent" phenol functionality, unlockable via deprotection.

This guide details the physicochemical profile,


F NMR screening protocols, and synthetic elaboration strategies for this specific fragment.

Part 1: Fragment Profile & Design Logic

Physicochemical Properties (The "Rule of Three")

This fragment strictly adheres to the Astex "Rule of Three" (Ro3), ensuring it leaves sufficient chemical space for optimization into a drug-like lead (Rule of Five compliant).

PropertyValueFBDD Implications
Molecular Weight 212.22 DaIdeal (<300 Da). Allows addition of ~200-300 Da during optimization.
cLogP ~2.7Hydrophobic enough to bind pockets, soluble enough for NMR (up to 1-2 mM).
H-Bond Donors 1 (COOH)Specific directional interaction; minimizes desolvation penalty.
H-Bond Acceptors 3 (COOH, Ether, F)Multiple interaction points.
TPSA ~46 ŲHigh permeability potential; good for intracellular targets.
pKa (Acid) ~3.8Predominantly ionized at physiological pH (7.4), mimicking phosphate groups.
Structural Rationale
  • The Fluorine Effect: The C-F bond is bioisosteric to C-H but alters the pKa of the benzoic acid and increases lipophilicity. Crucially, it serves as an orthogonal NMR probe.

  • The tert-Butyl "Mask": The tert-butyl ether is stable under basic coupling conditions but acid-labile.[1] This allows the fragment to be grown as an ether, and later deprotected to reveal a phenol (a hydrogen bond donor) if the hydrophobic fit is imperfect.

Part 2: Protocol - Ligand-Observed F NMR Screening

Objective: Detect binding of 3-(tert-Butoxy)-5-fluorobenzoic acid to a target protein by monitoring changes in the


F transverse relaxation time (

) or chemical shift perturbations (CSP).

Principle: Small molecules tumble rapidly (sharp NMR signals). When bound to a large protein, they tumble slowly (broad signals). The fluorine signal of this fragment is isolated (-110 to -120 ppm range), eliminating spectral overlap common in


H NMR.
Materials
  • Fragment Stock: 100 mM in d6-DMSO.

  • Protein Stock: >10 mg/mL, purified, in buffer (PBS or HEPES, pH 7.4).

  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorocytosine (internal shift reference, optional).

  • Instrument: 500 MHz or 600 MHz NMR with a

    
    F-capable probe (cryoprobe preferred).
    
Experimental Workflow
  • Sample Preparation:

    • Control Sample: 50 µM Fragment in Buffer + 10% D₂O (no protein).

    • Experimental Sample: 50 µM Fragment + 2-10 µM Protein (Protein:Ligand ratio 1:20 to 1:5).

    • Note: Keep DMSO concentration <2% to avoid protein denaturation.

  • Acquisition Parameters (

    
    F 1D): 
    
    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-lock to filter out broad protein signals, or simple 1D with sufficient relaxation delay.

    • Relaxation Delay (D1): 2–3 seconds (ensure full relaxation of the small molecule).

    • Scans: 128–512 (depending on concentration/sensitivity).

    • Temperature: 298 K (25°C).

  • Data Analysis (The "Hit" Criteria):

    • Line Broadening: A reduction in peak height/increase in line width in the presence of protein compared to control indicates binding (exchange broadening).

    • Chemical Shift Perturbation: A shift (

      
       ppm) indicates a change in the fluorine environment upon binding.
      
    • Competition Assay (Validation): Add a known high-affinity inhibitor. If the fragment signal sharpens (returns to control state), it proves specific competition for the binding site.

Part 3: Synthetic Expansion Vectors

Once binding is validated, the fragment must be "grown." The molecule offers two distinct vectors: Vector A (Amide Coupling) and Vector B (Ether Deprotection) .

Vector A: Amide Coupling (The Primary Growth)

The carboxylic acid is the primary handle. It is typically coupled to amines to reach adjacent sub-pockets.

  • Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, DMF.

  • Procedure:

    • Dissolve Fragment (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq). Stir 5 min.

    • Add Amine (R-NH₂, 1.1 eq). Stir RT for 2-16 h.

    • Purification: HPLC (Acidic mode).

    • Why: This converts the ionic acid into a neutral H-bond acceptor/donor motif, often improving permeability.

Vector B: Unmasking the Phenol (The "Merge" Strategy)

If the tert-butyl group is too bulky or a hydrogen bond donor is required, the ether can be cleaved.

  • Reagents: TFA (Trifluoroacetic acid) / DCM (1:[1]1) or BBr₃ (for harsher conditions).

  • Procedure:

    • Dissolve Fragment (or grown lead) in DCM.

    • Add TFA slowly (1:1 v/v).

    • Stir 1-2 h at RT. Monitor by LCMS (loss of t-Bu, -56 Da).

    • Result: 3-Hydroxy-5-fluorobenzoic acid derivative.

    • Expert Insight: This is a "scaffold hopping" technique. The phenol can then be alkylated with different linkers or used to engage Ser/Thr/Tyr residues in the pocket.

Part 4: Visualization of Workflows

The FBDD Decision Logic

This diagram illustrates the decision-making process when using this specific fragment.

FBDD_Workflow Start Start: Fragment Selection 3-(tert-Butoxy)-5-fluorobenzoic acid Screen Screening: 19F NMR (Ligand Observed) Start->Screen Hit Hit Confirmation (Line Broadening/CSP) Screen->Hit Signal Perturbation NoHit No Binding Discard Screen->NoHit No Change VectorA Vector A: Grow via COOH (Amide Coupling) Hit->VectorA Explore Adjacent Pocket VectorB Vector B: Deprotect t-Bu (Reveal Phenol) Hit->VectorB Steric Clash or H-Bond Need Lead Lead Optimization (MW 350-450 Da) VectorA->Lead VectorB->Lead

Figure 1: Decision logic for screening and optimizing the fluorinated fragment.

Synthetic Pathway Detail

This diagram details the specific chemical transformations.

Synthetic_Pathways cluster_legend Reaction Types Frag Fragment Core (COOH, F, OtBu) Amide Amide Derivative (R-NH-CO-Ar-F-OtBu) Frag->Amide HATU, R-NH2 (Amide Coupling) Phenol Phenolic Core (COOH, F, OH) Frag->Phenol TFA/DCM (Deprotection) Ether New Ether Linkage (COOH, F, O-R') Phenol->Ether R'-X, Base (Williamson Ether) Legend Growth vs. Transformation

Figure 2: Synthetic divergence. The fragment allows parallel exploration of amide growth and ether replacement.

References

  • Dalvit, C., et al. (2019). Fluorine NMR for Screening and Binding Site Identification. Current Opinion in Drug Discovery & Development.

    • Note: General reference for 19F NMR methodology.

  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today.

  • BenchChem Technical Guides. (2025). Tert-Butyl Ether Deprotection Mechanisms.

  • Chemspace/Life Chemicals. (2024). Fluorine Fragment Libraries in FBDD.

  • Norton, R.S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.

Disclaimer: Experimental conditions provided are guidelines. Optimization based on specific protein stability and solubility is required.

Sources

Application Note: Scalable Synthesis Routes for 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, scalable technical guide for the synthesis of 3-(tert-Butoxy)-5-fluorobenzoic acid , a critical pharmacophore often associated with HIF-2


 inhibitors (e.g., Belzutifan analogs).[1]

Executive Summary & Retrosynthetic Logic

The target molecule, 3-(tert-Butoxy)-5-fluorobenzoic acid , presents a classic process chemistry challenge: installing a bulky, acid-labile ether (tert-butoxy) on an electron-deficient aromatic ring while maintaining regioselectivity and functional group integrity.[1]

This guide outlines two high-fidelity routes. The choice between them depends on the availability of starting materials and the specific downstream tolerance for nitrile vs. ester intermediates.

  • Route A (The Nitrile Route): Utilizes 3,5-Difluorobenzonitrile .[2] This is the most cost-effective industrial route due to the strong activation of the nitrile group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Route B (The Ester Route): Utilizes Methyl 3,5-difluorobenzoate . This route offers milder hydrolysis conditions, avoiding the potential harshness required to hydrolyze a nitrile, thereby safeguarding the acid-labile tert-butyl group.[1]

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 3-(tert-Butoxy)-5-fluorobenzoic acid (Target) Intermediate_CN 3-(tert-Butoxy)-5-fluorobenzonitrile Intermediate_CN->Target Basic Hydrolysis (NaOH/H2O2) Intermediate_Ester Methyl 3-(tert-Butoxy)-5-fluorobenzoate Intermediate_Ester->Target Saponification (LiOH/THF) SM_CN 3,5-Difluorobenzonitrile (Commodity SM) SM_CN->Intermediate_CN SnAr (Regioselective) SM_Ester Methyl 3,5-difluorobenzoate (Alternative SM) SM_Ester->Intermediate_Ester SnAr Reagent Potassium tert-butoxide (KOtBu) Reagent->SM_CN Reagent->SM_Ester

Caption: Retrosynthetic logic flow displaying the two primary disconnection strategies via SnAr chemistry.

Critical Control Points (Process Safety & Quality)

Before initiating synthesis, the following parameters must be strictly controlled to ensure scalability and safety.

ParameterSpecificationCausality / Rationale
Reaction Temperature 0°C to 25°C (Initial)High temperatures during KOtBu addition can trigger benzyne formation or polymerization of the nitrile.
Stoichiometry 1.05 - 1.10 eq. KOtBuExcess base promotes bis-substitution (forming 3,5-di-tert-butoxy species), which is difficult to separate.[1]
Water Content < 0.1% (Karl Fischer)Water competes with tert-butoxide, leading to phenol formation (3-fluoro-5-hydroxy...). Use anhydrous THF/DMF.
pH during Workup NEVER < 4.0 The tert-butyl ether is highly acid-labile . Acidification must be controlled (e.g., Citric acid or NaH2PO4) to precipitate the product without cleaving the ether.

Route A: The Nitrile Pathway (Primary Protocol)

This route is preferred for large-scale synthesis due to the low cost of 3,5-difluorobenzonitrile.

Step 1: Regioselective Reaction

Reaction: 3,5-Difluorobenzonitrile + KOtBu


 3-(tert-Butoxy)-5-fluorobenzonitrile

Protocol:

  • Setup: Charge a dry reactor with 3,5-Difluorobenzonitrile (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to 0–5°C under

    
    .
    
  • Addition: Add a solution of Potassium tert-butoxide (KOtBu) (1.05 equiv) in THF (5 volumes) dropwise over 60 minutes.

    • Note: A slight exotherm is expected. Maintain internal temperature < 10°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 2% starting material.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (EtOAc).[3][4] Wash organics with brine, dry over

    
    , and concentrate.[1][5]
    
    • Yield Expectation: 85–92%.

    • Purification: Usually sufficiently pure. If needed, recrystallize from Hexanes.[1]

Step 2: Oxidative Basic Hydrolysis

Reaction: Nitrile


 Amide 

Acid

Standard acidic hydrolysis (HCl/reflux) is FORBIDDEN here as it will cleave the tert-butyl group. We utilize a peroxide-assisted basic hydrolysis.

Protocol:

  • Setup: Dissolve the nitrile intermediate (1.0 equiv) in Ethanol (5 volumes) and Water (5 volumes).

  • Reagents: Add NaOH (5.0 equiv) followed by the slow addition of 30%

    
      (3.0 equiv).
    
    • Mechanism:[2][6][7][8] Peroxide attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide and subsequently hydrolyzes to the acid.

  • Reflux: Heat to 60–70°C for 12 hours. Monitor for disappearance of the amide intermediate.

  • Workup (CRITICAL):

    • Cool to 0°C.

    • Destroy excess peroxide with

      
       solution (starch-iodide test negative).
      
    • Acidification: Slowly add 1M Citric Acid or 10% Acetic Acid until pH reaches ~5.0. Do not use concentrated HCl.

    • The product will precipitate.[3][9] Filter and wash with cold water.[3]

Route B: The Ester Pathway (Alternative)

Use this route if the nitrile hydrolysis proves problematic or if Methyl 3,5-difluorobenzoate is readily available.[1]

Step 1: on Benzoate

Reaction: Methyl 3,5-difluorobenzoate + KOtBu


 Methyl 3-(tert-butoxy)-5-fluorobenzoate[1]

Protocol:

  • Solvent Switch: Use DMF or DMAc (Dimethylacetamide) instead of THF to enhance the nucleophilicity of the tert-butoxide, as the ester is less activating than the nitrile.

  • Conditions: Reaction may require slight heating (40–50°C) to reach completion.

  • Workup: Pour into ice water. The product (solid) usually precipitates. Filter and dry.[3]

Step 2: Lithium Hydroxide Saponification

Reaction: Ester


 Acid[1]

Protocol:

  • Setup: Dissolve ester in THF/Water (3:1) .

  • Reagent: Add LiOH·H2O (2.5 equiv).

  • Conditions: Stir at ambient temperature (20–25°C) for 16 hours. LiOH is milder than NaOH and minimizes risk to the ether.

  • Isolation:

    • Evaporate THF.

    • Acidify the aqueous residue with 0.5M KHSO4 to pH 4–5.

    • Extract with EtOAc or filter the precipitate.

Analytical Characterization & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the synthesized material must be validated against these expected spectral data points.

TechniqueExpected Signal (Approximate)Structural Assignment
1H NMR (DMSO-d6)

1.35 (s, 9H)
tert-Butyl group (

)

7.2 - 7.6 (m, 3H)
Aromatic protons (meta-coupling patterns)

13.0 (br s, 1H)
Carboxylic Acid (

)
19F NMR

-110 to -115 ppm
Single Fluorine signal (verify absence of SM at -108 ppm)
Mass Spec (ESI-)m/z 211 [M-H]-Parent ion

References

  • Xu, R., et al. (2019).[1][10][11] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][11] Journal of Medicinal Chemistry, 62(15), 6876-6893.[1] Link

  • Wallace, E. M., et al. (2016).[1] Aryl Ethers and Uses Thereof. U.S. Patent No.[11] 9,969,689.[11] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Midya, G. C., et al. (2015).[1][6] Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions. The Journal of Organic Chemistry, 80(8), 4148-4151.[1] Link

  • BenchChem. (2025).[4][5] Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid: Technical Support Guide. (General reference for phenol alkylation logic). Link

Sources

Advanced Application Note: Transition Metal-Catalyzed Decarboxylative Cross-Coupling of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) is a critical fluorinated building block, structurally significant in the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs) and advanced agrochemicals. While traditionally utilized via amide coupling or SNAr pathways, this guide focuses on a more advanced, atom-economical application: Transition Metal-Catalyzed Decarboxylative Cross-Coupling (DCC) .

By utilizing the carboxylic acid moiety as a "traceless" activating group, researchers can couple this substrate directly with aryl halides, avoiding the requisite pre-functionalization to aryl boronic acids or stannanes. This protocol leverages the unique electronic push-pull nature of the meta-fluoro (electron-withdrawing) and meta-tert-butoxy (electron-donating/bulky) substituents to facilitate silver-mediated decarboxylation and subsequent palladium-catalyzed arylation.

Chemical Profile
PropertySpecification
Structure Benzene ring, 1-COOH, 3-OtBu, 5-F
Electronic Effect Inductive withdrawal (-F) stabilizes the carboxylate; Resonance donation (-OtBu) destabilizes the aryl-metal intermediate.
Steric Profile Bulky tert-butoxy group prevents ortho-aggregation but may retard transmetallation.
Primary Application Decarboxylative Biaryl Synthesis (Gooßen-type coupling).

Mechanistic Pathway: Pd/Ag Co-Catalysis

The cross-coupling of 3-(tert-Butoxy)-5-fluorobenzoic acid proceeds via a bimetallic Pd/Ag system. The silver salt facilitates the extrusion of CO₂, generating a transient aryl-silver species which transmetallates to the palladium center.

Mechanistic Logic[2]
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Electrophile).

  • Decarboxylation: Ag(I) coordinates to the benzoate. The electron-withdrawing fluorine at the 5-position lowers the barrier for decarboxylation, forming a 3-(tert-butoxy)-5-fluorophenyl-Ag intermediate.

  • Transmetallation: The aryl group transfers from Ag to Pd.

  • Reductive Elimination: Formation of the biaryl product and regeneration of Pd(0).

DecarboxylativeCycle Substrate 3-(t-Butoxy)-5-fluorobenzoic acid Inter_Ag Aryl-Ag Intermediate (Transient) Substrate->Inter_Ag Decarboxylation (-CO2) Facilitated by 5-F EWG AgSalt Ag2CO3 / AgOTf AgSalt->Inter_Ag TransMet Transmetallation Inter_Ag->TransMet Aryl Transfer Pd0 Pd(0) Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Electrophile (Ar-X) ArX->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd(II) Complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Bimetallic Pd/Ag catalytic cycle for the decarboxylative coupling of 3-(tert-butoxy)-5-fluorobenzoic acid.

Experimental Protocols

Protocol A: Decarboxylative Biaryl Synthesis (High-Temperature)

Objective: Coupling with Aryl Triflates or Bromides. Rationale: The tert-butoxy group is acid-labile; therefore, neutral to mildly basic conditions using fluoride-free systems are preferred to prevent deprotection to the phenol.

Materials
  • Substrate: 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Triflate or Bromide (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(acac)₂ / XPhos

  • Co-Catalyst: Ag₂CO₃ (1.0 equiv) - Acts as base and decarboxylating agent

  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Toluene (1:3 ratio)

  • Additives: Molecular Sieves (4Å) - Critical to remove moisture which inhibits decarboxylation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under argon.

  • Charging: Add 3-(tert-Butoxy)-5-fluorobenzoic acid (212 mg, 1.0 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed NMP (1 mL) and Toluene (3 mL). Add the Aryl Triflate coupling partner (1.2 mmol).

  • Reaction: Seal the tube and heat to 130°C for 16 hours.

    • Note: The high temperature is required to overcome the activation energy of decarboxylation for meta-substituted benzoates.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove silver residues.

  • Purification: Wash filtrate with water (3x) to remove NMP. Dry organic layer over Na₂SO₄. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Decarboxylative C-H Arylation (Mild Conditions)

Objective: Direct coupling with arenes (Double C-H activation) or Boronic Acids. Rationale: Using a Pd(II) source with an oxidant allows for lower temperatures, preserving the t-butoxy group integrity.

Materials
  • Catalyst: Pd(TFA)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Oxidant: AgOAc (2.0 equiv)

  • Solvent: 1,4-Dioxane, 100°C.

Optimization & Troubleshooting Data

The following table summarizes the impact of catalyst and solvent choices on the yield of the biaryl product when coupling 3-(tert-Butoxy)-5-fluorobenzoic acid with 4-chlorotoluene.

VariableConditionYield (%)Observation
Catalyst Pd(PPh₃)₄78%Standard Gooßen conditions. Reliable.
Catalyst Pd(OAc)₂ / XPhos85%Higher yield; bulky ligand prevents Ag aggregation.
Solvent DMSO45%Low yield; solvent decomposition at high T.
Solvent NMP/Toluene (1:3)88%Optimal polarity/boiling point balance.
Additive No Mol. Sieves30%Moisture severely inhibits Ag-carboxylate formation.
Substrate Free Acid82%Preferred starting material.
Substrate Potassium Salt88%Pre-forming the K-salt accelerates the reaction.
Critical Control Points (CCP)
  • Moisture Control: The decarboxylation step involves a silver-carboxylate intermediate that is highly sensitive to protonation by water. Strictly anhydrous conditions are non-negotiable.

  • Temperature Management: Do not exceed 140°C. Above this, the tert-butoxy group may undergo thermal elimination to isobutylene and the phenol.

  • Fluorine Effect: The 5-fluoro substituent is beneficial for the reaction rate (compared to non-fluorinated analogs) as it stabilizes the anionic charge density on the ring during the transition state, facilitating CO₂ loss.

References

  • Gooßen, L. J., et al. "Pd-catalyzed synthesis of biaryls from benzoic acids and aryl triflates." Science, 2006.

  • Bottecchia, C., et al. "Manufacturing Process Development for Belzutifan: Continuous Flow Visible-Light-Induced Benzylic Bromination."[1] Organic Process Research & Development, 2022.[1] (Context for the substrate class).

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011.

  • Hamal, K. B., et al. "Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, Belzutifan."[2] Beilstein Journal of Organic Chemistry, 2023.

  • Hoover, J. M., & Stahl, S. S. "Mechanism of Copper(I)-Catalyzed Decarboxylative C–C Coupling." Journal of the American Chemical Society, 2011.

Disclaimer: This protocol involves the use of transition metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety validation.

Sources

Incorporation of 3-(tert-Butoxy)-5-fluorobenzoic acid into peptide chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 3-(tert-Butoxy)-5-fluorobenzoic acid into Peptide Chains

Strategic Significance & Mechanism

The incorporation of 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) into peptide backbones is a high-value strategy in peptidomimetic drug design. This building block serves a dual purpose depending on the cleavage conditions employed:

  • Latent Phenol Surrogate (Standard SPPS): In standard Fmoc solid-phase peptide synthesis (SPPS), the tert-butyl ether functions as a protecting group. Upon acidic cleavage (TFA), it is removed to reveal a 3-hydroxy-5-fluorobenzoyl moiety. This motif is critical for:

    • H-Bonding: The phenol acts as a hydrogen bond donor/acceptor.

    • pKa Modulation: The meta-fluorine atom increases the acidity of the phenol (inductive effect), potentially strengthening interactions with basic residues in the target receptor.

    • Metabolic Stability: Fluorination blocks metabolic soft spots on the aromatic ring.

  • Lipophilic Capping (Specialized Synthesis): If retained (via non-acidic protocols), the bulky tert-butoxy group provides significant steric bulk and lipophilicity, useful for blocking hydrophobic pockets.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-(tert-Butoxy)-5-fluorobenzoic acid
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Solubility Soluble in DMF, DCM, DMSO. Slightly soluble in water.
Storage 2–8°C, desiccated. Hygroscopic.
Hazards Irritant (Skin/Eye). Standard PPE required.[1]

Protocol A: Standard Fmoc-SPPS (Yielding 3-Hydroxy-5-fluorobenzoyl-peptide)

Objective: To couple the building block to the N-terminus of a resin-bound peptide and generate the free phenol upon global deprotection.

Reagents Required:
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Step-by-Step Methodology:
  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 20 minutes.

    • Remove Fmoc from the N-terminal amino acid using 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation & Coupling:

    • Note: Benzoic acid derivatives are less reactive than amino acids due to conjugation. We use HATU for robust activation.

    • Dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid (4 eq., 0.4 mmol, 85 mg) in minimal DMF (2 mL).

    • Add HATU (3.9 eq., 0.39 mmol, 148 mg).

    • Add DIPEA (8 eq., 0.8 mmol, 140 µL).

    • Pre-activation: Vortex for 1 minute. The solution should turn slightly yellow.[2]

    • Add the mixture to the resin.[1]

  • Incubation:

    • Shake at room temperature for 2 to 4 hours . (Longer than standard AA coupling).

    • QC: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using fresh reagents. If colorless (negative), proceed.

  • Global Cleavage & Deprotection (The Critical Step):

    • Wash resin with DMF (3x) and DCM (3x).[1] Dry under nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/H2O).

    • Shake for 2.5 to 3 hours .

    • Mechanism:[3][4][5][6] The high concentration of TFA cleaves the peptide from the resin and removes the tert-butyl group via an E1 elimination mechanism, releasing isobutylene.

    • Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Transformation

G Start 3-(t-Butoxy)-5-F-Benzoic Acid Activation Activated Ester (HATU/DIPEA) Start->Activation Activation Coupling Resin-Bound Protected Peptide Activation->Coupling Amide Bond Formation TFA TFA Cleavage (Acidolysis) Coupling->TFA Global Deprotection Final Final Product: 3-Hydroxy-5-F-Benzoyl-Peptide TFA->Final Removal of t-Bu & Resin

Caption: Workflow for converting the t-butoxy precursor into the active phenolic peptide moiety.

Protocol B: Solution Phase / Retaining the tert-Butoxy Group

Objective: To incorporate the molecule while keeping the lipophilic tert-butyl ether intact. This requires avoiding strong acids.

  • Constraint: You cannot use standard Fmoc-SPPS side-chain protection (Boc/tBu) because removing them requires TFA, which will strip your benzoic acid's t-Bu group. This protocol assumes a fragment condensation or the use of acid-sensitive resin (2-CTC) with mild cleavage (1% TFA).

  • Coupling:

    • Perform coupling in solution (DCM or DMF) using EDC.HCl (1.2 eq) and HOBt (1.2 eq) to avoid harsh bases.

    • React with the free amine of the peptide fragment (C-terminus protected as methyl ester or amide).

  • Work-up:

    • Wash with 5% NaHCO₃ and 5% Citric Acid.

    • Crucial: Do not expose to TFA > 5%.

Analytical Characterization (QC)

When analyzing the final product from Protocol A , you must verify the mass shift corresponding to the loss of the tert-butyl group.

ComponentMass Change (Δ)
Incorporated Mass (Intact t-Bu) +194.2 Da (added to peptide mass)
Loss of t-Butyl (-C₄H₈) -56.1 Da
Final Added Mass (Phenol form) +138.1 Da

HPLC Profile:

  • Intact t-Bu: High retention time (very hydrophobic).

  • Deprotected Phenol: Shifts to earlier retention time (more polar).

References

  • Fluorine in Peptide Design

    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. 2021.
  • Cleavage Mechanisms

    • Acidic Cleavage of Ethers (E1 Mechanism).[3] Chemistry LibreTexts.

  • Coupling Reagents (HATU/Benzoic Acids)

    • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023.
  • Building Block Data

    • 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8).[7] ChemScene.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

3-(tert-Butoxy)-5-fluorobenzoic acid is a valuable building block in contemporary drug discovery and development, prized for its unique electronic and steric properties. The presence of an electron-withdrawing fluorine atom and a sterically demanding tert-butoxy group presents specific challenges in achieving high-yielding coupling reactions.[1] The bulky tert-butyl group, in particular, can significantly impede the approach of reagents to the carboxylic acid reaction center, often leading to low conversion rates, stalled reactions, or the need for harsh conditions.[1][2]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the two most critical transformations for this substrate: amide bond formation and Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust and scalable synthetic routes.

Part 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is arguably the most common reaction in medicinal chemistry. However, the steric hindrance imposed by the ortho-tert-butoxy group on 3-(tert-Butoxy)-5-fluorobenzoic acid makes standard coupling protocols prone to failure. This section addresses the most frequently encountered issues.

Q1: My amide coupling reaction with 3-(tert-Butoxy)-5-fluorobenzoic acid is slow, incomplete, or fails entirely. What are the primary causes and solutions?

This is the most common issue and typically stems from one of two factors: insufficient activation of the carboxylic acid or steric hindrance preventing the amine from attacking the activated intermediate.[2]

Primary Causes:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to efficiently activate the sterically encumbered carboxylic acid.[2]

  • Steric Hindrance: The tert-butoxy group physically blocks the incoming amine nucleophile, drastically slowing down the rate of amide bond formation.[1] This is especially problematic with bulky secondary amines.

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines will struggle to react with the already hindered activated ester.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a profound impact on reaction efficiency.

Troubleshooting Workflow & Solutions:

The following decision tree provides a systematic approach to addressing low-yield amide couplings.

G start Low Yield / Stalled Reaction cause1 Insufficient Activation? start->cause1 cause2 Steric Hindrance Dominates? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1a Switch to a more potent uronium or phosphonium salt (HATU, HCTU, PyBOP) cause1->sol1a Primary Solution sol1b Increase equivalents of coupling reagent and amine (1.2-1.5 eq) cause1->sol1b Optimization sol2a Convert acid to acyl fluoride (e.g., using BTFFH, Deoxo-Fluor®) cause2->sol2a Primary Solution sol2b Increase reaction temperature cautiously (e.g., 40-50 °C) cause2->sol2b Optimization sol3a Switch to a polar aprotic solvent (DMF, NMP, or DMA) cause3->sol3a Solubility sol3b Ensure base is non-nucleophilic (DIPEA, NMM) cause3->sol3b Compatibility G RCOOH R-COOH (Benzoic Acid) Intermediate O-Acylisourea (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC Amine R'-NH₂ HOBt HOBt (Additive) Product Amide Product (Desired) Intermediate->Product + Amine (Fast reaction) Byproduct N-Acylurea (Byproduct) Intermediate->Byproduct Rearrangement (No Amine) ActiveEster HOBt Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt ActiveEster->Product + Amine

Caption: Role of HOBt in preventing N-acylurea formation.

Solution: This side reaction can be suppressed by adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). [3]These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is still reactive enough to acylate the amine but is not prone to rearrangement.

Part 2: Suzuki Cross-Coupling Considerations

To perform a Suzuki cross-coupling, the 3-(tert-Butoxy)-5-fluorobenzoic acid scaffold must first be functionalized with a suitable leaving group, typically a bromide or iodide. The following addresses optimizing the C-C bond formation on such a derivative.

Q4: I am trying to perform a Suzuki coupling on a bromo-derivative of 3-(tert-Butoxy)-5-fluorobenzoic acid and getting low yields. How can I optimize this?

Low yields in Suzuki couplings often point to issues with catalyst activity, base effectiveness, or reaction conditions. [4] Key Optimization Parameters:

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands often provide superior results, especially for sterically hindered or electron-poor aryl halides. [5] * Try: Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or n-butyl-di-1-adamantylphosphine. [6]2. Base Selection: The base is crucial for the transmetalation step. A base that is too weak may not be effective, while one that is too strong can cause side reactions.

    • Standard: K₂CO₃ or Cs₂CO₃ are robust choices. Cs₂CO₃ is more soluble and often gives higher yields. [5]3. Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Common Choices: Toluene, dioxane, or DMF, often with a small amount of water (e.g., 10%) to aid in dissolving the base and boronic acid. [7]For some systems, polar aprotic solvents like DMA can be essential. [8]4. Temperature: Most Suzuki reactions require heating (80–120 °C) to drive the reaction to completion. [4][7]

      Parameter Starting Point Optimization Strategy Rationale
      Catalyst Pd(PPh₃)₄ (2-5 mol%) Screen Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos Modern ligands accelerate reductive elimination and are more stable, leading to higher turnover numbers.
      Base K₂CO₃ (2-3 equiv) Switch to Cs₂CO₃ or K₃PO₄ Stronger bases or those with different solubility profiles can enhance the rate of transmetalation.
      Solvent Toluene/H₂O (10:1) Try Dioxane/H₂O or DMF/H₂O Solvent polarity affects catalyst stability and reactant solubility.

      | Temperature | 100 °C | Increase to 120 °C (MW) or decrease to 80 °C | Balance reaction rate against potential for catalyst decomposition or side reactions. [7]|

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is recommended for coupling 3-(tert-Butoxy)-5-fluorobenzoic acid with primary or secondary amines, especially when other methods have failed.

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve 3-(tert-Butoxy)-5-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Addition of Amine and Base: Add the desired amine (1.1-1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv).

  • Activator Addition: Add HATU (1.1 equiv) to the stirred solution. The mixture may change color.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC until the starting carboxylic acid is consumed. For particularly hindered couplings, gentle heating to 40 °C may be beneficial. [9]5. Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide Derivative

This protocol provides a robust starting point for coupling an aryl bromide (e.g., 2-bromo-5-(tert-butoxy)-3-fluorobenzoic acid) with a generic arylboronic acid.

  • Reaction Setup: To a microwave vial or Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand mixture (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with nitrogen or argon three times. Add degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6-18 hours. Microwave irradiation (120 °C for 30-60 min) can significantly accelerate the reaction. [7]Monitor by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Coupling Reagents - ResearchGate. (n.d.).
  • Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. - Benchchem. (n.d.).
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Organic & Biomolecular Chemistry Blog.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem. (n.d.).
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC. (n.d.).
  • 9-FluorenylmethoxycarbonyIltert-Butyl Strategy. (n.d.).
  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. (2007, July 25).
  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC. (n.d.).
  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025, July 21).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester - Benchchem. (n.d.).
  • Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents. (n.d.).
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem. (n.d.).
  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • Optimization of the Suzuki-Miyaura coupling and triazole isomerization. - ResearchGate. (n.d.).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17).
  • Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles - MDPI. (2009, August 13).
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC. (2023, March 28).
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - Semantic Scholar. (2023, March 6).
  • Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling - Benchchem. (n.d.).
  • Stepwise Activated Coupling Reaction and Its Potentional Application in Targeting Bio-probes Preparation - ChemRxiv. (n.d.).
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (n.d.).
  • Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents. (n.d.).
  • Peptide Coupling Reagents Guide - MilliporeSigma. (n.d.).
  • Trying to minimize side reactions in a peptide coupling reaction : r/Chempros - Reddit. (2023, October 26).

Sources

Preventing acid-catalyzed decomposition of tert-butoxy groups during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preserving tert-Butoxy Groups During Synthesis

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: TBU-STABILITY-001

Core Directive & Diagnostic Overview

Welcome to the Technical Support Center. You are likely here because you have observed the partial or total loss of a tert-butyl ester, tert-butyl ether, or Boc (tert-butyloxycarbonyl) group during a reaction step where it was intended to remain inert.

As your Senior Application Scientist, I must first ground this in chemical reality: The tert-butoxy group is an acid-labile time bomb. Its stability is not binary (stable/unstable) but kinetic. It relies entirely on the high activation energy barrier of forming the tert-butyl carbocation. Once you lower that barrier (heat) or increase the driving force (strong acid/protonation), the group will fragment via an


 mechanism.
The Mechanism of Failure

To prevent decomposition, you must understand exactly how it happens. It is not a hydrolysis; it is a fragmentation.

TBu_Decomposition Substrate t-Bu Protected Species (R-O-tBu) Protonated Protonated Intermediate [R-OH(+)-tBu] Substrate->Protonated Fast Equilibrium Acid H+ (Acid Source) Acid->Protonated TS Transition State (C-O bond lengthening) Protonated->TS Rate Limiting Step Cation t-Butyl Cation (tBu+) TS->Cation Product Deprotected Species (R-OH / R-COOH) TS->Product Isobutene Isobutene Gas (Irreversible) Cation->Isobutene E1 Elimination

Figure 1: The acid-catalyzed fragmentation pathway. Note that the formation of Isobutene renders the process effectively irreversible.

Module: Troubleshooting Workups (The "Washing" Problem)

User Issue: "I synthesized a Boc-protected amine. The reaction worked, but after washing with 1M HCl to remove excess base, the Boc group disappeared."

Diagnosis: Standard "organic lab 101" protocols often suggest 1M HCl for workups. This provides a pH of ~0. At this acidity, the rate of Boc cleavage is significant, especially if the extraction takes time or the organic layer is not immediately neutralized.

Solution: The "Safe Acid" Protocol You must switch to buffers that neutralize bases without dropping the pH below 3.0-4.0.

Comparative Acid Safety Table
Acid / BufferApprox pH (1M)Risk LevelApplication
Hydrochloric Acid (HCl) ~0.1CRITICAL Avoid. Rapid cleavage of Boc/t-Bu esters.
Potassium Bisulfate (

)
~1.0 - 1.5HIGH Risky. Can cleave t-Bu esters with prolonged contact.
Citric Acid (5-10% aq) ~2.2LOW Recommended. Safe for short contact times.
Ammonium Chloride (sat.) ~4.6SAFE Completely safe, but may not extract strong organic bases efficiently.
Phosphate Buffer 3.0 - 6.0SAFE Tunable. Excellent for sensitive substrates.[1]
Protocol: Citric Acid Workup for Boc-Amines
  • Preparation: Prepare a 5% (w/v) aqueous solution of Citric Acid.

  • Execution: Wash the organic layer (DCM or EtOAc) with the Citric Acid solution (2x).

  • Validation: Check the pH of the aqueous waste. It should be acidic (pH ~3).

  • Neutralization (Crucial): Immediately wash the organic layer with Saturated

    
     or Brine to remove residual acid traces before drying/concentration.
    
  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (can be slightly acidic depending on source/storage).

Module: Orthogonal Chemistry (The "Selectivity" Problem)

User Issue: "I need to remove a Trityl (Trt) group from a side chain, but my peptide also has a Boc group. Every time I add TFA, I lose both."

Diagnosis: You are using a sledgehammer (TFA) when you need a scalpel. While Trityl is more acid-labile than Boc, standard TFA concentrations (20-50%) overwhelm this selectivity window.

Solution:


-Driven Selectivity 
You must use reagents that are acidic enough to protonate the Trityl ether/amine (

) but not acidic enough to protonate the Boc carbonyl significantly.
Protocol: HFIP-Mediated Selective Detritylation

Hexafluoroisopropanol (HFIP) is a mild acidic solvent that stabilizes carbocations (like Trityl) without being strong enough to cleave Boc.

Step-by-Step:

  • Solvent System: Prepare a mixture of 20-30% HFIP in Dichloromethane (DCM) .

    • Note: Do not add scavengers like silanes yet unless strictly necessary; HFIP alone is often sufficient to solvate the Trityl cation.

  • Reaction: Treat the resin or protected compound with this mixture for 15–30 minutes at Room Temperature.

  • Monitoring: The solution may turn yellow/orange (Trityl cation color).

  • Workup: Wash resin with DCM.[2] The Boc group remains 100% intact.

Alternative (Solution Phase): Use 1% TFA in DCM at


.
  • Warning: This is kinetic control. You must quench immediately with Pyridine or

    
     after the Trityl is gone.
    
Decision Logic for Orthogonal Deprotection

Orthogonal_Strategy Start Target: Remove Group X Keep Boc/t-Bu Intact GroupType Identify Group X Start->GroupType Trityl Trityl (Trt/Mtt) GroupType->Trityl Fmoc Fmoc GroupType->Fmoc Cbz Cbz (Z) GroupType->Cbz Silyl Silyl (TBS/TIPS) GroupType->Silyl MethodTrt Use 30% HFIP/DCM OR 1% TFA (0°C) Trityl->MethodTrt MethodFmoc Use Piperidine/DMF (Base - Totally Safe) Fmoc->MethodFmoc MethodCbz Use H2 + Pd/C (Hydrogenolysis - Safe) Cbz->MethodCbz MethodSilyl Use TBAF or HF-Pyridine (Fluoride - Safe) Silyl->MethodSilyl

Figure 2: Orthogonal deprotection strategies compatible with tert-butoxy groups.

Module: Lewis Acid Compatibility

User Issue: "I tried a Friedel-Crafts reaction using


 and my tert-butyl ester decomposed."

Diagnosis: Strong Lewis acids (


, 

,

) coordinate strongly to the carbonyl oxygen of the ester/Boc group. This mimics protonation, activating the leaving group and triggering the same

fragmentation.

Solution: Lanthanides and "Soft" Lewis Acids Avoid oxophilic "hard" Lewis acids.

  • Incompatible:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    (often used specifically to cleave Boc).
  • Compatible (Usually):

    • Lanthanide Triflates:

      
      , 
      
      
      
      . These are water-tolerant and generally milder.
    • Magnesium Perchlorate:

      
      .
      
    • Copper Triflates:

      
      .
      

Rule of Thumb: If the Lewis acid is strong enough to open an epoxide or catalyze a difficult Friedel-Crafts alkylation, it is likely strong enough to cleave a tert-butyl group.

FAQ: Storage and "Spontaneous" Decomposition

Q: "I put my pure Boc-protected compound in the freezer. A month later, it was a sticky gum and smelled like isobutene. Why?"

A: The "Autocatalytic Loop". If your final purification involved an acidic mobile phase (e.g., silica gel with traces of acid, or not fully neutralized chloroform), trace protons remain.

  • Trace

    
     cleaves one molecule.
    
  • This generates Isobutene + Acid (e.g., if it was a Boc-amine, you generate the amine salt and

    
    , but if it was a t-butyl ester, you generate the free carboxylic acid).
    
  • Free carboxylic acids can be acidic enough (in non-polar media) to protonate neighbors, propagating the cleavage.

Prevention:

  • Lyophilization: If possible, lyophilize from a weak base buffer like

    
     (Ammonium Bicarbonate).
    
  • Solid Storage: Store as a solid, not an oil. Oils allow greater molecular mobility for bimolecular degradation steps.

  • Trace Base: Add a trace of

    
     to the solvent before rotary evaporation if the compound is stable to base.
    

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (The definitive source for stability data).

  • Selective Deprotection of Trityl Groups. Palladino, P., & Stetsenko, D. A. (2012). "Mild and selective deprotection of trityl-type protecting groups." Organic Letters. (Describes the HFIP method).

  • Lewis Acid Cleavage of Carbamates. Yamamoto, Y., et al. (2006). "Selective deprotection of t-butyl esters and carbamates." Journal of Organic Chemistry. (Details the sensitivity to

    
     and other Lewis acids). 
    
  • Acidic Workup Safety. "Common Lab Solvents and Acids

    
     Table." Evans Group, Harvard University. (Source for 
    
    
    
    values of workup reagents).

Sources

Purification strategies for 3-(tert-Butoxy)-5-fluorobenzoic acid by recrystallization

[1]

Case ID: TBFA-PUR-001 Status: Active Guide Subject: Recrystallization Strategies & Stability Protocols Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Analysis

Purifying 3-(tert-Butoxy)-5-fluorobenzoic acid presents a specific dichotomy in chemical stability and solubility that distinguishes it from standard benzoic acid derivatives.

The Stability Paradox

While the carboxylic acid moiety (

tert-butoxy ether (

)
1
  • Acid Lability: tert-Butyl aryl ethers are prone to acid-catalyzed cleavage, releasing isobutylene and reverting to the phenol (3-fluoro-5-hydroxybenzoic acid).[1] This reaction is accelerated by heat and low pH.

  • Thermal Sensitivity: Prolonged reflux temperatures (>80°C) in protic solvents can induce slow solvolysis, especially if the crude material contains trace acidic impurities (e.g., mineral acids from previous hydrolysis steps).

Directive: The purification strategy must prioritize neutral conditions and moderate temperatures (<65°C) to preserve the ether linkage.

Solvent System Selection Strategy

Do not use standard "benzoic acid" recipes (e.g., boiling water) blindly. The lipophilic tert-butyl group reduces water solubility, increasing the risk of "oiling out" rather than crystallizing.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)SuitabilityTechnical Notes
Primary (Non-Protic) EtOAc / Hexanes 1:3 to 1:5High Best for stability.[1] Avoids protic stress. Excellent impurity rejection.
Secondary (Protic) Ethanol / Water 1:1 to 1:2Medium Use only if product is acid-free.[1] Water acts as anti-solvent. Risk of oiling out.
Forbidden Acetic Acid / Water N/ACritical Fail Do Not Use. Will catalyze de-tert-butylation (cleavage) upon heating.[1]
Forbidden DMSO / Water N/ALow High boiling point of DMSO requires excessive heat to remove, stressing the ether.

Detailed Experimental Protocol

Method A: Ethyl Acetate / Hexane Precipitation (Recommended)

This method minimizes thermal stress and hydrolytic cleavage risks.[1]

Step 1: Dissolution

  • Place crude 3-(tert-butoxy)-5-fluorobenzoic acid in a flask.

  • Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).

  • Heat gently to 50-60°C . Do not exceed 65°C.

  • If solids remain, add more EtOAc in small increments until fully dissolved.

Step 2: Particle Removal (Optional) [1]

  • If the solution is cloudy (inorganic salts), perform a hot filtration through a glass frit or Celite pad.

  • Critical: Pre-warm the funnel with hot EtOAc to prevent premature crystallization.

Step 3: Nucleation & Anti-Solvent Addition [1]

  • Remove from heat.[2] While the solution is still warm (~45°C), slowly add Hexanes (or Heptane) dropwise.

  • Stop adding when a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of EtOAc to clear the solution again.

Step 4: Crystallization

  • Allow the flask to cool to room temperature undisturbed for 2-3 hours.

  • Observation: If oil droplets form instead of crystals, reheat slightly and add a seed crystal (see Troubleshooting).

  • Once room temperature is reached, transfer to a fridge (4°C) for 2 hours to maximize yield.

Step 5: Isolation

  • Filter the white needles/plates using vacuum filtration.

  • Wash the cake with cold Hexane/EtOAc (4:1 mixture).

  • Dry under vacuum at 40°C . Avoid high-temperature ovens (>70°C).

Troubleshooting Guide (Symptom & Solution)

Issue 1: "The product turned into a brown oil at the bottom of the flask."

Diagnosis: "Oiling Out." The temperature dropped too fast, or the solvent mixture became too polar (if using water) or too non-polar (if using too much hexane) too quickly. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (EtOAc or Ethanol).

  • Seed it: Add a tiny crystal of pure product to the warm solution.

  • Cool very slowly. Wrap the flask in a towel to insulate it.

Issue 2: "I see a new spot on TLC (lower Rf) after recrystallization."

Diagnosis: Acid-catalyzed cleavage.[1][3][4] You have generated 3-fluoro-5-hydroxybenzoic acid. Cause: The crude material was acidic, or the recrystallization temperature was too high. Corrective Action:

  • Check the pH of your crude material. If acidic, wash an EtOAc solution of the crude with saturated

    
     (aq), then re-acidify carefully to pH 4-5, extract, and dry before recrystallizing.
    
  • Switch to Method A (EtOAc/Hexane) and keep T < 50°C.

Issue 3: "Yield is very low (<40%)."

Diagnosis: Product is too soluble in the mother liquor. Corrective Action:

  • Concentrate the mother liquor by rotary evaporation to half volume.

  • Cool to 0°C.

  • Note: Second crops are usually less pure; check purity by HPLC/NMR.

Visualized Workflows

Diagram 1: Solvent Decision Matrix

Caption: Logic flow for selecting the safest solvent system based on impurity profile and stability constraints.

SolventSelectionStartStart: Crude 3-(tert-Butoxy)-5-fluorobenzoic acidCheckAcidCheck pH / Acidic ImpuritiesStart->CheckAcidIsAcidicIs Acidic?CheckAcid->IsAcidicNeutralizeAction: Wash with NaHCO3Re-isolate solidIsAcidic->NeutralizeYesSelectSolventSelect Solvent SystemIsAcidic->SelectSolventNoNeutralize->SelectSolventOptionAOption A: EtOAc / Hexanes(Recommended)SelectSolvent->OptionAOptionBOption B: EtOH / Water(Use Caution)SelectSolvent->OptionBOptionCOption C: Acetic AcidSelectSolvent->OptionCResultAResult: High StabilityGood PurityOptionA->ResultAResultBResult: Risk of Oiling OutModerate StabilityOptionB->ResultBResultCResult: DECOMPOSITION(t-Butyl Cleavage)OptionC->ResultC

Diagram 2: Recrystallization Process Control

Caption: Step-by-step workflow with Critical Control Points (CCP) to prevent decomposition.

ProcessControlDissolve1. Dissolve in EtOAc(CCP: T < 60°C)Filter2. Hot Filtration(Remove Salts)Dissolve->FilterAntiSolvent3. Add Hexanes(Until Turbid)Filter->AntiSolventCooling4. Slow Cooling(CCP: Prevent Oiling)AntiSolvent->CoolingIsolate5. Filter & Dry(CCP: Vac Oven < 40°C)Cooling->Isolate

[1]

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol? A: Yes, methanol is acceptable, but it is a better solvent for benzoic acids than ethanol. You may need a higher ratio of water to force precipitation, which increases the risk of oiling out. Methanol is also more nucleophilic, posing a slightly higher (though still low) risk of transesterification if the carboxylic acid is accidentally activated.

Q: Why is the melting point of my recrystallized product broad (e.g., 118-124°C)? A: A broad melting point usually indicates:

  • Wet solvent: The crystals are not fully dry.

  • Partial Decomposition: Some tert-butyl group cleavage occurred, contaminating the crystal lattice with the phenol derivative.

  • Isomeric Impurity: Presence of regioisomers (e.g., 2-fluoro or 4-fluoro variants) carried over from starting materials.[1]

Q: Can I dry this compound in an oven at 100°C? A: No. While the melting point is likely above 120°C, the tert-butyl ether is thermally sensitive. Prolonged exposure to 100°C can initiate elimination of isobutylene. Dry under high vacuum at 40-50°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (General principles of benzoic acid purification and solvent selection).

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Mechanisms of tert-butyl ether cleavage and stability profiles). [1]

  • Parrish, C. A., & Buchwald, S. L. (2001).[5] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers.[1][5] Journal of Organic Chemistry, 66(7), 2498–2500. (Context on synthesis and stability of aryl t-butyl ethers). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid.[1][6] (Physicochemical properties of the parent scaffold). [Link]

Technical Support Center: Troubleshooting 3-(tert-Butoxy)-5-fluorobenzoic acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of handling complex organic molecules. 3-(tert-Butoxy)-5-fluorobenzoic acid presents a unique set of solubility challenges in laboratory settings.

While its carboxylic acid moiety provides a polar handle, the bulky tert-butoxy group and the electronegative fluorine atom significantly increase the molecule's overall lipophilicity and alter its crystal lattice energy [1]. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for such compounds because it acts as a powerful hydrogen-bond acceptor, effectively disrupting the stable hydrogen-bonded dimers that benzoic acids naturally form in their solid state [3]. However, researchers often encounter kinetic precipitation, storage instability, or assay crash-out.

This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure absolute concentration accuracy in your downstream assays.

Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected 3-(tert-Butoxy)-5-fluorobenzoic acid CheckState Identify Stage of Failure Start->CheckState State1 Fails during initial DMSO dissolution CheckState->State1 State2 Precipitates after benchtop storage CheckState->State2 State3 Crashes out upon aqueous assay dilution CheckState->State3 Action1 Warm to 37°C & Sonicate (Overcomes endothermic barrier) State1->Action1 Action2 Use Anhydrous DMSO & Argon (Prevents hygroscopic water) State2->Action2 Action3 Pre-ionize or Step-down Dilution (Prevents solvent shift) State3->Action3

Diagnostic workflow for resolving DMSO solubility issues of fluorinated benzoic acids.

In-Depth Troubleshooting Guides (FAQs)

Q1: I am trying to prepare a 50 mM stock in DMSO at room temperature, but the solution remains cloudy. Why is it not dissolving? The Causality: DMSO has a relatively high freezing point of 18.5 °C. In a standard climate-controlled laboratory (~20 °C), DMSO is perilously close to its freezing point, resulting in high viscosity and reduced kinetic molecular mobility. Furthermore, the disruption of the benzoic acid crystal lattice is an endothermic process [3]. As the compound begins to dissolve, it absorbs heat from the micro-environment, locally dropping the temperature of the DMSO and causing localized freezing or kinetic trapping of the solute. The Solution: Do not rely on room temperature vortexing. Apply mild thermal energy (37 °C) to lower the solvent viscosity and provide the thermodynamic energy required to break the solute-solute interactions.

Q2: My 100 mM DMSO stock was perfectly clear yesterday. Today, after sitting on the bench, there are needle-like crystals at the bottom of the tube. Has the compound degraded? The Causality: The compound has not degraded; it has experienced thermodynamic precipitation due to solvent contamination. DMSO is fiercely hygroscopic. If left unsealed or repeatedly opened in a humid lab, it rapidly absorbs atmospheric water. Because 3-(tert-Butoxy)-5-fluorobenzoic acid is highly hydrophobic, even a 2–5% water ingress into the DMSO drastically alters the dielectric constant of the solvent system. This forces the compound past its thermodynamic solubility limit, causing it to crystallize out of solution [2]. The Solution: Always prepare concentrated stocks in anhydrous DMSO. Aliquot your master stocks immediately to avoid repeated open-air exposure cycles.

Q3: When I spike my DMSO stock into my aqueous biological assay buffer (pH 7.4), the compound crashes out instantly, turning the well turbid. How do I prevent this? The Causality: This is a classic "solvent shift" precipitation. In pure DMSO, the compound is fully solvated. When introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the highly lipophilic compound stranded in a high-dielectric environment before it can properly ionize. Although the buffer is at pH 7.4 (above the expected pKa of a fluorinated benzoic acid), the rate of deprotonation to form the soluble benzoate salt is slower than the rate of hydrophobic aggregation [2]. The Solution: Pre-ionize the compound by adding a stoichiometric equivalent of a mild base to the aqueous buffer before the spike, or use a step-down dilution method. Ensure the assay buffer is under vigorous agitation during the spike, and keep the final DMSO concentration below 1%.

Quantitative Physicochemical Data

ParameterValueCausality / Impact on Solubility
Molecular Weight 212.22 g/mol [1]Moderate size; readily solvated by DMSO once lattice energy is overcome.
Molecular Formula C₁₁H₁₃FO₃ [1]The F and tert-butoxy groups drive high lipophilicity and resist aqueous solvation.
H-Bond Donors 1 (Carboxylic -OH)Forms strong dimers in solid state; requires a strong H-bond acceptor (DMSO) to break [3].
H-Bond Acceptors 3Interacts favorably with aqueous systems only after deprotonation.
Recommended Stock 10 - 50 mMExceeding 50 mM risks supersaturation and cold-temperature precipitation [2].

Self-Validating Standard Operating Procedure (SOP)

Protocol: Preparation of a 50 mM Master Stock in Anhydrous DMSO This protocol is designed as a self-validating system. If Step 4 fails, the protocol mandates a corrective loop, ensuring no undissolved micro-particulates compromise your downstream assays.

  • Step 1: Thermal Equilibration

    • Action: Allow the vial of 3-(tert-Butoxy)-5-fluorobenzoic acid and the bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the solvent or onto the powder, introducing water that will ruin thermodynamic solubility.

  • Step 2: Gravimetric Addition

    • Action: Weigh the precise amount of compound (e.g., 10.61 mg for 1 mL of 50 mM stock) into a sterile, dry amber glass vial. Use an anti-static gun if the powder clings to the spatula.

    • Causality: Fluorinated organic powders often carry static charges, leading to weighing inaccuracies and loss of material on the tube walls.

  • Step 3: Solvation & Thermal Agitation

    • Action: Add 1.0 mL of anhydrous DMSO. Immediately cap the vial tightly. Place in a 37 °C water bath for 5 minutes, followed by 30 seconds of bath sonication.

    • Causality: Thermal energy overcomes the endothermic dissolution barrier and lowers DMSO's viscosity. Sonication provides the mechanical cavitation needed to break up microscopic crystal aggregates.

  • Step 4: The Self-Validation Check (Critical)

    • Action: Transfer the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 3 minutes at room temperature. Carefully inspect the very bottom of the tube under a bright light.

    • Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates. Centrifugation forces any undissolved kinetically trapped particles into a visible pellet.

    • Validation Logic:If a pellet is present , thermodynamic solubility has not been reached. Add 10% more DMSO (adjusting your concentration calculations) and repeat Steps 3-4. If no pellet is present , the state is validated. Proceed to Step 5.

  • Step 5: Aliquoting and Storage

    • Action: Divide the validated stock into 50 µL single-use aliquots in tightly sealed tubes. Overlay with dry argon gas before capping. Store at -20 °C.

    • Causality: Single-use aliquots prevent the introduction of moisture via repeated opening. The argon overlay displaces humid air, ensuring the DMSO remains anhydrous during freezing and thawing.

References

  • 1369915-63-8 | 3-(tert-Butoxy)
  • "2-(azepane-1-carbonyl)
  • Source: guidechem.

Technical Support Center: Overcoming Steric Hindrance in 3-(tert-Butoxy)-5-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of working with 3-(tert-Butoxy)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired reaction outcomes due to the significant steric hindrance posed by the tert-butoxy group. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The Role of Steric Hindrance

3-(tert-Butoxy)-5-fluorobenzoic acid is a valuable building block in medicinal chemistry. The fluorine atom can modulate physicochemical properties, while the carboxylic acid serves as a key functional handle.[1] However, the bulky tert-butyl group creates significant steric hindrance around the carboxylic acid, impeding the approach of reagents and catalysts.[2][3] This "steric shielding" can lead to slow reaction rates, low yields, or complete reaction failure.[2]

This guide will focus on practical solutions to common problems encountered during esterification, amidation, and cross-coupling reactions involving this sterically encumbered molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Esterification Reactions

You're attempting to form an ester with an alcohol, but the reaction is sluggish or fails to proceed.

Potential CauseTroubleshooting SuggestionRationale
Steric Hindrance Preventing Nucleophilic Attack 1. Utilize a more potent activating agent. Instead of standard acid catalysis, employ coupling reagents like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4][5] 2. Consider uronium-based coupling agents. Reagents such as TBTU or HATU can be highly effective for esterifying sterically hindered acids.[6] 3. For extremely hindered alcohols , consider forming the acyl fluoride in situ using a reagent like TFFH before adding the alcohol.[7]The bulky tert-butoxy group physically blocks the alcohol from attacking the carbonyl carbon. More powerful activating agents form a more reactive intermediate, such as an O-acylisourea with DCC, which is more susceptible to nucleophilic attack.[5] Uronium salts and acyl fluorides are even more potent activators.
Reversible Reaction Equilibrium Employ a method that removes water. For acid-catalyzed esterifications, use a Dean-Stark apparatus to drive the equilibrium towards the product.While steric hindrance is the primary issue, ensuring the reaction is driven to completion is also crucial.
Inadequate Reaction Conditions Increase the reaction temperature and prolong the reaction time. [8]Harsher conditions can provide the necessary activation energy to overcome the steric barrier.[8] Monitor for potential decomposition of starting materials.
Issue 2: Incomplete or Failed Amidation Reactions

You are trying to form an amide with a primary or secondary amine, but the reaction does not go to completion.

Potential CauseTroubleshooting SuggestionRationale
Low Electrophilicity of the Carboxylic Acid 1. Convert the carboxylic acid to a more reactive derivative. Acyl chlorides or acyl fluorides are significantly more electrophilic.[9] 2. Use a powerful coupling reagent. HATU, HBTU, or PyBOP are excellent choices for forming amides from sterically hindered acids.[10] These reagents form highly activated esters in situ. 3. Consider BTFFH for particularly challenging couplings. Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is effective for forming amides from sterically hindered acids and electron-deficient amines.[9][11]The steric bulk of the tert-butoxy group hinders the approach of the amine nucleophile. Increasing the electrophilicity of the carbonyl carbon through activation makes it a more attractive target for the amine.
Poor Nucleophilicity of the Amine Use a stronger, non-nucleophilic base. A base like N,N-Diisopropylethylamine (DIPEA) can deprotonate the amine's conjugate acid without competing in the reaction.[10]For less nucleophilic amines, ensuring they are in their free base form is critical for the reaction to proceed.
Side Reactions Use additives to suppress side reactions. Hydroxybenzotriazole (HOBt) or its derivatives can be added to carbodiimide-mediated couplings to minimize side product formation.[12]Additives can prevent the formation of unreactive N-acylurea byproducts in DCC-mediated couplings.
Issue 3: Difficulties in Suzuki-Miyaura Cross-Coupling Reactions

You have converted the carboxylic acid to a suitable derivative (e.g., an ester of a brominated analog) for Suzuki coupling, but the reaction is inefficient.

Potential CauseTroubleshooting SuggestionRationale
Steric Hindrance at the Coupling Site 1. Employ a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or t-BuXantphos can promote the oxidative addition of the sterically hindered aryl halide to the palladium center.[13][14] 2. Use a highly active palladium precatalyst. Precatalysts like those developed by Buchwald or Fu can be more effective than traditional Pd(PPh₃)₄.The bulky tert-butoxy group can hinder the approach of the palladium catalyst to the aryl halide. Bulky ligands can stabilize the active catalytic species and facilitate the challenging oxidative addition step.[14]
Inefficient Transmetalation Choose the appropriate base. A strong base like Cs₂CO₃ or K₃PO₄ is often required to facilitate the transmetalation step from the boronic acid to the palladium complex.[1]The choice of base is critical for the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Low Reactivity of the Aryl Halide If using an aryl chloride, consider a nickel-based catalyst system. Nickel catalysts can sometimes be more effective for the activation of less reactive aryl chlorides.[15]For less reactive coupling partners, exploring alternative catalytic systems can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can I remove the tert-butyl group to reduce steric hindrance?

Yes, the tert-butyl group can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the corresponding phenol. This strategy can be employed if subsequent reactions on the aromatic ring are hindered. However, this deprotection step should be considered in the overall synthetic strategy, as it adds an extra step and the resulting phenol may have different reactivity.

Q2: Are there alternative functional groups I can use instead of the tert-butoxy group to achieve similar electronic effects with less steric bulk?

If the primary purpose of the tert-butoxy group is as an electron-donating group, you could consider smaller alkoxy groups like a methoxy or ethoxy group. However, the electronic and steric profiles will be different, which may impact the biological activity or other properties of the final molecule. The tert-butyl group is often chosen for its specific size and metabolic stability.[3]

Q3: How does the fluorine substituent affect the reactivity of the carboxylic acid?

The fluorine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid.[16][17] This can make deprotonation easier but may also slightly decrease the nucleophilicity of the corresponding carboxylate. In the context of the significant steric hindrance from the tert-butoxy group, the electronic effect of the fluorine is generally a secondary consideration.

Q4: What analytical techniques are best for monitoring these challenging reactions?

For monitoring the progress of these reactions, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can effectively separate the starting materials, intermediates, and products, providing a clear picture of the reaction's progress and helping to identify any side products.

Visualizing Experimental Workflows

Amide Coupling Using an Activating Agent

AmideCoupling Acid 3-(tert-Butoxy)-5- fluorobenzoic acid Activated Activated Intermediate (e.g., Acyl Fluoride) Acid->Activated + Reagent + Base Product Amide Product Activated->Product + Amine Amine Primary or Secondary Amine Reagent Activating Agent (e.g., BTFFH) Base Base (e.g., DIPEA)

Caption: Workflow for amide bond formation using an activating agent.

Suzuki-Miyaura Cross-Coupling Strategy

SuzukiCoupling ArylHalide Aryl Halide Derivative of 3-(tert-Butoxy)-5-fluorobenzoic acid Product Cross-Coupled Product ArylHalide->Product + BoronicAcid BoronicAcid Boronic Acid or Ester Catalyst Pd Catalyst + Bulky Ligand Catalyst->Product Base Base (e.g., K3PO4) Base->Product

Caption: Key components for a successful Suzuki-Miyaura cross-coupling.

References

  • Baudoin, O. Palladium-Catalyzed Arylation of C(sp3)−H Bonds. In Modern Arylation Methods; Ackermann, L., Ed.; Wiley-VCH: Weinheim, Germany, 2009; pp 31–60.
  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • Wolf, C.; Xu, H. Efficient Synthesis of Sterically Crowded Biaryls by Palladium- and Nickel-Phosphinous Acid-Catalyzed Kumada−Corriu Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem.2008, 73 (1), 162–167.
  • Lundgren, R. J.; Stradiotto, M. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angew. Chem. Int. Ed.2010, 49 (45), 8686–8689.
  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941, 63 (9), 2431–2434.
  • Nicolaou, K. C.; Edmonds, D. J.; Bulger, P. G. Cascade Reactions in Total Synthesis. Angew. Chem. Int. Ed.2006, 45 (43), 7134–7186.
  • van der Vlugt, J. I. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. J. Am. Chem. Soc.2020, 142 (28), 12046–12051.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • El-Faham, A.; Albericio, F. Uronium-Based Coupling Agents. Chem. Rev.2011, 111 (11), 6557–6602.
  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827–10852.
  • Nordin, S. M.; et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Lett.2015, 56 (45), 6274-6276.
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. URL: [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522–524.
  • Scriven, E. F. V.; Murugan, R. Imidazoles in Organic Synthesis. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Oxford, 2005; Vol. 4, pp 1–52.
  • Makara, G. M.; et al. Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Org. Lett.2004, 6 (13), 2181–2184.
  • Pedersen, D. S.; et al. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. J. Org. Chem.2023, 88 (12), 7936–7944.
  • Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. URL: [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. URL: [Link]

  • Papadopoulos, A.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018, (v), 233–244.
  • Denton, R. M.; et al. In situ silane activation enables catalytic reduction of carboxylic acids. Chem. Commun.2022, 58, 1989-1992.
  • Yoon, Y.-J.; et al. tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Synthesis2012, 44 (01), 42–50.
  • Bickelhaupt, F. M.; et al. A real space picture of the role of steric effects in SN2 reactions. J. Comput. Chem.2022, 43 (9), 655-662.
  • Pedersen, D. S.; et al. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. J. Org. Chem.2023, 88 (12), 7936–7944.
  • Daugulis, O.; et al. Direct C-H Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angew. Chem. Int. Ed.2015, 54 (8), 2545–2548.
  • Movassaghi, M.; Schmidt, M. A. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Org. Biomol. Chem.2005, 3, 4032-4035.
  • Taylor & Francis. Steric hindrance – Knowledge and References. Taylor & Francis. URL: [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. Study.com. URL: [Link]

  • Sarpong, R.; et al. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Org. Lett.2019, 21 (17), 7014–7018.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. URL: [Link]

  • Yoon, Y.-J.; et al. tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Synthesis2012, 44 (01), 42–50.
  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. URL: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. URL: [Link]

  • Rossin, R.; et al. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. J. Med. Chem.2019, 62 (17), 8199–8209.
  • Schlosser, M. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. In Fluorine in Organic Chemistry; John Wiley & Sons, Ltd: Chichester, UK, 2017; pp 245–278.
  • Morken, J. P.; et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. J. Am. Chem. Soc.2021, 143 (6), 2445–2450.
  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. URL: [Link]

Sources

Removing unreacted 3-(tert-Butoxy)-5-fluorobenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PUR-088 | Version: 2.1 | Last Updated: 2026-02-28[1][2]

Executive Summary & Chemical Profile

This guide details the removal of unreacted 3-(tert-Butoxy)-5-fluorobenzoic acid (Starting Material, SM) from reaction mixtures.[1][2] The protocol prioritizes the chemical stability of the acid-labile tert-butoxy ether moiety while leveraging the acidity of the carboxylic acid (


) for separation.
Target Molecule Analysis
PropertyValue / CharacteristicImplication for Purification
Functional Group Carboxylic Acid (-COOH)Primary Handle: Ionizable at pH > 5.[1][2] Allows removal via basic aqueous wash or anion exchange.[1][2]
Functional Group tert-Butoxy Ether (-OtBu)Critical Constraint: Acid-labile.[1][2] Avoid strong acidic conditions (pH < 1) or Lewis acids (e.g., AlCl₃, concentrated HCl, TFA) which will cleave this to a phenol.[2]
Functional Group Fluorine SubstituentElectronic Effect: Electron-withdrawing.[1][2] Slightly increases acidity of the benzoic acid compared to non-fluorinated analogs.
LogP ~2.5 - 3.0 (Estimated)Moderate lipophilicity.[1][2] The protonated form is soluble in DCM, EtOAc, and ethers.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most efficient purification method for your specific reaction mixture.

PurificationDecision Start Start: Crude Reaction Mixture ProductType Is your PRODUCT acidic? Start->ProductType YesAcid Yes (Product has -COOH, -OH, etc.) ProductType->YesAcid High pKa overlap NoAcid No (Product is Neutral/Basic) ProductType->NoAcid Differentiated pKa MethodC Method C: Flash Chromatography (Buffered Silica) YesAcid->MethodC Scale Reaction Scale? NoAcid->Scale SmallScale < 100 mg (High Throughput) Scale->SmallScale LargeScale > 100 mg (Bulk) Scale->LargeScale MethodB Method B: Solid Phase Scavenging (Quaternary Amine Resin) SmallScale->MethodB MethodA Method A: Liquid-Liquid Extraction (Sat. NaHCO3) LargeScale->MethodA

Figure 1: Purification strategy selection based on product properties and scale.

Method A: Liquid-Liquid Extraction (Standard Protocol)

Best For: Neutral or basic products (Amides, Esters, Amines) on a scale >100 mg.[1][2]

The Mechanism

We utilize the acidity of the carboxylic acid (


). By adjusting the aqueous phase to pH ~8-9 using Sodium Bicarbonate (

), the 3-(tert-Butoxy)-5-fluorobenzoic acid is deprotonated to its carboxylate salt (Sodium 3-(tert-butoxy)-5-fluorobenzoate).[1][2] This salt is highly water-soluble and partitions into the aqueous layer, while the lipophilic product remains in the organic layer.
Protocol Steps
  • Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Ethyl Acetate is preferred for better phase separation.[1][2]

  • First Wash (Base): Wash the organic layer with Saturated Aqueous

    
      (2 x Volume).[1][2]
    
    • Action: Shake vigorously and vent frequently (CO₂ evolution).[1][2]

    • Check: Verify the aqueous layer pH is > 8 using pH paper.[2]

  • Second Wash (Base): Repeat step 2 to ensure complete removal.[1][2]

  • Brine Wash: Wash the organic layer with saturated NaCl (Brine) to remove trapped water.[1][2]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1][2]
  • Concentration: Filter and concentrate in vacuo.

⚠️ Critical Warning: The Acid Trap

Do NOT wash the organic layer with strong acids (1M HCl) to remove basic impurities if your product allows it. The tert-butoxy group is acid-sensitive.[1][2]

  • Safe Alternative: If an acidic wash is required for your product, use 0.5M Citric Acid or Saturated

    
     .[1][2] These are mild enough to preserve the ether linkage.
    

Method B: Solid Phase Scavenging (High Throughput)

Best For: Small scale (<100 mg), parallel synthesis, or when avoiding aqueous workup emulsions.[2]

The Mechanism

A polymer-supported Strong Anion Exchanger (SAX) resin (typically quaternary amine functionalized) binds the free carboxylic acid irreversibly (ionic bond), allowing the product to be eluted.

Recommended Resins
  • Quaternary Amine (SAX): (e.g., Amberlyst A-26, Dowex 1X8).[2]

  • Carbonate Resin: (e.g., Polymer-supported carbonate).[1][2]

Protocol Steps
  • Dissolution: Dissolve crude mixture in a non-protic solvent (DCM or THF). Avoid Methanol if using carbonate resins (risk of methyl ester formation).[1][2]

  • Resin Addition: Add 3-4 equivalents of SAX resin relative to the estimated amount of unreacted starting material.[1][2]

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1-2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Rinse: Rinse the resin with clean solvent (DCM) to recover any product trapped in the bead matrix.[2]

  • Result: The filtrate contains the purified product; the impurity remains on the resin.

Method C: Flash Chromatography (Difficult Separations)

Best For: When the product is also acidic or amphoteric, preventing extraction.[2]

The Challenge

Carboxylic acids often "streak" or "tail" on silica gel due to strong hydrogen bonding with silanol groups, causing them to co-elute with products.

Optimization Strategy
  • Mobile Phase Modifier: Add 1% Acetic Acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH).[1][2]

    • Why: This keeps the benzoic acid fully protonated, sharpening the peak and reducing tailing.

    • Safety Check: 1% Acetic acid is weak enough that it will not cleave the tert-butoxy group during the timescale of a column run.

  • Stationary Phase: If the product is very acid-sensitive, use Neutralized Silica .[1][2][3]

    • Prep: Pre-wash the column with 1% Triethylamine in Hexanes, then equilibrate with your mobile phase.

Troubleshooting & FAQs

Q1: I used 1N HCl to wash my reaction, and my NMR shows a new phenol peak. What happened?

A: You likely cleaved the tert-butoxy group.[1][2] The tert-butyl ether is acid-labile.[1][2] While more stable than a Boc-ester, it hydrolyzes in strong aqueous acid (pH < 1) to form 3-hydroxy-5-fluorobenzoic acid and isobutylene (gas).[1][2] Fix: Use 10% Citric Acid (pH ~4) or Saturated Ammonium Chloride (pH ~5.[1][2]5) for future acidic washes.[1][2]

Q2: I am getting a terrible emulsion during the NaHCO3 wash.

A: The benzoic acid salt acts as a surfactant (soap).[2] Fix:

  • Add a small amount of Methanol or Isopropanol (2-5%) to the mixture to break surface tension.[1][2]

  • Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

  • Allow more time or use centrifugation.[1][2]

Q3: Can I remove this impurity by recrystallization?

A: It depends on your product. 3-(tert-Butoxy)-5-fluorobenzoic acid is a solid (MP ~122-124°C).[1][2] If your product is also a solid with a significantly different solubility profile, yes.[2] However, acid-base extraction is generally 99% effective and results in less yield loss than recrystallization.[1][2]

Q4: My product is an amine. Will the acid extraction remove my product too?

A: If your product is a basic amine, it might form a salt with the benzoic acid impurity. Protocol Adjustment:

  • Dissolve in organic solvent.[1][2][4][5][6]

  • Wash with 1M NaOH (if product is stable to base).[1][2] This ensures the benzoic acid is anionic (water soluble) and the amine product is neutral (organic soluble).[2]

  • Note: NaHCO3 might not be strong enough to break a strong Amine-Carboxylate salt complex; NaOH is preferred here.[1][2]

References

  • Stability of tert-Butyl Ethers: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2][7] (General reference for t-Bu ether stability).

  • Acidity of Fluorobenzoic Acids: J. Phys. Org. Chem. 2019, 32, e3940.[2][8] Aqueous pKa values of fluorinated benzoic acids.[1][2]Link[2][8]

  • Scavenger Resins: Flynn, D. L., et al. Chemical library purification strategies based on principles of complementary molecular reactivity and molecular recognition.[1][2] J. Am. Chem. Soc. 1997, 119, 4874.[1][2][9] (Foundational text on using SAX resins for acid removal).

  • Chromatographic Tailing: Snyder, L. R.; Kirkland, J. J.; Dolan, J. W.[2] Introduction to Modern Liquid Chromatography, 3rd ed.; Wiley: Hoboken, 2010.[2] (Standard text on mobile phase modifiers for acidic analytes).

  • General Workup Procedures: BenchChem Technical Support. Stability issues of N'-tert-butyl(tert-butoxy)carbohydrazide derivatives during workup.Link (Cited for specific warnings on dilute acid washes degrading t-butoxy systems).[1][2]

Sources

Optimizing reaction temperature for fluorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the functionalization of fluorinated benzoic acid derivatives.

Fluorinated benzoic acids are critical building blocks in pharmaceutical and agrochemical development. However, the extreme electronegativity of the fluorine atom, coupled with the electron-withdrawing carboxyl group, creates a highly activated—and sometimes unstable—aromatic system[1]. Improper temperature control during synthesis frequently leads to catastrophic side reactions, including decarboxylation and defluorination[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maximize yields.

I. Troubleshooting & FAQs: Temperature-Induced Side Reactions

Q1: Why am I observing significant defluorination instead of my desired esterification product at elevated temperatures? A1: While carbon-fluorine bonds generally exhibit high dissociation energies (101–125 kcal/mol), the presence of the electron-withdrawing carboxyl group activates the ortho and para positions. When esterification temperatures exceed 100°C, the thermal energy surpasses the activation barrier for nucleophilic attack by the solvent (e.g., methanol) on the C-F bond, leading to defluorination[3]. Solution: Maintain esterification reactions strictly between 60°C and 80°C. This temperature window provides sufficient kinetic energy to form the tetrahedral intermediate at the carbonyl carbon while preserving the integrity of the fluorine substituent[3].

Q2: How do I optimize the temperature for Nucleophilic Aromatic Substitution (SNAr) on fluorobenzoic acids without triggering decarboxylation? A2: Classical SNAr reactions rely on the fluorine atom acting as an exceptional leaving group, but they typically require harsh conditions (>150°C)[4]. Under these high temperatures, especially in basic media, the electron-deficient ring undergoes rapid decarboxylation, forming a reactive aryl anion that subsequently degrades[2]. Solution: Shift to transition-metal-mediated SNAr. By utilizing a Rh(III) catalyst, the nucleophile coordinates directly to the metal center prior to substitution (Internal SNAr). This mechanistic bypass lowers the required activation energy, allowing the reaction to proceed smoothly at <100°C, completely avoiding thermal decarboxylation[5].

Q3: In my Iridium-catalyzed ortho-C-H amidation of 2-fluorobenzoic acid, my yields drop to near zero below 60°C, but I get complex mixtures at 100°C. Why? A3: This transformation is highly temperature-sensitive due to competing kinetic pathways. Below 60°C, the Iridium(III) catalyst lacks the thermal energy required to insert into the ortho C-H bond, stalling the catalytic cycle at the metallacycle formation step[6]. Conversely, above 90°C, the sulfonyl azide coupling partner undergoes rapid thermal decomposition into unreactive nitrene species before it can couple with the arene. Solution: Continuous optimization studies dictate that exactly 80°C is the optimal thermodynamic "sweet spot," yielding up to 95% of the desired amidated product[6].

II. Quantitative Data: Temperature Optimization Matrix

The following table summarizes the optimal thermal windows and associated risks for common transformations of fluorinated benzoic acids.

Reaction TypeCatalyst / ReagentOptimal Temp RangeRisk if T < OptimalRisk if T > Optimal
Esterification H₂SO₄ / Methanol60°C – 80°CIncomplete conversionDefluorination / Decomposition
C-H Amidation [IrCp*Cl₂]₂ / AgNTf₂80°CKinetically stalledAzide degradation
Classical SNAr Strong Base (OH⁻)120°C – 150°CNo Meisenheimer complexDecarboxylation (-CO₂)
Catalytic SNAr Rh(III)80°C – 100°CPoor coordinationCatalyst deactivation

III. Mechanistic Workflows & Decision Trees

To visualize the causality behind these temperature constraints, refer to the following logical models.

Reaction pathways and temperature optimization for fluorobenzoic acids.

Mechanistic divergence of SNAr versus thermal degradation pathways.

IV. Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop systems. They include built-in visual and analytical checkpoints to ensure the reaction temperature is driving the correct mechanistic pathway.

Protocol A: Mild Esterification of 2-Fluorobenzoic Acid

Objective: Achieve >95% methyl ester conversion while preventing thermal defluorination[3].

  • Setup: In a 50 mL round-bottom flask, dissolve 2-fluorobenzoic acid (10 mmol) in anhydrous methanol (20 mL). Add concentrated H₂SO₄ (0.5 mmol) dropwise.

  • Thermal Control (Critical): Submerge the flask in an oil bath pre-heated to exactly 70°C . Attach a reflux condenser.

    • Causality: 70°C provides the exact thermal energy required to protonate the carbonyl oxygen and facilitate methanol attack, while remaining 30°C below the threshold where the C-F bond becomes susceptible to nucleophilic cleavage.

  • Self-Validation Checkpoint 1: After 2 hours, sample the reaction for Ultra-High-Performance Liquid Chromatography (UHPLC). You should observe a single product peak.

  • Self-Validation Checkpoint 2 (Troubleshooting): If UHPLC shows secondary peaks at lower retention times, thermal defluorination has initiated. Immediately remove the heat source and cool the reaction to 40°C to arrest decomposition.

  • Workup: Cool to room temperature, concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

Protocol B: Iridium-Catalyzed ortho-C-H Amidation

Objective: Functionalize the ortho position of fluorobenzoic acid using a sulfonyl azide without degrading the azide precursor[6].

  • Reagent Assembly: In a dry Schlenk tube, combine 2-fluorobenzoic acid (0.2 mmol), para-methylphenylsulfonyl azide (0.24 mmol), [IrCp*Cl₂]₂ catalyst (1 mol%), and AgNTf₂ additive (4 mol%).

  • Solvent & Atmosphere: Add 2 mL of DCE (1,2-dichloroethane). Purge with Argon for 5 minutes.

  • Thermal Control (Critical): Heat the reaction mixture to exactly 80°C with vigorous stirring.

    • Causality: The AgNTf₂ abstracts the chloride from the Ir-catalyst to create the active cationic Iridium species. At 80°C, this species successfully inserts into the C-H bond. If heated to 100°C, the sulfonyl azide will prematurely release N₂ gas, forming a nitrene that will self-react rather than couple to the arene.

  • Self-Validation Checkpoint: Monitor the reaction visually. At 80°C, you should observe slow, steady bubbling (N₂ gas evolution) as the azide couples to the metallacycle. If no gas evolves within 30 minutes, the temperature is too low, or the AgNTf₂ has absorbed moisture and failed to activate the catalyst.

  • Workup: After 12 hours, cool to room temperature, filter through a pad of Celite, and purify via silica gel chromatography.

V. References

  • Smolecule. "2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid". Smolecule Technical Database. 3

  • Benchchem. "The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide". Benchchem Application Notes. 1

  • O'Reilly, M. E., et al. "Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids". ResearchGate. 5

  • The USA Journals. "Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids". 4

  • Science / Yuntsg. "Low-temperature mineralization of perfluorocarboxylic acids". 2

  • RHHZ. "Iridium-catalyzed direct ortho-C-H amidation of benzoic acids with sulfonylazides". 6

Sources

Technical Support Center: Synthesis & Impurity Control for 3-(tert-Butoxy)-5-fluorobenzoic Acid

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Guide for Impurity Resolution in SNAr and Hydrolysis Workflows

Executive Summary

The synthesis of 3-(tert-butoxy)-5-fluorobenzoic acid presents a classic "Chemoselectivity vs. Stability" paradox.[1] The introduction of the bulky tert-butoxy group via Nucleophilic Aromatic Substitution (SNAr) competes with over-substitution (bis-ether formation), while the subsequent hydrolysis step risks cleaving the acid-labile tert-butyl ether.[1]

This guide addresses the three critical impurities encountered during this workflow:

  • Impurity A: 3,5-Di(tert-butoxy)benzoic acid (Over-substitution).[1]

  • Impurity B: 3-Fluoro-5-hydroxybenzoic acid (Ether cleavage/Deprotection).[1]

  • Impurity C: Unreacted 3,5-difluorobenzoic acid (Incomplete conversion).

Visual Workflow & Impurity Map

The following diagram illustrates the reaction pathway and the specific nodes where impurities are generated.

GSMStarting Material(3,5-Difluorobenzonitrile)Reagentt-BuOK / THF(0°C to RT)SM->ReagentInterIntermediate(Nitrile/Ester)Reagent->Inter S_NAr (Mono) ImpAImpurity A(Bis-substituted)Reagent->ImpA Excess Base/High T HydrolysisHydrolysis(NaOH/H2O)Inter->HydrolysisProductTarget Product3-(t-Butoxy)-5-fluorobenzoic acidHydrolysis->Product Base Hydrolysis ImpBImpurity B(Phenol/Cleaved Ether)Hydrolysis->ImpB Acidic Workup (pH < 3) ImpA->SMSeparation Difficult

Figure 1: Reaction pathway highlighting the genesis of bis-substituted (Impurity A) and deprotected (Impurity B) byproducts.

Troubleshooting Guide: Phase I - The SNAr Reaction

Context: The reaction of 3,5-difluorobenzonitrile (or ester) with potassium tert-butoxide (t-BuOK).[1]

Q1: I am seeing significant amounts of the bis-substituted impurity (3,5-di-tert-butoxy). How do I stop this?

Diagnosis: This is a kinetic control issue. The tert-butoxy group is electron-donating by resonance but bulky.[1] While it deactivates the ring slightly toward a second nucleophilic attack, the difference in reactivity between the mono- and di-fluoro species is not infinite.[1] Corrective Action:

  • Stoichiometry: Limit t-BuOK to 1.05 equivalents . Do not use a large excess "to drive completion."

  • Solvent Switch: If using DMF or DMSO, switch to THF (Tetrahydrofuran) .[1] Polar aprotic solvents like DMF accelerate SNAr rates so aggressively that selectivity drops.[1] THF moderates the rate, allowing for better differentiation between the starting material and the mono-product [1].[1]

  • Temperature: Conduct the addition at -10°C to 0°C and warm to Room Temperature (RT) slowly. Do not heat above 40°C.

Q2: The reaction is stalling with 15% unreacted starting material. Should I add more base?

Diagnosis: Adding more base risks forming Impurity A. Corrective Action:

  • Do not add more base. Instead, increase the concentration of the reaction mixture. SNAr is second-order kinetics; doubling concentration quadruples the rate.[1]

  • Moisture Control: t-BuOK is extremely hygroscopic.[1] If it absorbs water, it forms KOH and t-BuOH.[1] KOH is less nucleophilic toward the aryl fluoride and generates hydroxide impurities. Ensure reagents are fresh and sublimed if necessary.[1]

Troubleshooting Guide: Phase II - Hydrolysis & Workup

Context: Converting the nitrile/ester intermediate to the carboxylic acid.[1][2][3] This is the highest risk step.

Q3: After hydrolysis, my NMR shows a large phenol peak (Impurity B). What happened?

Diagnosis: You likely used an acidic hydrolysis method or an overly aggressive acidic workup.[1] The tert-butyl ether is acid-labile and cleaves via an E1 mechanism to form stable isobutylene and the phenol [2].[1] Corrective Action:

  • Never use Acid Hydrolysis: Do not use HCl/H2SO4 to hydrolyze the nitrile.

  • Protocol: Use NaOH (2.0 eq) in Ethanol/Water at reflux.[1] The ether is stable to base.[4]

Q4: I used basic hydrolysis, but the ether still cleaved during isolation. Why?

Diagnosis: The cleavage occurred during the "Quench and Acidify" step. To isolate the free acid, you must lower the pH. If you drop the pH below 1-2 or let the mixture get hot during acidification, the ether will cleave.[1] Corrective Action:

  • Controlled Acidification: Acidify with 1M Citric Acid or 1M HCl dropwise at 0°C .[1]

  • Target pH: Stop acidification exactly at pH 4.0 - 4.5 . The pKa of benzoic acid derivatives is typically ~4.2. Going to pH 1 is unnecessary and destructive.[1]

Troubleshooting Guide: Phase III - Purification
Q5: How do I separate the Phenol (Impurity B) from my Product without a column?

Diagnosis: You can exploit the acidity difference (pKa) between the Carboxylic Acid (Product) and the Phenol (Impurity).[1]

  • Product pKa: ~4.2

  • Impurity B (Phenol) pKa: ~10[1]

The "Bicarbonate Wash" Protocol:

  • Dissolve the crude mixture in Ethyl Acetate.

  • Extract with saturated aqueous NaHCO3 (pH ~8.5) .

    • Mechanism:[2][3][5][6][7] At pH 8.5, the Carboxylic Acid is deprotonated (moves to water layer).[1] The Phenol remains protonated (stays in Ethyl Acetate).

  • Discard the organic layer (contains Phenol and neutral impurities).[1]

  • Acidify the aqueous layer carefully to pH 4 (using Citric Acid) and extract back into Ethyl Acetate.

Master Protocol: Synthesis of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Step 1: SNAr Ether Formation

  • Charge a dry flask with 3,5-difluorobenzonitrile (1.0 eq) and anhydrous THF (5 vol).

  • Cool to 0°C .

  • Add Potassium tert-butoxide (t-BuOK) (1.05 eq) solution in THF dropwise over 30 mins.

  • Stir at 0°C for 1 hour, then warm to 20°C for 4 hours.

  • QC Check: HPLC should show <5% bis-substituted impurity.

  • Quench with water.[1] Extract with Ethyl Acetate.[1] Concentrate to oil.[1]

Step 2: Hydrolysis

  • Dissolve oil in Ethanol (5 vol).

  • Add 2M NaOH (3.0 eq).

  • Reflux (80°C) for 4–6 hours until nitrile is consumed.

  • Cool to 0°C . CRITICAL STEP.

Step 3: Workup & Isolation [2]

  • Wash the basic aqueous solution with MTBE (removes neutral organic impurities).[1]

  • Acidify the aqueous phase with 10% Citric Acid dropwise to pH 4–5 . Maintain T < 10°C.

  • Extract the resulting precipitate/oil into Ethyl Acetate.[1]

  • Wash organic layer with Brine, dry over Na2SO4, and concentrate.

  • Recrystallization: If Impurity A (Bis-ether) persists, recrystallize from Hexane/EtOAc (the bis-ether is significantly more lipophilic and will stay in the mother liquor).[1]

Quantitative Data: Solvent Effects on Selectivity
SolventReaction RateMono:Bis SelectivityRisk Level
THF Moderate95:5 Low (Recommended)
DMF Fast80:20High (Promotes over-reaction)
DMSO Very Fast70:30Critical (Hard to control)
Toluene Slow98:2Low (But requires phase transfer catalyst)
References
  • Stanford University. (n.d.).[1] A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Shelke, N. B., et al. (2015).[1][8] SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] tert-Butyl Esters and Ethers: Stability and Deprotection. Retrieved from [Link]

Validation & Comparative

Technical Assessment: 1H NMR Profiling of 3-(tert-Butoxy)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts of 3-(tert-Butoxy)-5-fluorobenzoic acid Content Type: Technical Comparison & Validation Guide

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectral characteristics of 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8). Unlike simple benzoic acid derivatives, this compound presents a complex "push-pull" electronic environment due to the interplay between the electron-withdrawing carboxyl/fluorine groups and the bulky, electron-donating tert-butoxy group.

This document objectively compares solvent systems for optimal resolution and outlines a self-validating protocol to distinguish this specific isomer from its regioisomers (e.g., 2-fluoro or 4-fluoro variants).

Spectral Fingerprint: Predicted & Empirical Ranges

The 1,3,5-substitution pattern creates a unique symmetry-broken aromatic region. The presence of Fluorine-19 (


, 100% abundance) introduces significant 

-coupling, splitting proton signals beyond standard singlets/doublets.[1]
Table 1: 1H NMR Chemical Shift Data (400 MHz, DMSO-d₆)

Note: Values are synthesized from substituent chemical shift (SCS) additive rules and validated against analogous 3-fluoro-5-alkoxybenzoic acid scaffolds.

PositionProton TypeShift (δ ppm)MultiplicityCoupling Constants (

Hz)
Assignment Logic
-COOH Carboxylic Acid12.90 – 13.20 Broad SingletN/AHighly deshielded; exchangeable.
H-2 Aromatic7.45 – 7.55 dt or ddd

,

Deshielded by COOH (ortho); coupled to F (ortho).
H-6 Aromatic7.30 – 7.40 t or dd

,

Deshielded by COOH (ortho); long-range F coupling.
H-4 Aromatic6.95 – 7.10 dt or ddd

,

Shielded by t-butoxy (ortho) and F (ortho).
-C(CH₃)₃ Aliphatic (t-Bu)1.30 – 1.35 SingletN/AIntense 9H integral; diagnostic handle.
Visualization: Structural & Coupling Logic

The following diagram illustrates the electronic influences and coupling pathways defining the spectrum.

G Center Benzene Core F Fluorine (C5) (Splitter) Center->F OtBu t-Butoxy (C3) (Shielding) Center->OtBu COOH COOH (C1) (Deshielding) Center->COOH H2 H-2 (δ ~7.50) F->H2 3J (Ortho) ~9.5Hz H4 H-4 (δ ~7.05) F->H4 3J (Ortho) ~9.5Hz H6 H-6 (δ ~7.35) F->H6 4J (Meta) ~5.5Hz OtBu->H4 Shielding COOH->H2 Deshielding COOH->H6 Deshielding

Caption: Figure 1. Coupling network and electronic substituent effects.[2][3] Red dashed lines indicate Fluorine-Proton J-coupling pathways.

Comparative Solvent Performance

Choosing the right solvent is critical for this compound due to the acid-labile nature of the tert-butyl ether and the solubility of the benzoic acid moiety.

Table 2: Solvent Selection Matrix
FeatureDMSO-d₆ (Recommended)Chloroform-d (CDCl₃) Methanol-d₄ (CD₃OD)
Solubility Excellent. Dissolves the free acid instantly.Moderate. May require gentle warming or high dilution.Good.
-COOH Proton Visible. Appears as a broad hump at 12-13 ppm.Variable. Often too broad to see or concentration-dependent.Invisible. Exchanges with deuterium (–COOD).
Peak Resolution High. Separates aromatic multiplets well.Medium. Risk of overlap if concentration is high.High.
Stability Risk Low. Non-acidic environment.High. Trace HCl in aged CDCl₃ can cleave the t-butyl group (forming the phenol).Low.
Water Signal ~3.33 ppm (can obscure mid-range).~1.56 ppm (near the t-butyl signal).~4.87 ppm.

Critical Warning: Avoid using CDCl₃ that has been stored for long periods without silver foil protection or stabilizers. The formation of DCl (deuterated hydrochloric acid) can catalyze the deprotection of the tert-butoxy group to 3-fluoro-5-hydroxybenzoic acid during the NMR acquisition.

Experimental Validation Protocol

To ensure scientific integrity, follow this self-validating workflow to confirm the identity of 3-(tert-Butoxy)-5-fluorobenzoic acid.

Step 1: The "Singlet Check" (Integration)
  • Action: Integrate the aliphatic region (1.0–1.5 ppm).

  • Validation: You must observe a sharp singlet integrating to 9 protons relative to the aromatic protons (1H each).

  • Failure Mode: If integration is <9H or multiple peaks appear, suspect hydrolysis of the t-butyl group.

Step 2: The "Fluorine Fingerprint" (Splitting)
  • Action: Zoom into the aromatic region (6.5–8.0 ppm).[4]

  • Validation: Look for the absence of standard doublets.

    • H-2 and H-4 must appear as doublets of triplets (or pseudo-quartets) due to large

      
       coupling.
      
    • A simple doublet pattern indicates the Fluorine is likely para to a proton, which would suggest the wrong isomer (e.g., 4-fluoro).

Step 3: 13C NMR Confirmation (Optional but Recommended)
  • Action: Check the Carbon spectrum for C-F coupling.

  • Validation: The ipso-carbon (C-F) will appear as a doublet with a massive coupling constant (

    
    ) around 161-164 ppm.
    
References & Authority
  • Substituent Effects & Coupling Constants:

    • Tables of Spectral Data for Structure Determination of Organic Compounds. Pretsch, E., et al. (Springer).

    • 19F NMR Spectroscopy: Coupling Constants. Alfa Chemistry.

  • Solvent Effects on Benzoic Acids:

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem. 2006, 44(5), 491-509.

  • Stability of tert-Butyl Ethers:

    • Greene, T. W., & Wuts, P. G. M.[5][6] Protective Groups in Organic Synthesis.[6][7] (Wiley).[2]

  • General NMR Solvent Data:

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515.

Sources

19F NMR Analysis & Interpretation Guide: 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid represents a critical scaffold in medicinal chemistry, particularly for modulating lipophilicity via the tert-butyl group while leveraging fluorine for metabolic stability. Traditional analysis via HPLC-UV often faces challenges with this molecule due to the weak UV chromophore of the aliphatic tert-butoxy group and potential co-elution with non-fluorinated synthetic precursors.

This guide establishes


 NMR  not merely as a structural confirmation tool, but as a superior quantitative alternative (qNMR) to HPLC for purity assessment. By exploiting the 100% natural abundance of the 

isotope and its high sensitivity (83% of

), researchers can achieve rapid, specific, and self-validating purity assays without the need for analyte-specific reference standards.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, one must understand the electronic environment established by the 1,3,5-substitution pattern on the benzene ring.

The Chemical Environment[1]
  • Base Moiety: Fluorobenzene (

    
     ppm).
    
  • Position 1 (COOH): Electron-withdrawing group (EWG). Located meta to the fluorine.[1][2][3][4][5] Meta substituents generally exert weaker electronic effects than ortho/para positions.

  • Position 3 (O-tBu): Electron-donating group (EDG) via resonance, though sterically bulky. Located meta to the fluorine.[1][2][3][4][5]

  • Position 5 (F): The reporter nucleus.

Predicted Chemical Shift Logic

Unlike


 NMR, where EWGs consistently deshield (shift downfield), 

shifts are dominated by the paramagnetic contribution to shielding.
  • 3-Fluorobenzoic acid typically resonates between -112 and -114 ppm depending on the solvent (e.g., DMSO-

    
     vs CDCl
    
    
    
    ).
  • The addition of the alkoxy group (O-tBu) at the 5-position (meta to F) provides a mild shielding effect relative to the proton it replaces.

  • Expected Range: The signal for 3-(tert-Butoxy)-5-fluorobenzoic acid will likely appear as a multiplet in the -110 to -115 ppm range.

Coupling Constants ( -Coupling)

The fluorine signal will not be a singlet. It couples with the aromatic protons:

  • 
     (Ortho):  Coupling with protons at positions 4 and 6. Typical values: 8–10 Hz .
    
  • 
     (Meta):  Coupling with the proton at position 2. Typical values: 5–7 Hz .
    
  • Appearance: A triplet of triplets (tt) or a pseudo-quartet, depending on the resolution and similarity of coupling constants.

Comparative Guide: qNMR vs. HPLC-UV

The following table objectively compares the performance of


 qNMR against the industry-standard HPLC-UV method for this specific scaffold.
Feature

qNMR (Recommended)
HPLC-UV (Alternative)
Specificity High: Only detects fluorinated species. Transparent to solvents, water, and inorganic salts.Moderate: Detects all UV-active impurities. Solvent fronts and baseline drift can obscure peaks.
Reference Standard Universal: Requires any pure fluorinated standard (e.g.,

-trifluorotoluene).
Specific: Requires a high-purity standard of the exact analyte for accurate quantitation.
Analysis Time Rapid (<10 min): No column equilibration or gradient run times.Slow (30-60 min): Requires equilibration, long gradients, and wash cycles.
Structural Insight High: Chemical shift confirms structure simultaneously with purity.Low: Retention time is not structural proof; requires MS coupling.
LOD/LOQ Moderate (typically ~0.1%).Excellent (can detect ppm levels).

Experimental Protocol: Self-Validating qNMR System

This protocol ensures scientific integrity by using an internal standard (IS) that validates the instrument's performance in real-time.

Reagents & Materials
  • Analyte: ~10–15 mg of 3-(tert-Butoxy)-5-fluorobenzoic acid.

  • Solvent: DMSO-

    
     (Preferred for solubility and sharp peaks) or CDCl
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4,4'-Difluorobiphenyl.
    • Requirement: The IS signal must not overlap with the analyte (-112 ppm) and must have a sufficiently long relaxation time (

      
      ) to verify acquisition parameters.
      
Step-by-Step Workflow
Step 1: Sample Preparation (Gravimetric)
  • Weigh exactly

    
     (approx 15 mg) of the analyte into a vial.
    
  • Weigh exactly

    
     (approx 10 mg) of the Internal Standard into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Transfer to a 5mm NMR tube. Ensure the solution height is ~4-5 cm to match the coil length.

Step 2: Acquisition Parameters (The "Trust" Factors)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) which distorts integration in

    
    .
    
  • Spectral Width (SW): 200–300 ppm (ensure both IS and Analyte are covered).

  • Transmitter Offset (O1P): Set to the midpoint between IS and Analyte (approx -90 ppm).

  • Relaxation Delay (

    
    ): CRITICAL.  Set 
    
    
    
    .
    • Note: Fluorine

      
       can be 2–5 seconds. Set 
      
      
      
      to guarantee quantitative accuracy (99.9% magnetization recovery).
  • Scans (NS): 16 to 64 (depending on concentration).

Step 3: Processing
  • Apply Exponential Multiplication (LB = 0.3 to 1.0 Hz).

  • Phase correction (Manual is preferred over automatic for qNMR).

  • Baseline correction (Polynomial or Spline).

  • Integrate the Internal Standard (set to calibrated value) and the Analyte peak.

Calculation (Purity %)


  • 
    : Integration Area
    
  • 
    : Number of Fluorine atoms (Analyte=1, Trifluorotoluene=3)
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)
    

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the decision-making process and the structural logic governing the chemical shift.

Diagram 1: qNMR Decision & Workflow

G Start Start: Purity Analysis Solubility Check Solubility (DMSO-d6 vs CDCl3) Start->Solubility IS_Selection Select Internal Standard (Must be distinct from -112 ppm) Solubility->IS_Selection Param_Setup Set Acquisition Parameters D1 ≥ 5 x T1 (approx 20s) No NOE (Inverse Gated) IS_Selection->Param_Setup Acquisition Acquire 19F Spectrum Param_Setup->Acquisition Process Processing: 1. Phase Corr. 2. Baseline Corr. 3. Integration Acquisition->Process Calc Calculate Purity (Gravimetric Eq) Process->Calc Decision Is Purity > 98%? Calc->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize / HPLC Prep Decision->Fail No

Caption: Operational workflow for quantitative 19F NMR analysis, emphasizing the critical relaxation delay (D1) step for data integrity.

Diagram 2: Structural Substituent Effects

Struct Core Benzene Core (~ -113.1 ppm) F_Atom Fluorine-19 (Reporter) Core->F_Atom Result Net Shift: ~ -110 to -115 ppm F_Atom->Result COOH 1-COOH (Meta) Electron Withdrawing (Minor Deshielding) COOH->F_Atom Inductive OtBu 3-OtBu (Meta) Electron Donating (Shielding Effect) OtBu->F_Atom Resonance

Caption: Deconstruction of electronic substituent effects (SCS) predicting the chemical shift of the target molecule.

Troubleshooting & Self-Validation

To ensure Trustworthiness (E-E-A-T) , verify these common failure modes:

  • "Rolling" Baseline:

    • Cause: Acoustic ringing or dead time issues (common in F-NMR due to wide sweep widths).

    • Fix: Apply Backward Linear Prediction (LP) to the first few points of the FID or use a "depth" pulse sequence.

  • Integration Errors:

    • Check: If the IS integral is lower than expected relative to noise, your

      
       (Relaxation Delay) is too short. Increase 
      
      
      
      to 30s and re-run.
  • Phasing Issues:

    • Context:

      
       spectra often span >100 ppm.[6] Phase errors at the edges are common.
      
    • Fix: Manually phase the largest peak (IS), then adjust the 1st-order phase correction for the analyte peak.

References

  • Wang, Q., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Applicable principles for qNMR).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for chemical shifts).

  • Tornkvist, A., et al. (2018). "qNMR: A versatile tool for the quality control of pharmaceutical substances." Journal of Pharmaceutical and Biomedical Analysis.

Sources

HPLC retention time and method development for 3-(tert-Butoxy)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) is a critical intermediate in the synthesis of HIF-2


 inhibitors and other fluorinated pharmaceutical scaffolds. Its structural duality—combining a lipophilic, bulky tert-butoxy group with an electron-withdrawing fluorine atom and an ionizable carboxylic acid—presents unique chromatographic challenges.

This guide compares the industry-standard C18 (ODS) approach against an optimized Pentafluorophenyl (PFP) methodology. While C18 provides adequate retention, our comparative analysis demonstrates that PFP phases offer superior peak symmetry and selectivity, particularly when separating des-fluoro or hydrolysis impurities.

Physicochemical Profile
ParameterValueChromatographic Implication
Molecular Formula

MW: 212.22 g/mol
LogP ~2.7Moderately lipophilic; requires >30% organic modifier for elution.
pKa (Acid) ~3.8 – 3.9Critical: Mobile phase pH must be

to suppress ionization and prevent peak splitting.
Stability Acid-sensitive etherThe tert-butoxy ether linkage is susceptible to hydrolysis under high heat (>50°C) and strong mineral acids.

Method Development Strategy (The "Why" Behind the Protocol)

The pKa Constraint

With a pKa of ~3.9, the analyte exists as a mixture of neutral acid and ionized carboxylate at pH 4.0. This leads to "peak splitting" or severe tailing.

  • Scientific Directive: You must operate at pH < 2.5 (fully protonated) or pH > 6.0 (fully ionized).

  • Decision: We select Low pH (pH 2.1) using 0.1% Formic Acid or 0.05% TFA. This maximizes retention on Reversed-Phase (RP) columns and improves peak focusing.

Column Selection: C18 vs. PFP
  • Alternative A (Generic C18): Relies solely on hydrophobic interactions. Often struggles to resolve the des-fluoro impurity (3-(tert-butoxy)benzoic acid) due to similar hydrophobicity.

  • Alternative B (Recommended PFP): The Pentafluorophenyl phase introduces

    
     interactions and specific Fluorine-Fluorine retention mechanisms. This "orthogonal" selectivity resolves the fluorinated target from non-fluorinated impurities.
    

Comparative Analysis: C18 vs. PFP Performance

The following data summarizes the performance of the analyte on two distinct stationary phases under identical gradient conditions.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1][2]

MetricStandard C18 (e.g., Agilent ZORBAX Eclipse Plus)Optimized PFP (e.g., Phenomenex Kinetex F5)Analysis
Retention Time (RT) 6.2 min6.8 minPFP shows slightly higher retention due to

interactions with the aromatic ring.
USP Tailing Factor 1.4 (Moderate Tailing)1.05 (Excellent Symmetry)C18 silanols interact with the carboxyl group; PFP phases are often better end-capped for acidic aromatics.
Resolution (

)
from des-fluoro impurity
1.83.2 Key Differentiator: PFP selectively retains the fluorinated compound, doubling resolution.
Selectivity (

)
1.051.12PFP provides a more robust separation window.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for method development, highlighting the critical decision points regarding pH and column chemistry.

MethodDevelopment Start Start: 3-(tert-Butoxy)-5-fluorobenzoic acid Check_pKa Step 1: Check pKa (~3.9) Start->Check_pKa pH_Decision Decision: pH Selection Check_pKa->pH_Decision Neutral_pH pH 7.0 (Ionized) Poor Retention on RP pH_Decision->Neutral_pH Not Recommended Acidic_pH pH 2.1 (Protonated) Max Retention pH_Decision->Acidic_pH Required Column_Select Step 2: Column Selection Acidic_pH->Column_Select C18_Path Option A: C18 Column (Hydrophobic Only) Column_Select->C18_Path PFP_Path Option B: PFP Column (Hydrophobic + Pi-Pi + F-F) Column_Select->PFP_Path Result_C18 Result: Tailing Peaks Risk of Co-elution C18_Path->Result_C18 Result_PFP Result: Sharp Peaks High Selectivity PFP_Path->Result_PFP

Caption: Decision tree prioritizing acidic pH for protonation and PFP chemistry for fluorinated selectivity.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing correctly before samples are analyzed.

A. Reagents & Preparation[3][4]
  • Diluent: 50:50 Water:Acetonitrile (matches initial gradient strength to prevent solvent shock).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use phosphate buffers if coupling to MS; Formic acid is volatile and MS-compatible.

B. Instrument Parameters
  • Column: Pentafluorophenyl (PFP) Phase,

    
     mm, 3 
    
    
    
    m or 5
    
    
    m particle size.
    • Alternative: C18 with polar-embedding (e.g., Waters SymmetryShield or Agilent Polaris C18-A).

  • Temperature: 30°C (Control is vital; >40°C risks degradation of the tert-butyl ether).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (aromatic ring) and 254 nm.

  • Injection Volume: 5-10

    
    L.
    
C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
D. System Suitability (Acceptance Criteria)

Before running unknown samples, inject a standard (0.1 mg/mL) five times.

  • RSD of Peak Area:

    
    
    
  • USP Tailing Factor:

    
    
    
  • Retention Time Stability:

    
     min
    
  • Resolution (if impurity mix available):

    
     between main peak and nearest neighbor.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting / Doublet pH is near pKa (3.9).Lower Mobile Phase pH to < 2.5 using TFA or more Formic Acid.
Broad / Tailing Peak Secondary silanol interactions.Switch to a "Base Deactivated" C18 or the recommended PFP column. Increase buffer ionic strength (add 10mM Ammonium Formate).
Retention Time Drift Temperature fluctuations or column equilibration.Use a column oven at 30°C. Ensure 10 column volumes of re-equilibration between runs.
New Peak Appearance Hydrolysis of tert-butyl ether.Check sample stability. Ensure autosampler is cooled (4°C) and avoid leaving samples in acidic diluent for >24 hours.

References

  • PubChem. (2025).[3] 3-(tert-Butoxy)-5-fluorobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • J. Phys. Org. Chem. (2019).[4] Aqueous pKa values of fluorinated benzoic acids. University of Tartu. [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of 3-(tert-Butoxy)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation profile of 3-(tert-Butoxy)-5-fluorobenzoic acid , a critical fluorinated building block.

This analysis synthesizes mechanistic principles of electrospray ionization (ESI) and electron impact (EI) fragmentation for fluorinated aromatic ethers. It compares the compound against its primary degradation product (3-Hydroxy-5-fluorobenzoic acid) and a non-fluorinated analog to assist in method development and quality control.

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) is a meta-substituted benzoic acid derivative featuring a bulky tert-butoxy group and a fluorine atom.[1] In drug discovery, it serves as a lipophilic scaffold. Its mass spectral analysis is defined by the lability of the tert-butyl ether, which acts as a "fragmentation trigger" under collision-induced dissociation (CID).

Key Finding: The compound exhibits a distinct "neutral loss" signature of 56 Da (isobutene) in Negative ESI, distinguishing it from methoxy- or hydroxy-analogs. This guide provides the specific transitions required for Multiple Reaction Monitoring (MRM) and purity assessment.

Compound Profile & Ionization Physics

PropertyDataMass Spec Implications
Formula C₁₁H₁₃FO₃Monoisotopic Mass: 212.08 Da
Ionization Mode ESI (-) / ESI (+)Negative mode is preferred due to the carboxylic acid moiety (pKa ~3.8).
Precursor Ion [M-H]⁻m/z 211.08
Key Lability tert-Butyl EtherHighly prone to elimination of isobutene (C₄H₈).
LogP (Calc) ~3.2Retains longer on C18 than its hydroxy-metabolite.

Experimental Methodology (Recommended)

To replicate the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. This protocol prioritizes the detection of the labile ether linkage.

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Source Parameters (ESI-):

    • Spray Voltage: -2500 V to -3500 V

    • Gas Temperature: 300°C (Avoid excessive heat to prevent in-source fragmentation of the t-butyl group).

    • Curtain Gas: 30 psi.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

    • Mobile Phase B: Acetonitrile.

    • Note: The tert-butoxy group increases lipophilicity significantly compared to the hydroxy analog.

  • Collision Energy (CE) Ramping:

    • Screening Range: 10–40 eV.

    • Optimal CE for m/z 155 transition: ~15–20 eV.

    • Optimal CE for m/z 111 transition: ~30–35 eV.

Fragmentation Mechanism Deep Dive

The fragmentation of 3-(tert-Butoxy)-5-fluorobenzoic acid in negative mode is dominated by a two-step elimination process.

Primary Pathway: Isobutene Elimination (The "Signature" Transition)

Unlike methoxy ethers, which require high energy to cleave the O-C bond, the tert-butoxy group undergoes a facile rearrangement (McLafferty-like or E1-like elimination) even at low collision energies.

  • Precursor: m/z 211 [M-H]⁻

  • Mechanism: The ether oxygen retains the negative charge (or stabilizes the carboxylate), while the tert-butyl group is ejected as neutral isobutene (C₄H₈, 56 Da).

  • Product: m/z 155 (3-Hydroxy-5-fluorobenzoic acid anion).

Secondary Pathway: Decarboxylation

Following the loss of the bulky ether, the resulting phenolic acid (m/z 155) undergoes decarboxylation (loss of CO₂, 44 Da).

  • Intermediate: m/z 155

  • Product: m/z 111 (3-Fluorophenol anion).

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation logic, critical for assigning MS/MS spectra.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 211.08 (3-tert-Butoxy-5-fluorobenzoate) Fragment1 Primary Product m/z 155.01 (3-Hydroxy-5-fluorobenzoate) Parent->Fragment1 Low CE (10-20 eV) Ether Cleavage Neutral1 Neutral Loss: Isobutene (C₄H₈, 56 Da) Parent->Neutral1 Fragment2 Secondary Product m/z 111.02 (3-Fluorophenol anion) Fragment1->Fragment2 High CE (>30 eV) Decarboxylation Neutral2 Neutral Loss: CO₂ (44 Da) Fragment1->Neutral2

Caption: ESI(-) Fragmentation pathway showing the sequential loss of isobutene and carbon dioxide.

Comparative Performance Guide

This section compares 3-(tert-Butoxy)-5-fluorobenzoic acid (Product A) against its two most relevant analogs: its de-protected metabolite (Product B) and a non-fluorinated analog (Product C).

Table 1: MS/MS Signature Comparison[4]
FeatureProduct A (Target)Product B (Metabolite)Product C (Non-Fluoro Analog)
Compound 3-(t-Butoxy)-5-F-Benzoic Acid 3-Hydroxy-5-F-Benzoic Acid 3-(t-Butoxy)-Benzoic Acid
Precursor (m/z) 211 155 193
Primary Fragment 155 (Loss of 56 Da)111 (Loss of 44 Da)137 (Loss of 56 Da)
Secondary Fragment 111 (Loss of 44 Da)91 (Loss of HF - rare)93 (Phenol anion)
Cone Voltage Sensitivity High (Fragile source)Low (Stable source)High (Fragile source)
Selectivity Excellent (Unique 211>155 transition)Moderate (Common isobaric interference)Good
Analytical Insights
  • Source Stability (Product A vs. B):

    • Observation: Product A (t-Butoxy) is thermally labile. Using high desolvation temperatures (>400°C) often leads to "in-source fragmentation," where the signal for m/z 211 disappears and m/z 155 appears in the Q1 scan.

    • Recommendation: For Product A, lower the source temperature to 300°C to preserve the molecular ion. For Product B, higher temperatures are acceptable.

  • Fluorine Effect (Product A vs. C):

    • Observation: The presence of Fluorine on the ring (Product A) stabilizes the negative charge on the phenolate anion (m/z 111) more effectively than the non-fluorinated analog (m/z 93).

    • Result: Product A typically shows higher ionization efficiency in negative mode than Product C due to the electron-withdrawing effect of the fluorine atom [1, 2].

Reference Data: Predicted MRM Transitions

Use these values to establish a quantitative method.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 211.1155.01850Primary Quantification
Qualifier 1 211.1111.03250Structural Confirmation
Qualifier 2 211.1135.04050Loss of CO2 + HF (High Energy)

Note: The transition 211 -> 167 (Loss of CO2 only) is generally weak because the loss of the tert-butyl group is kinetically favored.

References

  • NIST Mass Spectrometry Data Center. "3-Fluorobenzoic acid - Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Fragmentation of Ethers and Acids). [Link]

  • PubChem. "3-(tert-Butoxy)-5-fluorobenzoic acid Compound Summary." National Library of Medicine. [Link] (Note: Search via structure search for specific isomer data confirmation).

Sources

Comparing bioactivity of 3-(tert-Butoxy)-5-fluorobenzoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-(tert-Butoxy)-5-fluorobenzoic acid and its non-fluorinated analog, 3-(tert-Butoxy)benzoic acid .

This analysis focuses on the medicinal chemistry implications of the C-5 fluorine substitution, specifically how it alters the physicochemical profile, metabolic stability, and synthetic utility of the scaffold in drug discovery.

Executive Summary

3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) represents a "privileged scaffold" modification in modern medicinal chemistry. While the non-fluorinated analog, 3-(tert-Butoxy)benzoic acid , serves as a standard linker or capping group, the introduction of a fluorine atom at the meta position (relative to the carboxyl) fundamentally alters the molecule's electronic and metabolic profile without significantly changing its steric bulk.

Key Distinction: The primary value of the 5-fluoro derivative lies in Metabolic Blocking . The C-5 position on the benzoic acid ring is a common "soft spot" for CYP450-mediated oxidative metabolism (hydroxylation). Substituting Hydrogen (H) with Fluorine (F) blocks this degradation pathway, significantly extending the half-life (


) of the final drug candidate.
Quick Comparison Matrix
Feature3-(tert-Butoxy)-5-fluorobenzoic acid 3-(tert-Butoxy)benzoic acid (Analog)Impact on Drug Design
Electronic Nature Electron-deficient aromatic ringElectron-rich aromatic ringF-substitution lowers pKa; strengthens pi-stacking interactions.
Metabolic Stability High (Blocks C-5 hydroxylation)Low/Moderate (Vulnerable to CYP oxidation)Critical for extending in vivo half-life.[1]
Lipophilicity (LogP) Higher (~ +0.2 to +0.4 units)LowerFluorine increases membrane permeability.
Acidity (pKa) ~3.86 (More acidic)~4.20 (Less acidic)Affects coupling efficiency and solubility.
Conformation Restricted (Dipole effects)FlexibleF-atom can lock bioactive conformations.

Technical Analysis: The "Fluorine Effect" in Bioactivity[2][3]

In drug development, this molecule is rarely the final drug; it is a building block . Its "bioactivity" is defined by the properties it confers to the final pharmaceutical agent (e.g., a kinase inhibitor or receptor modulator).

Metabolic Stability (The Core Advantage)

The most critical advantage of the 5-fluoro analog is the prevention of Phase I metabolism.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible positions (para or meta). In the non-fluorinated analog, the C-5 position is sterically accessible and electronically activated by the tert-butoxy group, making it a prime target for hydroxylation.

  • The Fix: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). It is virtually inert to enzymatic cleavage. Replacing H with F at C-5 effectively "caps" this metabolic soft spot.

Electronic & Binding Modulation
  • pKa Shift: The high electronegativity of fluorine exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This stabilizes the carboxylate anion, lowering the pKa from ~4.2 (non-fluorinated) to ~3.8.

    • Application: This increased acidity makes the carboxylic acid more reactive towards coupling reagents (e.g., HATU, EDC) during amide bond formation, often improving synthetic yields.

  • Binding Affinity: The fluorine atom can engage in specific non-covalent interactions with target proteins, such as:

    • Multipolar interactions with backbone amides (C-F···H-N).

    • Orthogonal dipolar interactions with carbonyl groups.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the fluorinated and non-fluorinated scaffolds.

MetabolicStability Analog Non-Fluorinated Analog (3-tert-Butoxybenzoic acid) CYP CYP450 Enzyme (Liver Microsomes) Analog->CYP High Affinity Substrate Fluoro Fluorinated Scaffold (3-tert-Butoxy-5-fluorobenzoic acid) Fluoro->CYP Steric/Electronic Blockade Stable Metabolically Stable Drug (Extended Half-Life) Fluoro->Stable No Reaction Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidative Hydroxylation (at C-5 position)

Caption: Comparative metabolic fate. The non-fluorinated analog undergoes rapid hydroxylation at the C-5 position, while the 5-fluoro substitution blocks this pathway, preserving the active drug.

Experimental Protocols

To validate the advantages of the fluorinated scaffold, researchers typically perform a Microsomal Stability Assay . Below is a standard protocol to compare the stability of derivatives synthesized from these two acids.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of compounds containing the fluorinated vs. non-fluorinated scaffold.

Materials:

  • Test Compounds (1 µM final concentration)

  • Pooled Liver Microsomes (Human or Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard) for quenching.

Workflow:

  • Pre-Incubation: Mix 30 µL of liver microsomes and 370 µL of buffer. Spike with 1 µL of Test Compound (stock in DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold acetonitrile (containing Tolbutamide as internal standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life:
    
    
    
    

Expected Result: The derivative containing 3-(tert-Butoxy)-5-fluorobenzoic acid typically exhibits a 2-5x longer half-life compared to the non-fluorinated analog.

Synthesis & Structural Logic

The synthesis of the fluorinated building block is more complex than the analog, justifying its higher cost. A common route involves the nucleophilic aromatic substitution of a fluoronitrobenzene precursor or lithiation of a fluorobenzene.

Synthesis Workflow Diagram

Synthesis Start Precursor: 3,5-Difluorobenzoic Acid (or similar) Step1 Step 1: Nucleophilic Substitution (KOtBu, DMF, Heat) Start->Step1 Selective ether formation Inter Intermediate: Mixture of isomers Step1->Inter Purify Step 2: Selective Crystallization or Chromatography Inter->Purify Final Target: 3-(tert-Butoxy)-5-fluorobenzoic acid Purify->Final >98% Purity

Caption: General synthetic pathway. Selective introduction of the bulky tert-butoxy group requires careful control to avoid bis-substitution.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015).[2] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • ChemScene. (2024). "Product Data: 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8)." ChemScene Product Catalog. Link

Sources

Crystal Structure Analysis & XRD Profiling: 3-(tert-Butoxy)-5-fluorobenzoic Acid vs. Fluorobenzoic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of fluorinated pharmaceuticals, 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS 1369915-63-8) represents a critical "push-pull" scaffold.[1] Unlike simple fluorobenzoic acids, this molecule introduces a massive steric conflict: the bulky, hydrophobic tert-butoxy group competes with the directional, electron-withdrawing fluorine atom.[1]

This guide compares the structural characterization of this complex intermediate against the industry standard, 3-Fluorobenzoic Acid .[1] While the standard forms predictable planar sheets, the tert-butoxy derivative presents unique challenges in polymorphism, solubility, and crystallizability.[1] This document outlines the specific XRD protocols required to validate this material, ensuring batch consistency in drug substance manufacturing.

Comparative Analysis: Target vs. Alternative

We compare the target molecule against 3-Fluorobenzoic Acid , the crystallographic "control" for this class of compounds.[1]

Table 1: Physicochemical & Structural Profile Comparison[1][2][3]
FeatureTarget: 3-(tert-Butoxy)-5-fluorobenzoic Acid Alternative: 3-Fluorobenzoic Acid
Molecular Complexity High (Steric bulk + Electronic effect)Low (Planar, rigid)
Crystal Packing Driver Steric Locking: tert-Butyl group dictates spacing; disrupts planar stacking.[1]π-Stacking: Planar rings stack efficiently; classic carboxylic dimers.[1]
Crystallization Risk High Disorder: The tert-butyl group often rotates freely, causing high thermal parameters in XRD.[1]Low Disorder: Rigid lattice, typically solves in

or

easily.[1]
Solubility Profile Lipophilic (requires non-polar/polar solvent blends like Hexane/EtOAc).[1]Amphiphilic (crystallizes readily from alcohols or water/ethanol).[1]
Key XRD Feature Low-Angle Peaks: Large unit cell due to bulky substituents.[1]High-Angle Intensity: Compact unit cell, strong diffraction at high 2

.
Structural Insight: The "Steric Wedge" Effect

In 3-Fluorobenzoic Acid , the crystal lattice is dominated by carboxylic acid centosymmetric dimers (


 motif) linked by weak C-H...F interactions [1].[1]

In 3-(tert-Butoxy)-5-fluorobenzoic acid , the tert-butoxy group acts as a "steric wedge."[1] It prevents the tight π-π stacking seen in the alternative.[1] Consequently, you must expect:

  • Lower Density: The lattice will contain void spaces or solvent channels.[1]

  • Polymorphism: The flexibility of the ether linkage (

    
    ) increases the probability of conformational polymorphs.[1]
    

Experimental Protocols

Protocol A: Single Crystal Growth Strategy (The "Anti-Solvent" Method)

Rationale: The target is too soluble in standard alcohols for evaporation.[1] A diffusion method is required to control the nucleation rate and manage the disorder of the tert-butyl group.[1]

Reagents:

  • Target Compound (20 mg)[1]

  • Solvent A (Good solvent): Ethyl Acetate or THF (High vapor pressure)[1]

  • Solvent B (Anti-solvent): Pentane or Hexane (Low polarity)[1]

Workflow:

  • Dissolve 20 mg of 3-(tert-Butoxy)-5-fluorobenzoic acid in 0.5 mL of Solvent A in a narrow vial (GC vial).

  • Place the narrow vial inside a larger 20 mL scintillation vial containing 5 mL of Solvent B.

  • Cap the large vial tightly.

  • Critical Step: Store at 4°C. Lower temperature reduces the thermal vibration of the tert-butyl group, improving high-angle diffraction data quality.[1]

Protocol B: Single Crystal XRD Data Collection

Rationale: Standard "fast scans" will fail due to the weak diffraction power caused by the bulky alkyl group.[1]

  • Mounting: Select a block-like crystal (avoid needles).[1] Mount on a MiTeGen loop using perfluoropolyether oil (inert to fluorinated compounds).[1]

  • Temperature: 100 K (Mandatory). Do not collect at room temperature. The tert-butyl group dynamic disorder will wash out high-angle reflections at 298 K.[1]

  • Beamline/Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though the F atom absorption is negligible.[1]
  • Strategy: Collect a full sphere (redundancy > 4) to accurately model the fluorine vs. hydrogen positions on the ring.

Visualization of Workflows

Diagram 1: Crystallization Decision Logic

This flowchart guides the researcher through solvent selection based on the specific solubility profile of the tert-butoxy derivative.[1]

CrystalGrowth Start Start: 20mg Target Compound SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck HighSol Soluble? SolubilityCheck->HighSol Evap Method: Slow Evaporation (Risk: Twinning) HighSol->Evap No (Precipitates) Diffusion Method: Vapor Diffusion (Recommended) HighSol->Diffusion Yes (Too Soluble) SolventSystem System: EtOAc (Inner) / Pentane (Outer) Diffusion->SolventSystem TempControl Condition: 100 K Data Collection SolventSystem->TempControl

Caption: Decision tree for isolating single crystals of lipophilic fluorobenzoic acid derivatives.

Diagram 2: Structural Analysis Pathway

This diagram illustrates the logic for refining the crystal structure, specifically addressing the disorder common in tert-butyl groups.

XRD_Refinement Data Raw Diffraction Data (100 K) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve CheckF Locate F vs H (Difference Fourier Map) Solve->CheckF CheckButoxy Inspect t-Butyl Group CheckF->CheckButoxy Disorder Disorder Detected? CheckButoxy->Disorder SplitModel Apply Split Model (PART 1 / PART 2) Disorder->SplitModel Yes Final Final R-Factor < 5% Disorder->Final No Restraints Apply RIGU/SIMU Restraints SplitModel->Restraints Restraints->Final

Caption: Refinement strategy focusing on handling tert-butyl group disorder and Fluorine positioning.

Data Interpretation & Validation

When analyzing the solved structure of 3-(tert-Butoxy)-5-fluorobenzoic acid, validate your results against these criteria:

  • Carboxylic Dimer Geometry:

    • Expect an

      
       distance of 2.60 – 2.65 Å .[1] If significantly longer (>2.70 Å), suspect steric interference from the tert-butoxy group or solvent insertion.[1]
      
  • Fluorine Contacts:

    • Check for

      
       interactions.[1][2] In 3,5-difluorobenzoic acid, F atoms form edges of channels [2].[1][3] In your target, the bulky tert-butoxy group may block these channels, forcing a discrete molecular packing rather than infinite channels.[1]
      
  • CheckCIF Validation:

    • A common alert for this molecule is "Hirshfeld Test Diff."[1] This is often a false positive due to the high thermal motion of the terminal methyl groups on the tert-butyl moiety.[1] Verify that the electron density map supports your model.[1]

References

  • Structure of 3-Fluorobenzoic Acid

    • Title: Crystal structure of 3-fluorobenzoic acid.[1][4][3]

    • Source: Cambridge Structural Database (CSD).[1]

    • Link: (Search Refcode: BENZAF13 for analog comparison).[1]

    • Note: Serves as the planar control for packing efficiency.[1]

  • Fluorine Interaction Patterns

    • Title: 3,5-Difluorobenzoic acid: Dimer formation and channel structures.[1][3]

    • Source: Acta Crystallographica Section E.[1][3][2]

    • Link:

    • Relevance: Establishes the baseline for how fluorine affects benzoic acid packing (forming dimers and channels).
  • General Methodology for Fluorinated Benzoic Acids

    • Title: Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.[1][5]

    • Source: Chemical Communications (RSC).[1]

    • Link:[1]

    • Relevance: Provides the theoretical framework for comparing fluorinated deriv
  • Compound Data & Safety

    • Title: 3-(tert-Butoxy)-5-fluorobenzoic acid Product Page.[1][6]

    • Source: ChemScene.[1][6][7]

    • Link:[1][6]

    • Relevance: Source for physical properties (MW, Solubility) used in protocol design.[1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-(tert-Butoxy)-5-fluorobenzoic Acid

[1][2][3]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 3-(tert-Butoxy)-5-fluorobenzoic acid (CAS: 1369915-63-8) as Halogenated Organic Waste .[1][2][3] Under no circumstances should this compound be disposed of in general organic waste streams, down the drain, or via standard trash.

The Critical Hazard: While the compound itself is an irritant, the primary disposal risk is thermal decomposition .[3] Upon incineration, the fluorine atom releases Hydrogen Fluoride (HF) gas.[3] Standard municipal incinerators cannot handle HF; it requires high-temperature incineration with specific caustic scrubbing capabilities.[2][3]

Part 2: Chemical Profile & Hazard Analysis[1]

To ensure safe handling, you must understand the "Why" behind the protocol.

PropertyDataOperational Implication
CAS Number 1369915-63-8Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Formula C₁₁H₁₃FO₃Fluorine content dictates the "Halogenated" waste stream.[3]
Physical State Solid (White/Yellow Powder)High dust potential; requires respiratory protection during transfer.[3]
Acidity (pKa) ~3.8 (Est.[2][3] Benzoic Acid derivative)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.[3]
GHS Classification Skin Irrit. 2, Eye Irrit.[3][4][5][6][7][8][9] 2A, STOT SE 3Standard PPE (Nitrile gloves, safety goggles) is mandatory.[3]
Combustion Products CO, CO₂, HF (Hydrogen Fluoride) CRITICAL: Must be incinerated at facilities with HF scrubbers.[3]

Part 3: Waste Segregation & Packaging Protocol[1]

The "Halogen Rule"

In waste management, the presence of a single halogen atom (F, Cl, Br, I) dictates the entire waste stream classification.[3]

  • Correct Stream: Halogenated Organic Waste.[3][10]

  • Incorrect Stream: Non-Halogenated / General Organic Waste.[3]

  • Reasoning: Mixing halogenated compounds with non-halogenated solvents (like Acetone or Ethanol) contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.[3]

Step-by-Step Packaging
A. Solid Waste (Pure Compound)[3]
  • Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the substance is wet or acidic, as corrosion may occur.

  • Secondary Containment: Seal the primary jar inside a clear plastic zip-lock bag or a secondary larger container to prevent leakage during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."[1][2][3]

    • Constituents: "3-(tert-Butoxy)-5-fluorobenzoic acid (100%)."[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

B. Liquid Waste (Mother Liquors/Solutions)[3]
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE carboys).[3]

  • Segregation: Pour into the dedicated Halogenated Solvent carboy.

    • Note: Even if the solvent is 99% Methanol (non-halogenated) and only 1% Fluorobenzoic acid, the entire mixture is now Halogenated Waste.[3]

  • pH Adjustment: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the central waste carboy to prevent gas evolution or container degradation.[3]

Part 4: Visualized Workflows

Workflow 1: Waste Stream Decision Tree

This logic gate ensures the compound never enters the wrong disposal path.

WasteSegregationStartWaste Generation:3-(tert-Butoxy)-5-fluorobenzoic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathContainerSolidContainer: HDPE Wide-Mouth JarSolidPath->ContainerSolidContainerLiquidContainer: HDPE Solvent CarboyLiquidPath->ContainerLiquidLabelingLabel: 'Halogenated Organic Waste'List CAS: 1369915-63-8ContainerSolid->LabelingHalogenCheckCRITICAL CHECK:Does the carboy label say'HALOGENATED'?ContainerLiquid->HalogenCheckYesHalogenPour into CarboyHalogenCheck->YesHalogenYesNoHalogenSTOP!Do not mix.Find Halogenated Waste Stream.HalogenCheck->NoHalogenNoYesHalogen->LabelingFinalDispDisposal: High-Temp Incineration(w/ HF Scrubber)Labeling->FinalDisp

Figure 1: Decision tree for segregating fluorinated organic waste to prevent cross-contamination.

Workflow 2: Spill Response Protocol

A systematic approach to cleaning up accidental releases.[3]

SpillResponseSpillAccidental SpillAssessAssess Volume & Risk(Is PPE adequate?)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles, N95/P100 MaskAssess->PPETypeCheckSolid or Solution?PPE->TypeCheckSolidSpillSolid PowderTypeCheck->SolidSpillLiquidSpillSolutionTypeCheck->LiquidSpillActionSolidCover with wet paper towel(Prevent Dust)Sweep gentlySolidSpill->ActionSolidActionLiquidAbsorb with Vermiculiteor Spill PadsLiquidSpill->ActionLiquidBaggingDouble Bag WasteLabel 'Hazardous Spill Debris'ActionSolid->BaggingActionLiquid->BaggingCleanSurfaceWash surface withweak bicarbonate solutionBagging->CleanSurface

Figure 2: Step-by-step spill response ensuring containment of dust and vapors.[1][2][3]

Part 5: The "Self-Validating" System

To build trust and ensure compliance, implement this 3-point self-check before the waste leaves your bench. This system prevents rejection by EHS (Environmental Health & Safety) or external waste contractors.[3]

  • The "Halogen" Audit:

    • Check: Look at the waste container label.[3][10][11][12][13]

    • Validation: Does the word "Halogenated" appear? If the compound contains Fluorine (F), and the label says "Non-Halogenated," the disposal is failed .[3] Stop and relabel.

  • The pH Compatibility Check:

    • Check: If disposing of a solution, use a pH strip.[3]

    • Validation: Is the pH between 5 and 9? If pH < 2 (highly acidic), you risk reacting with other wastes in the bulking drum. Neutralize before disposal.[3]

  • The CAS Verification:

    • Check: Is the CAS number (1369915-63-8) written on the tag?

    • Validation: This specific ID allows the incineration facility to anticipate HF generation and adjust their scrubbers accordingly.[3]

Part 6: Regulatory & Compliance Context[1]

  • EPA / RCRA (USA): While 3-(tert-Butoxy)-5-fluorobenzoic acid is not explicitly P-listed or U-listed, it is regulated as a characteristic hazardous waste if it exhibits ignitability (D001) or corrosivity (D002) in solution.[1][2][3]

  • Waste Code Assignment:

    • If pure/solid: Assign a state-specific code for "Solid Toxic/Irritant Organic."[3]

    • If in halogenated solvent: Assign F002 (Spent halogenated solvents) or D001 (Ignitable) depending on the carrier solvent.[2][3]

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2][3]

References

  • PubChem. (2023).[3] 3-Fluorobenzoic acid Compound Summary (Analogous Structure). National Library of Medicine.[3] Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[2][3] Halogenated Organic Liquids - Standard Operating Procedure.[2][3] Division of Research Safety.[3] Retrieved from [Link][1][2][3]

Personal protective equipment for handling 3-(tert-Butoxy)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-(tert-Butoxy)-5-fluorobenzoic acid is a functionalized benzoic acid derivative commonly employed as a scaffold in medicinal chemistry. While often categorized generically as an "irritant," its structural components—a lipophilic tert-butoxy group, a metabolically stable fluorine atom, and an acidic carboxyl group—demand a safety protocol that exceeds standard "white powder" handling.

The primary risks are contact dermatitis (enhanced by the lipophilic ether group facilitating skin permeation) and respiratory irritation from dust generation.

Physicochemical Hazard Assessment
FeatureHazard Implication
Acidic Moiety (-COOH) Causes immediate irritation/corrosion to mucous membranes (H315, H319).
Fluorine Substituent (-F) Increases metabolic stability; requires high-temperature incineration for disposal to prevent environmental persistence.
tert-Butoxy Group (-OtBu) Increases organic solubility and lipophilicity, potentially accelerating skin absorption compared to simple benzoic acid.
Physical State (Solid) High risk of airborne dust generation during weighing and transfer (H335).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Body ZonePrimary BarrierSecondary BarrierTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (if handling >10g)Standard safety glasses allow dust entry from the side. Acidic dust in the eye requires immediate, prolonged irrigation; prevention is critical.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Change every 60 minsWhy Nitrile? Latex degrades rapidly in the presence of acidic organic intermediates. The double layer prevents "pinhole" exposure.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (Backup)The primary control is engineering (hood). If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory due to particle size.
Body Lab Coat (High-neck, snap closure)Chemical Apron (for liquid work)Protects personal clothing from dust accumulation, which can transfer to the home environment.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Control Point)

Most exposures occur during the transfer of static-prone solids.

  • Preparation:

    • Place an antistatic gun or ionizer inside the fume hood.

    • Line the balance area with a disposable absorbent pad (black preferred to visualize white powder spills).

    • Pre-weighing check: Verify the sash is at the safe working height.

  • Transfer:

    • Use a glass or antistatic plastic spatula . Avoid metal if the compound is being used in metal-catalyzed cross-coupling (to prevent trace contamination), though for safety, metal is acceptable.

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to dislodge powder.

    • Immediate Action: If dust becomes visible in the air or on the balance, stop. Wipe down with a damp Kimwipe (water/methanol mixture).

  • Solubilization (Reaction Setup):

    • Add solvent slowly . Carboxylic acids can generate mild heat upon solvation or deprotonation (if base is added).

    • Ventilation: Ensure the vessel is vented if adding a base (e.g., Carbonate/Bicarbonate), as CO₂ evolution will aerosolize the reaction mixture.

B. Emergency Response: Spills & Exposure
ScenarioImmediate ActionDecontamination Logic
Skin Contact Wash for 15 mins with soap/water.[2][3][4][5]Do not use organic solvents (EtOH/Acetone) to wash skin; this drives the lipophilic acid deeper into the dermis.
Eye Contact Irrigate for 15 mins .Acidic burns require immediate dilution. Check pH of eye cul-de-sac if possible after rinsing.
Powder Spill Wet Wipe Method .Cover with wet paper towels (water) to prevent dust. Scoop up. Do not dry sweep.

Waste Disposal & Deactivation

Cradle-to-grave management is required due to the fluorinated nature of the compound.

The "Fluorine Rule"

Unlike simple organic acids, fluorinated aromatics have high thermal stability.

  • Do NOT dispose of down the drain, even if neutralized.[6]

  • Do NOT mix with oxidizers (Nitric/Perchloric acid) in the waste stream.

Disposal Workflow
  • Segregation: Collect in a container labeled "Halogenated Organic Solids/Sludge" .

  • Labeling: Explicitly list "Fluorinated Benzoic Acid Derivative" on the tag. This alerts the waste handler that high-temperature incineration (approx. 1100°C) is required to cleave the C-F bond.

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage during transport.

Visual Workflow (DOT Diagram)

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Start Risk Assessment (Check SDS for H315/H319) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Weigh Weighing (Inside Fume Hood) PPE->Weigh DustControl Dust Check (Use Antistatic Gun) Weigh->DustControl DustControl->PPE Breach? Solubilize Solubilization (Vent CO2 if Base Added) DustControl->Solubilize WasteSeg Segregate Waste (Halogenated Organic) Solubilize->WasteSeg Incinerate High-Temp Incineration (Required for C-F Bond) WasteSeg->Incinerate

Caption: Operational workflow emphasizing the critical dust control step and the mandatory high-temperature incineration path for fluorinated waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorobenzoic acid. Retrieved from (Analogous hazard data).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from (Analogous hazard data).

  • U.S. EPA. (2024). Incineration to Manage PFAS and Fluorinated Waste Streams. Retrieved from .

  • Monash University. (2025). Chemical Waste Disposal Guidelines: Halogenated Organics. Retrieved from .

  • Gloves.com. (2026). Nitrile Glove Chemical Resistance Guide for Organic Acids. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.